1-Penten-3-yne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
646-05-9 |
|---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
pent-1-en-3-yne |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h3H,1H2,2H3 |
InChI Key |
FILUFGAZMJGNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC=C |
Origin of Product |
United States |
Foundational & Exploratory
1-Penten-3-yne structural formula and isomers
An In-depth Technical Guide to 1-Penten-3-yne: Structure, Isomerism, and Characterization
This guide provides a comprehensive technical overview of this compound, a hydrocarbon featuring both alkene and alkyne functionalities. It details the structural formula, explores the landscape of its isomers, presents key physicochemical data, and outlines an experimental protocol for the synthesis of a principal isomer. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.
Structural Formula of this compound
This compound, also known as methyl vinylacetylene, is an organic compound with the molecular formula C₅H₆.[1][2] Its structure consists of a five-carbon chain containing a carbon-carbon double bond (C=C) at position 1 and a carbon-carbon triple bond (C≡C) at position 3.[3] This conjugated enyne system makes it a reactive and versatile molecule in organic synthesis.[3][4] The molecule does not possess any chiral centers or geometric isomerism at the double bond, and thus exists as a single constitutional isomer.[5]
Isomers of C₅H₆
The molecular formula C₅H₆ corresponds to a degree of unsaturation of three, leading to a diverse array of constitutional and stereoisomers. These can be broadly categorized into acyclic and cyclic structures, each with various arrangements of double and triple bonds.
Constitutional Isomers
Constitutional isomers have the same molecular formula but different atomic connectivity. Key classes for C₅H₆ include:
-
Enynes: Besides this compound, this class includes 1-penten-4-yne and 3-penten-1-yne.
-
Diynes: These contain two triple bonds, such as 1,3-pentadiyne and 1,4-pentadiyne.
-
Trienes/Cumulenes: These possess three double bonds, which can be conjugated or cumulated (allenes), for example, 1,2,3-pentatriene and 1,3,4-pentatriene.[6]
-
Cyclic Dienes: The most stable C₅H₆ isomer is cyclopentadiene, a five-membered ring with two conjugated double bonds.[7]
-
Other Cyclic Structures: Various other cyclic arrangements are possible, including methylenecyclobutene and bicyclo[1.1.1]pentane derivatives.
Stereoisomers
Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. For the C₅H₆ formula, the most prominent example is geometric isomerism:
-
(E/Z)-3-Penten-1-yne: The constitutional isomer 3-penten-1-yne has a double bond between carbons 3 and 4.[8] Each of these carbons is attached to a hydrogen and another group (methyl and ethynyl, respectively), allowing for cis/trans (Z/E) configurations. These two diastereomers have distinct physical properties and spectral characteristics.[7][9]
Physicochemical Properties of C₅H₆ Isomers
The structural differences among C₅H₆ isomers lead to distinct physical properties. The following table summarizes key data for this compound and several of its common isomers.
| Compound Name | IUPAC Name | Structure Type | Boiling Point (°C) | Density (g/mL) |
| This compound | pent-1-en-3-yne | Acyclic Enyne | 59.0 - 59.5[6][10] | ~0.740[3][6] |
| Cyclopentadiene | 1,3-cyclopentadiene | Cyclic Diene | 41.5 - 42.5[3][11] | ~0.805[11] |
| Piperylene | 1,3-pentadiene | Acyclic Diene | ~42.0[12] | ~0.683 |
| 1,2-Pentadiene | penta-1,2-diene | Acyclic Allene | 44.0 - 47.5[4][13] | ~0.691[13] |
| 3-Penten-1-yne | pent-3-en-1-yne | Acyclic Enyne | ~44.0[8][9] | N/A |
| 1,3-Pentadiyne | penta-1,3-diyne | Acyclic Diyne | N/A (Explodes)[14] | ~0.738[15] |
Spectroscopic Characterization of this compound
Spectroscopic methods are essential for the structural confirmation of this compound. The expected data from key techniques are summarized below.[1]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Vinyl Protons (H-1, H-2) | δ 5.2 - 5.7 ppm | Complex multiplets due to geminal, cis, and trans coupling.[16] |
| Methyl Protons (H-5) | δ ~1.9 ppm | Singlet or narrow multiplet due to long-range coupling.[16] | |
| ¹³C NMR | Alkyne Carbons (C-3, C-4) | δ ~80 - 90 ppm | Quaternary carbons will show weaker signals. |
| Alkene Carbons (C-1, C-2) | δ ~115 - 125 ppm | C-1 (CH₂) and C-2 (CH) will be distinct. | |
| Methyl Carbon (C-5) | δ ~4 ppm | Aliphatic sp³ carbon signal, shifted significantly upfield. | |
| IR Spectroscopy | C≡C Stretch | ~2200 - 2250 cm⁻¹ | Internal alkyne, may be a weak absorption. |
| C=C Stretch | ~1610 - 1640 cm⁻¹ | Conjugated alkene stretch. | |
| =C-H Stretch | ~3010 - 3090 cm⁻¹ | sp² C-H stretch. | |
| C-H Stretch (Methyl) | ~2850 - 2960 cm⁻¹ | sp³ C-H stretch. |
Experimental Protocol: Synthesis of Cyclopentadiene
Methodology: Cracking of Dicyclopentadiene
This procedure describes the thermal depolymerization of dicyclopentadiene to yield fresh cyclopentadiene monomer.[17][18]
Materials & Equipment:
-
Dicyclopentadiene (commercial grade)
-
100 mL round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble an apparatus for fractional distillation. Place 20-30 mL of dicyclopentadiene into the 100 mL round-bottom flask.[18]
-
Heating: Heat the flask using a heating mantle to a temperature of approximately 160-180°C. The dicyclopentadiene will begin to boil and reflux.[10][17]
-
Cracking and Distillation: As the dimer undergoes the retro-Diels-Alder reaction in the hot flask, the much more volatile cyclopentadiene monomer (boiling point ~41°C) will ascend the fractionating column.[18]
-
Collection: Maintain the heat to ensure a steady distillation rate, keeping the head temperature between 40-42°C. Collect the distillate in a receiving flask cooled in an ice bath to prevent re-dimerization.[18]
-
Storage and Use: Cyclopentadiene dimerizes at room temperature (approximately 8% in 4 hours, 50% in 24 hours).[18] For this reason, it should be kept on ice and used as soon as possible after preparation. The process can be continued until about two-thirds of the dicyclopentadiene is consumed. The residue in the distillation flask may become viscous and should be discarded while still warm.[10]
References
- 1. CYCLOPENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Cyclopentadiene [drugfuture.com]
- 3. Cyclopentadiene [chemeurope.com]
- 4. 1,2-pentadiene [stenutz.eu]
- 5. Page loading... [wap.guidechem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. 3-Penten-1-yne, (E)- [webbook.nist.gov]
- 8. 3-Penten-1-yne [webbook.nist.gov]
- 9. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cyclopentadiene | C5H6 | CID 7612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Piperylene - Wikipedia [en.wikipedia.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. 1,3-Pentadiyne | 4911-55-1 [m.chemicalbook.com]
- 15. 1,3-pentadiyne [stenutz.eu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organosynthetic & Organometallic Chemistry: Preparation of Cyclopentadiene [tvv2008.blogspot.com]
- 18. chem.latech.edu [chem.latech.edu]
An In-depth Technical Guide to 1-Penten-3-yne: Nomenclature, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-penten-3-yne, a valuable unsaturated hydrocarbon in organic synthesis. The document details its IUPAC nomenclature, synonyms, and key physicochemical properties. It presents detailed, representative experimental protocols for its synthesis via the alkylation of a terminal alkyne, as well as for its characteristic halogenation and hydrogenation reactions. Spectroscopic data is summarized, and critical safety and handling procedures are outlined. This guide is intended to serve as a technical resource for chemists utilizing this compound and related enynes in their research and development endeavors.
IUPAC Nomenclature and Synonyms
The compound with the chemical structure CH₂=CH-C≡C-CH₃ is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The name is derived by identifying the longest carbon chain containing both the double and triple bonds. The chain is numbered to give the principal functional group (the alkyne) the lowest possible number.
The IUPAC name is pent-1-en-3-yne .[1][2][3] The prefix "pent-" indicates a five-carbon chain.[4] "-en-" signifies the presence of a double bond, and "-yne" denotes a triple bond.[4] The locants "1-" and "3-" specify the starting positions of the double and triple bonds, respectively.
This compound is also known by several common or trivial names, which are frequently encountered in chemical literature and commercial catalogues.
Table 1: Synonyms for this compound
| Synonym | Reference(s) |
| Methyl vinylacetylene | [1][5][6] |
| Vinylmethylacetylene | [1][5][6] |
| Pyrylene | [1][5] |
| Pyrylen | [1][5] |
| 1-Methyl-2-vinylacetylene |
Physicochemical and Spectroscopic Data
This compound is a colorless liquid characterized by a pungent, sharp odor.[7] It is a highly reactive and unstable compound due to the presence of both a double and a triple bond in its structure, making it prone to polymerization and addition reactions.[6]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆ | [1][5][6] |
| Molecular Weight | 66.10 g/mol | [1][5][6] |
| CAS Number | 646-05-9 | [1][5][6] |
| Density | 0.734 - 0.7401 g/cm³ at 20 °C | [7][8] |
| Boiling Point | 59.5 - 59.55 °C | [7][8] |
| Melting Point | Approximately -113 °C (estimate) | [8] |
| Refractive Index | 1.4490 | [8] |
| InChI | InChI=1S/C5H6/c1-3-5-4-2/h3H,1H2,2H3 | [5][6] |
| InChIKey | FILUFGAZMJGNEN-UHFFFAOYSA-N | [5][6] |
| SMILES | CC#CC=C | [1] |
Spectroscopic data are crucial for the identification and characterization of this compound. Key spectral features are summarized below.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | Data available, with expected signals for vinyl and methyl protons. | [9] |
| ¹³C NMR | Data available, with distinct signals for sp, sp², and sp³ hybridized carbons. | |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 66. Other significant peaks at m/z = 65 and 39. | [5][6] |
| Infrared (IR) | Vapor phase IR spectra are available, showing characteristic C-H, C=C, and C≡C stretching and bending frequencies. | [5] |
| UV/Visible | UV/Visible spectrum data is available. | [6] |
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the synthesis and key reactions of this compound. These are based on established methods for similar compounds and should be adapted and optimized as necessary.
Synthesis of this compound via Alkylation of Vinylacetylene
This procedure describes a plausible synthesis of this compound through the deprotonation of a suitable terminal alkyne precursor followed by alkylation with a methylating agent. A common precursor, vinylacetylene, can be generated in situ or used from a commercial source.
Reaction Scheme:
Materials and Reagents:
-
Vinylacetylene (or a suitable precursor for its in situ generation)
-
Sodium amide (NaNH₂) or other strong, non-nucleophilic base
-
Methyl iodide (CH₃I)
-
Anhydrous liquid ammonia or an appropriate inert solvent (e.g., THF, diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet, and a condenser cooled to -78 °C (dry ice/acetone) is assembled under an inert atmosphere.
-
Deprotonation: Anhydrous liquid ammonia is condensed into the flask. A stoichiometric amount of sodium amide is carefully added. Vinylacetylene is then slowly added to the stirred suspension at -78 °C to form the sodium vinylacetylide.
-
Alkylation: Methyl iodide (1.0-1.2 equivalents) is added dropwise to the reaction mixture while maintaining the low temperature. The reaction is stirred for several hours, and its progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.
-
Work-up: The ammonia is allowed to evaporate. The remaining aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is carefully removed by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.
Halogenation: Bromination of this compound
This protocol outlines the addition of bromine across the double and/or triple bonds of this compound. The regioselectivity and extent of addition can be controlled by the reaction conditions and stoichiometry of the reagents.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Bromine (Br₂) or a source of electrophilic bromine (e.g., N-bromosuccinimide)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Quenching solution (e.g., aqueous sodium thiosulfate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A solution of this compound in an inert solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, protected from light. The flask is cooled in an ice bath.
-
Bromine Addition: A solution of bromine in the same solvent is added dropwise to the stirred solution of this compound. The disappearance of the bromine color indicates its consumption. The stoichiometry of bromine will determine the final product.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC until the starting material is consumed or the desired product is formed.
-
Work-up: The reaction mixture is washed with aqueous sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.
Catalytic Hydrogenation of this compound
This protocol describes the reduction of the double and/or triple bonds of this compound. The selectivity of the hydrogenation (alkyne to alkene, or complete reduction to alkane) is highly dependent on the choice of catalyst and reaction conditions.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Hydrogen gas (H₂)
-
Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C) for full reduction, Lindlar's catalyst for selective reduction to the cis-alkene)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Catalyst and Substrate Preparation: In a hydrogenation flask, the catalyst is suspended in the solvent under an inert atmosphere. This compound is then added.
-
Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus). The inert atmosphere is replaced with hydrogen, and the mixture is stirred vigorously at the desired temperature and pressure.
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and confirmed by TLC or GC analysis.
-
Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
Purification: The solvent is removed from the filtrate by distillation to yield the hydrogenated product, which can be further purified if necessary.
Safety and Handling
This compound is a volatile and highly reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Flammability: As a low boiling point hydrocarbon, it is highly flammable. All ignition sources must be excluded from the handling area.
-
Reactivity: Due to its high degree of unsaturation, it can polymerize, sometimes violently. It should be stored at low temperatures and may require the addition of a stabilizer for long-term storage. It is incompatible with strong oxidizing agents, acids, and bases.
-
Toxicity: While specific toxicity data for this compound is limited, related unsaturated hydrocarbons can be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Handling: Use non-sparking tools and ground all equipment to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Always consult the specific Safety Data Sheet (SDS) for detailed safety information before handling this chemical.
Conclusion
This compound is a versatile building block in organic synthesis, offering a rich chemistry due to its conjugated enyne system. A thorough understanding of its nomenclature, properties, and reactivity is essential for its effective and safe use in research and development. The representative protocols provided in this guide offer a starting point for the synthesis and derivatization of this valuable compound. As with any highly reactive substance, adherence to strict safety protocols is paramount.
References
- 1. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C5H6 | CID 136461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkynes to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A General and Versatile Method for CC Cross-Coupling Synthesis of Conjugated Enynes: One-Pot Sequence Starting from Carbonyl Compounds [organic-chemistry.org]
- 9. Enyne synthesis [organic-chemistry.org]
Vinylmethylacetylene: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylmethylacetylene, systematically known as 2-methyl-1-buten-3-yne or isopropenylacetylene, is a volatile and highly flammable liquid hydrocarbon. This document provides an in-depth overview of its discovery, historical development, synthesis, and chemical properties. It includes detailed experimental protocols for its preparation, a comprehensive compilation of its physical and spectral data, and a discussion of its key chemical reactions, including polymerization and cycloaddition. The information is intended to serve as a valuable resource for professionals in chemical research and drug development.
Discovery and History
The discovery of vinylmethylacetylene is intrinsically linked to the pioneering work of the Russian chemist Alexei Yevgrafovich Favorskii in the early 20th century. While a singular publication marking its initial synthesis is not readily apparent, its creation is a direct consequence of the broader exploration of acetylene chemistry, particularly the Favorskii reaction. This reaction, discovered in the early 1900s, involves the reaction of an alkyne with a carbonyl group under basic conditions to form a propargyl alcohol.[1]
The synthesis of vinylmethylacetylene is a two-step process that begins with the Favorskii reaction between acetylene and acetone to produce the precursor, 2-methyl-3-butyn-2-ol. This acetylenic alcohol was then subjected to dehydration to yield vinylmethylacetylene. This historical development places the discovery of vinylmethylacetylene within the context of the systematic investigation of the reactions of acetylenic compounds, a field largely pioneered by Favorskii and his students.
Synthesis of Vinylmethylacetylene
The primary and most common method for the synthesis of vinylmethylacetylene involves a two-step process:
-
Favorskii Reaction: The reaction of acetone with acetylene in the presence of a base to form 2-methyl-3-butyn-2-ol.
-
Dehydration: The elimination of water from 2-methyl-3-butyn-2-ol to yield 2-methyl-1-buten-3-yne.
Synthesis of 2-Methyl-3-butyn-2-ol (Favorskii Reaction)
Experimental Protocol:
This procedure is adapted from a patented method for the preparation of 2-methyl-3-butyne-2-ol.[2]
-
Materials:
-
Acetylene gas
-
Acetone
-
Potassium hydroxide (KOH)
-
Liquid ammonia (solvent)
-
-
Procedure:
-
In a suitable reactor, liquid ammonia is saturated with acetylene gas.
-
A catalytic amount of potassium hydroxide is dissolved in the liquid ammonia-acetylene solution.
-
Acetone is then slowly added to the reaction mixture while maintaining the temperature and pressure. The acetylene is continuously supplied to the reactor.
-
The reaction is typically carried out under pressure to ensure a sufficient concentration of dissolved acetylene.
-
Upon completion of the reaction, the ammonia is evaporated and recovered.
-
The crude 2-methyl-3-butyn-2-ol is then purified by distillation.
-
Dehydration of 2-Methyl-3-butyn-2-ol
Experimental Protocol:
This is a general laboratory procedure for the dehydration of tertiary alcohols.[3][4]
-
Materials:
-
2-methyl-3-butyn-2-ol
-
Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄) (catalyst)
-
Anhydrous calcium chloride or sodium carbonate (drying agent)
-
-
Procedure:
-
2-methyl-3-butyn-2-ol is mixed with a catalytic amount of phosphoric acid or sulfuric acid in a distillation apparatus.
-
The mixture is gently heated. The more volatile 2-methyl-1-buten-3-yne will distill as it is formed.
-
The distillate, which may contain some water, is collected in a receiving flask cooled in an ice bath.
-
The collected distillate is then dried over a suitable drying agent like anhydrous calcium chloride or sodium carbonate.
-
The dried product is then purified by a final fractional distillation to obtain pure 2-methyl-1-buten-3-yne.
-
Synthesis Pathway Diagram:
References
The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Reactivity of Conjugated Enynes
For Researchers, Scientists, and Drug Development Professionals
Conjugated enynes, organic molecules featuring a double bond and a triple bond in conjugation, stand as versatile and pivotal building blocks in the landscape of modern organic synthesis. Their unique electronic structure, arising from the contiguous π-system, imparts a rich and diverse reactivity profile that has been harnessed for the stereoselective and regioselective construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core principles governing the reactivity of conjugated enynes, offering a valuable resource for professionals engaged in chemical research and the development of novel therapeutics. The inherent strain and electron distribution within the enyne motif make them susceptible to a wide array of transformations, including pericyclic reactions, nucleophilic and electrophilic additions, and intricate transition-metal-catalyzed processes. Understanding these fundamental modes of reactivity is paramount for their strategic application in the synthesis of natural products, functional materials, and biologically active compounds.
Pericyclic Reactions: The Power of Concerted Cycloadditions
Conjugated enynes are excellent substrates for pericyclic reactions, most notably cycloaddition reactions, where the π-systems of the enyne and a reacting partner reorganize in a concerted fashion to form new cyclic structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this reactivity class.
Diels-Alder Reaction
In the Diels-Alder reaction, the conjugated diene component can react with the alkene or alkyne moiety of the enyne, which acts as the dienophile. The regiochemical and stereochemical outcome is highly predictable and is governed by the electronic nature and steric hindrance of the substituents on both the diene and the enyne. The reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring with a high degree of stereocontrol.[1][2]
Reaction Pathway: Diels-Alder Reaction of a Conjugated Enyne
Caption: General workflow of a Diels-Alder reaction involving a conjugated enyne.
Nucleophilic and Electrophilic Additions: Harnessing Polarity
The π-bonds of conjugated enynes are susceptible to attack by both nucleophiles and electrophiles. The regioselectivity of these additions is dictated by the electronic bias within the enyne system, which can be influenced by the presence of activating or deactivating groups.
Nucleophilic Addition
In the presence of electron-withdrawing groups, the enyne system becomes activated towards nucleophilic attack. Softer nucleophiles typically undergo a 1,4-conjugate addition (Michael addition) to the double bond, while harder nucleophiles may add directly to the carbonyl carbon in the case of enynones.[3][4][5] The reaction mechanism involves the formation of a resonance-stabilized anionic intermediate.[3]
Electrophilic Addition
Electrophilic addition to conjugated enynes is also a common transformation. The initial attack of an electrophile can occur at either the double or triple bond, leading to the formation of a carbocationic intermediate. This intermediate is often resonance-stabilized, which can lead to the formation of both 1,2- and 1,4-addition products. The product distribution can be influenced by reaction conditions such as temperature and solvent.
Reaction Pathway: Nucleophilic Conjugate Addition to an Activated Enyne
Caption: General mechanism of a nucleophilic conjugate addition to an activated enyne.
Transition-Metal Catalysis: A Realm of Diverse Transformations
Transition metals, particularly palladium, gold, and rhodium, have revolutionized the chemistry of conjugated enynes, enabling a vast array of transformations with high efficiency and selectivity.[6][7][8]
Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira coupling is a powerful method for the synthesis of conjugated enynes, involving the palladium-catalyzed cross-coupling of a vinyl halide with a terminal alkyne in the presence of a copper(I) co-catalyst and an amine base.[9][10] This reaction is highly valued for its mild conditions and broad functional group tolerance.[9]
Dimerization of Terminal Alkynes
The dimerization of terminal alkynes, often catalyzed by palladium or rhodium complexes, provides a direct and atom-economical route to conjugated enynes.[11][12] The regioselectivity of this reaction (head-to-head vs. head-to-tail dimerization) can often be controlled by the choice of catalyst, ligands, and reaction conditions.[6]
Cycloisomerization Reactions
Gold and other transition metals can catalyze the intramolecular cycloisomerization of enynes to form a variety of carbocyclic and heterocyclic structures. These reactions often proceed through complex mechanistic pathways involving the activation of the alkyne by the metal center, followed by nucleophilic attack of the alkene and subsequent rearrangements.[13][14][15]
Experimental Workflow: Sonogashira Coupling
Caption: A generalized experimental workflow for a Sonogashira coupling reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key transformations of conjugated enynes, providing a comparative overview for researchers.
Table 1: Palladium-Catalyzed Sonogashira Coupling of Vinyl Halides and Terminal Alkynes
| Entry | Vinyl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | (E)-Iodoprop-2-enoic acid | Phenylacetylene | Pd(OAc)₂ (5) | CuI (20) | Diisopropylamine | DMF | 25 | >90 | [16] |
| 2 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | Anhydrous | 25 | >90 | [17] |
| 3 | Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ (cat.) | - | - | - | 25 | Good | [9] |
Table 2: Rhodium-Catalyzed Dimerization of Terminal Alkynes
| Entry | Alkyne | Catalyst System | Selectivity | Yield (%) | Reference |
| 1 | 2-Methylbut-3-yn-2-ol | RhCl(PPh₃)₃ | (E)-head-to-head | 73 | [6] |
| 2 | Aryl Alkynes | [Rh(COD)Cl]₂/PPh₃ | (E)-head-to-head | Good | [6] |
| 3 | Triisopropylsilylacetylene | [Rh(COD)Cl]₂/Ligand | (E)-head-to-head (>89%) | Good | [6] |
Table 3: Gold-Catalyzed Cycloisomerization of 1,6-Enynes
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Product Type | Yield (%) | Reference |
| 1 | 1,6-Enyne | [JohnPhosAu(NCMe)]SbF₆ (2) | CH₂Cl₂ | Varies | Cycloisomerized | 94 - quant. | [18] |
| 2 | O-tethered 1,6-enynes | NHC-Au(I)-Cl (cat.) | - | - | Bicyclic enol ethers | 18 - 99 | [13] |
| 3 | 1,5-Allenyne | [(Ph₃PAu)₃O]BF₄ (1) | CHCl₃ | Varies | Cross-conjugated triene | up to 88 | [19] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling[16][17]
Materials:
-
Vinyl halide (1.0 mmol)
-
Terminal alkyne (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-20 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (3.0-5.0 mmol)
-
Anhydrous solvent (e.g., DMF, THF) (5-10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic phase with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Gold-Catalyzed Cycloisomerization of 1,6-Enynes[18]
Materials:
-
1,6-Enyne (400 µmol)
-
Gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆) (8.0 µmol, 2 mol%)
-
Dichloromethane (CH₂Cl₂) (4 mL)
-
Triethylamine
Procedure:
-
To a stirred solution of the 1,6-enyne in dichloromethane at 23 °C, add the gold(I) catalyst.
-
Stir the reaction mixture for the required time (monitored by TLC).
-
Quench the reaction by adding a drop of triethylamine.
-
Concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel or neutral alumina.
Conclusion
The fundamental reactivity of conjugated enynes offers a rich and diverse platform for the construction of complex molecular scaffolds. From the predictable and stereocontrolled outcomes of pericyclic reactions to the nuanced regioselectivity of nucleophilic and electrophilic additions, and the vast synthetic potential unlocked by transition-metal catalysis, enynes continue to be indispensable tools for organic chemists. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of these versatile building blocks in the design and execution of innovative synthetic strategies for drug discovery and materials science.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 14. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic Properties of the 1-Penten-3-yne Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Penten-3-yne (also known as methyl vinylacetylene) is a conjugated enyne, a molecule containing both a double and a triple carbon-carbon bond. This structural motif is of significant interest in organic synthesis, materials science, and medicinal chemistry due to its unique reactivity and electronic characteristics. Understanding the electronic properties of this compound is crucial for predicting its behavior in chemical reactions, designing novel materials with specific optical and electronic functionalities, and for the rational design of drug candidates. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing experimentally determined and computationally calculated values, the methodologies used for their determination, and a visualization of the interplay between its structure and electronic characteristics.
Core Electronic Properties
The electronic properties of a molecule are dictated by the arrangement and energies of its electrons. Key parameters that define these properties include the ionization energy, electron affinity, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the dipole moment.
Data Summary
The following table summarizes the available quantitative data for the electronic properties of this compound.
| Electronic Property | Experimental Value | Computational Value | Method |
| Ionization Energy | 9.00 ± 0.01 eV[1] | 8.99 eV | Photoionization / CBS-QB3[1] |
| Dipole Moment | 0.66 D | Not Specified | |
| HOMO Energy | Not Available | Not Available | |
| LUMO Energy | Not Available | Not Available | |
| HOMO-LUMO Gap | Not Available | Not Available | |
| Electron Affinity | Not Available | Not Available |
Experimental and Computational Methodologies
A combination of experimental techniques and computational methods is employed to elucidate the electronic properties of molecules like this compound.
Experimental Protocols
Photoionization Spectroscopy: This technique is a primary method for determining the ionization energy of a molecule. A sample of this compound in the gas phase is irradiated with a beam of photons of known energy. If the photon energy is sufficient, an electron can be ejected from the molecule, creating a positive ion. By scanning the photon energy and detecting the onset of ion formation, the adiabatic ionization energy can be precisely measured.[1] The experimental setup typically involves a high-resolution photoionization mass spectrometer.
Computational Protocols
Complete Basis Set (CBS) Methods: The CBS-QB3 method is a high-accuracy composite computational chemistry model used to calculate the energies of molecules.[1] It involves a series of calculations using different levels of theory and basis sets to extrapolate to the complete basis set limit, thereby providing highly accurate thermochemical data, including ionization energies. The CBS-QB3 protocol typically includes:
-
An initial geometry optimization and frequency calculation at the B3LYP/6-311G(2d,d,p) level of theory.
-
Further single-point energy calculations at higher levels of theory (e.g., CCSD(T) and MP4SDQ) with various basis sets.
-
Extrapolation of the energies to the complete basis set limit.
-
Inclusion of core-valence and other corrections.
Molecular Structure and Electronic Properties Relationship
The electronic properties of this compound are intrinsically linked to its molecular structure, specifically the conjugated system formed by the vinyl and acetylenic groups. The diagram below illustrates this relationship.
Caption: Relationship between molecular structure and electronic properties of this compound.
Conclusion
This technical guide has summarized the key electronic properties of the this compound molecule, drawing from both experimental and computational data. The ionization energy has been experimentally determined to be 9.00 ± 0.01 eV, a value corroborated by high-level CBS-QB3 calculations. While a value for the dipole moment is reported, further details on its experimental determination are needed for a complete understanding. Crucial parameters such as the HOMO and LUMO energies, the HOMO-LUMO gap, and the electron affinity remain to be experimentally or computationally determined for this specific molecule. Further research, particularly through computational chemistry studies employing methods like Density Functional Theory (DFT) or higher-level ab initio calculations, would be invaluable in providing a more complete picture of the electronic landscape of this compound. Such data would significantly aid researchers and professionals in the fields of chemical synthesis, materials science, and drug development in harnessing the potential of this versatile molecule.
References
Stability and decomposition of 1-Penten-3-yne at room temperature
An In-depth Technical Guide to the Stability and Decomposition of 1-Penten-3-yne at Room Temperature
Introduction
This compound (also known as methyl vinylacetylene) is a conjugated enyne, a class of highly reactive organic compounds. Its structure, containing both a double and a triple bond in conjugation, makes it a valuable synthon in organic chemistry. However, this reactivity also contributes to its inherent instability. This guide provides a comprehensive overview of the known stability characteristics, potential decomposition pathways, and safe handling procedures for this compound at room temperature, aimed at professionals in research and drug development.
Physicochemical and Safety Data
Quantitative data on the stability of this compound is scarce. However, information on its physical properties and those of the closely related and well-studied vinylacetylene can provide insights into its behavior.
| Property | This compound | Vinylacetylene |
| CAS Number | 646-05-9[1] | 689-97-4[2] |
| Molecular Formula | C₅H₆[1] | C₄H₄[3] |
| Molecular Weight | 66.10 g/mol [1] | 52.07 g/mol |
| Boiling Point | ~55-57 °C | 5 °C[3] |
| Appearance | Colorless liquid | Colorless gas[3] |
| Hazards | Highly flammable, potential for explosive polymerization[2][4] | Extremely flammable, can detonate without air, forms explosive peroxides[2][3][4] |
Data compiled from various safety data sheets and chemical databases.
Stability and Decomposition at Room Temperature
While specific studies on the decomposition of this compound at room temperature are not publicly available, the behavior of vinylacetylene provides a strong indication of its potential instability. Conjugated enynes are known to be susceptible to several decomposition pathways, even under ambient conditions.
Known Stability and General Hazards
-
High Reactivity: The conjugated π-system in this compound makes it highly reactive and prone to polymerization and other reactions.[5][6][7][8]
-
Peroxide Formation: Like many unsaturated hydrocarbons, this compound may form explosive peroxides in the presence of oxygen.[2] This process can be initiated by light and heat.
-
Autopolymerization: this compound has the potential to undergo spontaneous and violent polymerization, which can be exothermic and lead to a dangerous increase in pressure and temperature.[2] This can be initiated by heat, light, or the presence of catalysts (e.g., acids, metals). To mitigate this, the addition of a suitable polymerization inhibitor is recommended for storage.[9]
-
Shock Sensitivity: Peroxide formation can increase the sensitivity of the compound to shock and friction, heightening the risk of explosion.[2]
Potential Decomposition Pathways
At room temperature, the primary decomposition concerns for this compound are oligomerization and polymerization. Thermal decomposition at higher temperatures would likely lead to fragmentation and rearrangement, but at ambient temperatures, the formation of larger molecules is more probable.
A potential generalized decomposition pathway could involve radical or cationic polymerization mechanisms, initiated by trace impurities, oxygen, or light.
Experimental Protocols for Stability Assessment
Due to the hazardous nature of this compound, any experimental work must be conducted with extreme caution in a controlled laboratory environment with appropriate safety measures. The following is a generalized protocol for assessing the stability of a highly reactive volatile organic compound.
General Safety Precautions
-
Work in a well-ventilated fume hood with a blast shield.[2][10]
-
Use personal protective equipment (PPE), including safety glasses, a face shield, a flame-retardant lab coat, and appropriate gloves.[2][4]
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[9]
-
Use small quantities of the material.
-
Have appropriate fire extinguishing equipment readily available (e.g., Class B extinguisher).
-
Be aware of the locations of safety showers and eyewash stations.[2]
Protocol for Long-Term Stability Monitoring at Room Temperature
-
Sample Preparation:
-
Under an inert atmosphere, dispense a small, accurately weighed amount of freshly distilled this compound into several small, amber glass vials with PTFE-lined caps.[9]
-
A known concentration of a suitable polymerization inhibitor (e.g., hydroquinone or 4-tert-butylcatechol) may be added to a subset of samples to evaluate its effectiveness.[9]
-
Seal the vials tightly.
-
-
Storage:
-
Analysis:
-
At predetermined time intervals (e.g., 1 day, 1 week, 1 month, 3 months), remove a vial for analysis.[11][12][13][14][15]
-
Visually inspect the sample for any changes in color or viscosity, which may indicate polymerization.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and any degradation products.
-
GC-MS Parameters (suggested starting point):
-
Column: A non-polar or medium-polarity capillary column suitable for volatile hydrocarbons.
-
Inlet Temperature: Use the lowest possible temperature that allows for efficient volatilization to minimize on-column decomposition. A programmed temperature vaporization (PTV) inlet is recommended.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up at a moderate rate (e.g., 10 °C/min) to a final temperature that allows for the elution of potential oligomers.
-
Mass Spectrometer: Scan a wide mass range to detect both the parent compound and potential higher molecular weight products.
-
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to monitor the disappearance of the vinylic and acetylenic protons of this compound and the appearance of new signals corresponding to oligomers or polymers.
-
Visualizations
Logical Workflow for Safe Handling and Storage
Caption: Logical workflow for the safe handling and storage of this compound.
Generalized Decomposition Pathway
Caption: A generalized potential pathway for the decomposition of this compound via polymerization.
Conclusion and Recommendations
This compound is a highly reactive and potentially hazardous compound. While specific quantitative data on its stability and decomposition at room temperature are lacking in the available literature, its structural similarity to vinylacetylene suggests a high propensity for peroxide formation and explosive polymerization.
Key Recommendations:
-
Assume Instability: In the absence of definitive data, treat this compound as being unstable at room temperature, especially over long periods or in the presence of air, light, or heat.
-
Inert Atmosphere: Always handle and store this compound under an inert atmosphere to prevent the formation of explosive peroxides.[9]
-
Inhibitors: For storage, the use of a polymerization inhibitor is strongly recommended.[9]
-
Fresh is Best: Use freshly distilled material for reactions to ensure purity and minimize the presence of initiators.
-
Small Scale: Conduct all work on the smallest possible scale.
-
Further Research: There is a clear need for detailed experimental studies on the stability of this compound to establish safe storage and handling limits. Researchers working with this compound are encouraged to perform their own stability assessments under controlled conditions.
By adhering to strict safety protocols and understanding the potential hazards, researchers can mitigate the risks associated with the use of this valuable but reactive chemical.
References
- 1. This compound (CAS 646-05-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. research.uga.edu [research.uga.edu]
- 3. scribd.com [scribd.com]
- 4. mavo.com [mavo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. airgas.com [airgas.com]
- 11. How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies [mdpi.com]
- 12. Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ojp.gov [ojp.gov]
- 14. Organic solvent stability and long-term storage of myoglobin-based carbene transfer biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term Physicochemical Stability of Concentrated Solutions of Noradrenaline Bitartrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 1-Penten-3-yne (CAS Number: 646-05-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Penten-3-yne (CAS: 646-05-9), also known as methyl vinyl acetylene, is a highly reactive organic compound featuring both a carbon-carbon double bond and a carbon-carbon triple bond.[1] This conjugated enyne system imparts unique chemical properties, making it a versatile building block in organic synthesis. Its high degree of unsaturation allows for a variety of chemical transformations, positioning it as a valuable precursor for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical properties, including spectroscopic data, reactivity, and relevant experimental protocols.
Physicochemical Properties
This compound is a colorless liquid with a characteristic sharp, pungent odor.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆ | [2] |
| Molecular Weight | 66.10 g/mol | [2] |
| Density | 0.734 - 0.7401 g/cm³ at 20 °C | [3] |
| Boiling Point | 59.5 °C | [3] |
| Melting Point | Approximately -113 °C | [3] |
| Appearance | Colorless liquid | [1] |
| Odor | Sharp, pungent | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral data.
¹H NMR Spectral Data
| Peak Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H-1 (vinyl) | ~5.3-5.7 | m |
| H-2 (vinyl) | ~5.3-5.7 | m |
| H-5 (methyl) | ~1.9 | s |
Note: The provided spectrum from ChemicalBook lacks detailed information on coupling constants. The vinyl protons (H-1 and H-2) would be expected to show complex splitting patterns (e.g., doublet of doublets) due to geminal, cis, and trans couplings.[4]
¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-1 (=CH₂) | ~123 |
| C-2 (-CH=) | ~117 |
| C-3 (≡C-) | ~85 |
| C-4 (≡C-) | ~80 |
| C-5 (-CH₃) | ~4 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | C-H stretch (alkyne) - Note: As a terminal alkyne is not present, this peak may be absent or weak. |
| ~3100-3000 | C-H stretch (alkene) |
| ~2950-2850 | C-H stretch (alkane) |
| ~2200 | C≡C stretch (alkyne) |
| ~1640 | C=C stretch (alkene) |
| ~970 and ~910 | =C-H bend (alkene) |
Source: Predicted based on functional groups and confirmed by data from SpectraBase.[5]
Mass Spectrometry
| m/z | Interpretation |
| 66 | [M]⁺ (Molecular ion) |
| 65 | [M-H]⁺ |
| 51 | [M-CH₃]⁺ |
| 39 | [C₃H₃]⁺ |
Source: NIST WebBook.[2]
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a highly reactive and versatile substrate for a range of organic transformations. Its reactivity is primarily centered around the alkene and alkyne moieties.
Cycloaddition Reactions
The conjugated enyne system of this compound is a prime candidate for cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems.
The alkene portion of this compound can act as a dienophile in [4+2] cycloaddition reactions with dienes to form six-membered rings.
Both the alkene and alkyne can participate as dipolarophiles in 1,3-dipolar cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides) to generate five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a highly efficient method for the synthesis of triazoles.[6][7]
Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form α,β-cyclopentenones.[8][9] For this compound, this reaction can proceed intramolecularly if tethered to another unsaturated group or intermolecularly with a separate alkene.
References
- 1. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 1-Penten-3-one | C5H8O | CID 15394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pent-1-en-3-yne(646-05-9) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. ijrpc.com [ijrpc.com]
- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 9. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
The Theoretical Chemistry of 1-Penten-3-yne: A Computational Guide for Researchers
An In-depth Technical Whitepaper on the Core Principles and Applications
Abstract
1-Penten-3-yne (vinylmethylacetylene) is a structurally simple yet chemically significant enyne, a class of hydrocarbons featuring both double and triple carbon-carbon bonds. Its unique electronic structure makes it a valuable model system for theoretical chemistry studies, offering insights into reactivity, reaction mechanisms, and spectroscopic properties that are relevant to organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the role of this compound and its isomers in theoretical chemistry, detailing the computational methodologies employed, presenting quantitative data from pertinent studies, and illustrating key reaction pathways.
Introduction to this compound
This compound is an organic compound with the molecular formula C₅H₆.[1] Its structure consists of a five-carbon chain containing a carbon-carbon double bond at the first position and a carbon-carbon triple bond at the third position.[1] This conjugation of π-systems gives the molecule unique chemical properties and reactivity, making it an interesting subject for theoretical investigation.[1] While extensive theoretical studies specifically on this compound are limited in publicly accessible literature, the methodologies applied to its isomers and other enynes provide a robust framework for its computational analysis.
Physical Properties of this compound:
| Property | Value |
| Molecular Weight | 66.10 g/mol |
| Boiling Point | 59.5 °C |
| Density | 0.7401 g/cm³ at 20 °C |
Theoretical Methodologies in the Study of Enynes
Theoretical chemistry provides powerful tools to investigate the structure, energetics, and reactivity of molecules like this compound at the atomic level. The primary methods employed are ab initio calculations and Density Functional Theory (DFT).
2.1. Ab Initio Methods
Ab initio methods are based on first principles of quantum mechanics and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. For small molecules like this compound, these methods can yield highly accurate predictions of molecular geometries, vibrational frequencies, and reaction energies.
2.2. Density Functional Theory (DFT)
DFT is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a good balance between computational cost and accuracy, making it suitable for studying larger systems and complex reaction pathways. The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results.
Computational Workflow for Theoretical Analysis
A typical theoretical investigation of a molecule like this compound follows a structured workflow.
References
An In-Depth Technical Guide to Enyne Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enyne Metathesis
Enyne metathesis is a powerful and versatile transition metal-catalyzed reaction that facilitates the formation of 1,3-dienes from an alkene and an alkyne.[1][2] This transformation has emerged as a pivotal tool in modern organic synthesis, enabling the construction of complex molecular architectures, including various carbo- and heterocycles present in natural products and pharmaceutically active compounds.[1][3][4][5][6][7][8] The reaction is atom economical, forming a new carbon-carbon bond and a conjugated diene system, which serves as a versatile synthetic handle for further transformations such as Diels-Alder reactions.[6][7]
Enyne metathesis reactions can be broadly categorized into two main types:
-
Ring-Closing Enyne Metathesis (RCEYM): An intramolecular reaction where the alkene and alkyne moieties are present in the same molecule, leading to the formation of a cyclic 1,3-diene.[2][9]
-
Cross Enyne Metathesis (CEM) or Intermolecular Enyne Metathesis: A reaction between separate alkene and alkyne molecules to generate a linear 1,3-diene.[2]
The driving force for these reactions is the formation of a thermodynamically stable conjugated 1,3-diene system.[2][6] While early examples of enyne metathesis utilized tungsten or chromium carbene complexes, the field has been revolutionized by the development of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts.[3][10][11] These catalysts exhibit high functional group tolerance, enhanced stability, and broad applicability, making enyne metathesis a widely adopted strategy in organic synthesis.[2][10][11]
Reaction Mechanisms
The mechanism of ruthenium-catalyzed enyne metathesis is a subject of ongoing research, with two primary pathways proposed: the "ene-first" and the "yne-first" pathways. The prevailing evidence, particularly for ruthenium-based catalysts, supports the "ene-first" mechanism.[2]
The "Ene-First" Pathway
In the "ene-first" pathway, the ruthenium carbene catalyst initially reacts with the alkene moiety of the enyne substrate. This involves a series of [2+2] cycloaddition and cycloreversion steps, leading to a new ruthenium alkylidene intermediate. This intermediate then undergoes an intramolecular reaction with the alkyne, ultimately forming the 1,3-diene product and regenerating a ruthenium carbene species to continue the catalytic cycle.
The "Yne-First" Pathway
Alternatively, the "yne-first" pathway proposes that the ruthenium carbene catalyst first reacts with the alkyne moiety of the substrate to form a ruthenacyclobutene intermediate.[9] Subsequent ring-opening and reaction with the alkene moiety lead to the final product. While considered a possible mechanism, it is generally less favored than the "ene-first" pathway for most ruthenium-catalyzed enyne metathesis reactions.
Quantitative Data Summary
The efficiency and selectivity of enyne metathesis reactions are influenced by several factors, including the choice of catalyst, solvent, temperature, and substrate structure. The following tables summarize representative quantitative data for both Ring-Closing Enyne Metathesis (RCEYM) and Cross Enyne Metathesis (CEM) reactions.
Table 1: Ring-Closing Enyne Metathesis (RCEYM) Data
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| N-allyl-N-(prop-2-yn-1-yl)tosylamide | Grubbs I (5) | CH2Cl2 | 40 | 12 | 1-tosyl-2,5-dihydro-1H-pyrrole | 85 | [3] |
| O-allyl-propargyl ether | Grubbs II (1-5) | Toluene | 80 | 2 | 3,6-dihydro-2H-pyran | 92 | [3] |
| Diethyl diallylmalonate | Grubbs II (5) | CH2Cl2 | RT | 4 | Diethyl 3-methylenecyclopent-1-ene-1,1-dicarboxylate | 78 | [6] |
| Enyne with terminal alkyne | Grubbs II (1) | CH2Cl2 | RT | - | 5-membered ring heterocycle | 21 | [3] |
| Enyne with internal alkyne | Grubbs II (1) | CH2Cl2 | RT | - | 5-membered ring heterocycle | >90 | [3] |
| Enyne for (-)-stemoamide synthesis | Grubbs I (4) | Toluene | 80 | - | Bicyclic intermediate | 87 | [3] |
| Imidazole-derived enyne | Grubbs II (10) | DCM | Reflux | - | 5/7-fused heterocycle | 82 | [12] |
| Sulfamide-linked enyne | Grubbs II (3) | - | 100 (MW) | - | 7-membered cyclic sulfamide | 68-81 | [12] |
Table 2: Cross Enyne Metathesis (CEM) Data
| Alkyne | Alkene | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product E:Z Ratio | Yield (%) | Ref. |
| Phenylacetylene | Ethylene (1 atm) | Grubbs II (5) | Toluene | 80 | 1 | >20:1 | 95 | [3] |
| 1-Octyne | Ethylene (1 atm) | Grubbs II (5) | Toluene | 80 | 2 | >20:1 | 88 | [3] |
| Propargyl benzoate | Styrene | Grubbs II (5) | Benzene | Reflux | - | >95:5 | ~99 | [13] |
| Propargyl alcohol | 1-Hexene | Hoveyda-Grubbs II (5) | CH2Cl2 | 40 | 4 | 10:1 | 76 | [13] |
| 1-Phenyl-1-pentyne-3-ol | 1-Octene | Grubbs II (2.5) | Toluene | 60 | 12 | 4:1 | 85 | [13] |
| Silylated alkyne | Terminal alkene | Grubbs II (5) | CH2Cl2 | Reflux | - | Variable | - | [13] |
| Borylated alkyne | Terminal alkene | Grubbs II (5) | CH2Cl2 | Reflux | - | Variable | - | [13] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting representative enyne metathesis reactions. It is crucial to handle all reagents and solvents under an inert atmosphere (e.g., argon or nitrogen) as the ruthenium catalysts are sensitive to oxygen and moisture.
General Experimental Workflow
A general workflow for setting up an enyne metathesis reaction is depicted below. This workflow highlights the key steps from preparation to product isolation.
Protocol 1: Ring-Closing Enyne Metathesis (RCEYM) for the Synthesis of a Dihydropyran Derivative
This protocol describes the synthesis of a dihydropyran derivative via RCEYM using a second-generation Grubbs catalyst.
Materials:
-
Allyl propargyl ether (1.0 eq)
-
Grubbs II catalyst (1-5 mol%)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.01-0.1 M)
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with allyl propargyl ether.
-
The flask is evacuated and backfilled with argon or nitrogen three times to establish an inert atmosphere.
-
Anhydrous and degassed toluene is added via syringe to dissolve the substrate to the desired concentration.
-
The Grubbs II catalyst is added to the stirring solution under a positive flow of inert gas.
-
The reaction mixture is heated to 80 °C and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a few drops of ethyl vinyl ether. The mixture is stirred for an additional 30 minutes to ensure complete deactivation of the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure dihydropyran product.
-
The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cross Enyne Metathesis (CEM) of a Propargylic Alcohol with a Terminal Alkene
This protocol details the intermolecular reaction between a propargylic alcohol and a terminal alkene using a Hoveyda-Grubbs second-generation catalyst.
Materials:
-
1-Phenyl-1-penten-4-yn-3-ol (1.0 eq)
-
Terminal alkene (e.g., 1-octene, 1.2-2.0 eq)
-
Hoveyda-Grubbs II catalyst (1-5 mol%)
-
Anhydrous, degassed dichloromethane (CH2Cl2) or toluene
-
Ethyl vinyl ether
-
Silica gel and appropriate solvents for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon or nitrogen atmosphere, dissolve 1-phenyl-1-penten-4-yn-3-ol and the terminal alkene in anhydrous, degassed solvent.
-
Add the Hoveyda-Grubbs II catalyst to the solution under a positive flow of inert gas.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor its progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-diene product.
-
Characterize the product by NMR and mass spectrometry to confirm its structure and determine the E/Z ratio of the newly formed double bond.
Applications in Drug Discovery and Development
Enyne metathesis has become an indispensable tool in the synthesis of complex molecules with potential therapeutic applications. The ability to efficiently construct carbo- and heterocyclic scaffolds, which are prevalent in many natural products and pharmaceuticals, makes this methodology highly attractive for drug discovery programs.[5]
Key applications include:
-
Synthesis of Nitrogen and Oxygen Heterocycles: RCEYM is widely used to synthesize a variety of small to medium-sized rings containing nitrogen or oxygen, such as pyrrolidines, piperidines, dihydrofurans, and dihydropyrans.[6][7][8] These structural motifs are common in a vast array of bioactive molecules.
-
Natural Product Synthesis: Enyne metathesis has been instrumental in the total synthesis of numerous complex natural products, including (-)-stemoamide, amphidinolide V, and various alkaloids and macrolides.[1][3][4][8] These syntheses often showcase the high degree of chemo- and stereoselectivity that can be achieved with this reaction.
-
Access to Functionalized Building Blocks: The 1,3-diene products of enyne metathesis are versatile intermediates that can be further functionalized through a variety of reactions, most notably the Diels-Alder cycloaddition, to rapidly build molecular complexity.[6][7] This allows for the generation of diverse compound libraries for high-throughput screening.
Troubleshooting
While enyne metathesis is a powerful reaction, achieving high yields and selectivity can sometimes be challenging. Common issues include low conversion, catalyst decomposition, and the formation of side products.
Common Problems and Solutions:
-
Low Conversion:
-
Catalyst Activity: Ensure the catalyst is fresh and has been stored under inert conditions. Test the catalyst on a known reaction to confirm its activity.[14]
-
Purity of Reagents: Impurities in the substrate or solvent (e.g., water, oxygen, or coordinating functional groups) can poison the catalyst. Rigorously purify and degas all reagents and solvents.[14]
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading (up to 10 mol%) may be necessary.[12]
-
Temperature: Some reactions may require elevated temperatures to proceed at a reasonable rate.
-
-
Catalyst Decomposition:
-
Visual Indicators: A color change of the reaction mixture from reddish-brown or green to black can indicate catalyst decomposition.
-
Substrate-Induced Decomposition: Certain functional groups on the substrate, such as unprotected amines or terminal alkynes in some systems, can lead to catalyst deactivation. Protecting such groups may be necessary.
-
Role of Ethylene: For some RCEYM reactions, the buildup of ethylene as a byproduct can inhibit the reaction. In such cases, performing the reaction under a flow of inert gas can be beneficial.[15] Conversely, for some cross-enyne metathesis reactions, an atmosphere of ethylene can be advantageous.[2]
-
-
Formation of Side Products:
-
Dimerization: At high concentrations, intermolecular reactions can compete with the desired intramolecular RCEYM, leading to the formation of dimers or oligomers. Performing the reaction at high dilution (0.001-0.01 M) can favor the desired ring-closing pathway.
-
Isomerization: The newly formed 1,3-diene can sometimes undergo isomerization. The choice of catalyst and reaction conditions can influence the stereochemical outcome.
-
By systematically addressing these potential issues, researchers can optimize their enyne metathesis reactions to achieve the desired outcomes for their synthetic targets.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Enyne Metathesis [organic-chemistry.org]
- 3. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond olefins: New metathesis directions for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 10. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 11. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. React App [pmc.umicore.com]
1-Penten-3-yne: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Penten-3-yne, a conjugated enyne with the chemical formula C₅H₆, is a highly reactive and versatile building block in organic synthesis.[1][2] Its unique structure, featuring both a carbon-carbon double bond and a carbon-carbon triple bond in conjugation, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2] This technical guide provides a comprehensive overview of the chemical properties, key reactions, and synthetic applications of this compound, with a focus on providing practical experimental details and quantitative data for laboratory applications.
Physicochemical Properties
This compound is a colorless liquid with a pungent odor.[1] Its conjugated system of pi electrons dictates its chemical reactivity, making both the alkene and alkyne functionalities susceptible to a variety of reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₆ | [3] |
| Molecular Weight | 66.10 g/mol | [3] |
| CAS Number | 646-05-9 | [3] |
| Boiling Point | 59.5 °C at 760 mmHg | [4] |
| Density | 0.738 g/cm³ | [4] |
| Refractive Index | 1.426 | [4] |
| SMILES | C=CC#CC | [3] |
| InChIKey | FILUFGAZMJGNEN-UHFFFAOYSA-N | [3] |
Key Reactions and Synthetic Applications
The dual functionality of this compound allows for a rich and varied reaction chemistry. The following sections detail some of the most synthetically useful transformations, including hydrogenation, halogenation, and cycloaddition reactions, as well as its application in the synthesis of heterocyclic compounds.
Hydrogenation
The selective hydrogenation of this compound can yield different products depending on the reaction conditions and the catalyst employed. Complete hydrogenation leads to the formation of pentane, while partial hydrogenation can selectively reduce the alkyne to an alkene, yielding 1,3-pentadiene, or the alkene to an alkane, though the former is more common.
Experimental Protocol: Selective Hydrogenation to 1,3-Pentadiene (Illustrative)
-
Catalyst Preparation: In a flask, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is suspended in a suitable solvent such as hexane or ethanol.
-
Reaction Setup: The flask is connected to a hydrogen gas supply, typically a balloon or a hydrogenator.
-
Addition of Substrate: this compound is added to the flask.
-
Reaction Execution: The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Quantitative Data for Analogous Hydrogenation
Data for the selective hydrogenation of a similar enyne, 3-methyl-1-pentyn-3-ol, shows that with a PdCl₂ catalyst, a selectivity of >95% for the corresponding alkene can be achieved.[5]
| Product | Catalyst | Conditions | Yield | Reference |
| 1,3-Pentadiene | Lindlar's Catalyst | H₂, RT | High (expected) | N/A |
| Pentane | Pd/C | H₂, RT | High (expected) | [6] |
Spectroscopic Data of Potential Hydrogenation Products
-
1,3-Pentadiene (mixture of cis and trans):
-
Pentane:
-
¹H NMR (CDCl₃): Signals for the methyl protons appear around 0.88 ppm, and the methylene protons are observed around 1.26-1.30 ppm.[10][11]
-
¹³C NMR (CDCl₃): The spectrum shows three distinct signals at approximately 13.9, 22.5, and 34.4 ppm, corresponding to the three different carbon environments in the symmetrical molecule.[6][12][13]
-
Reaction Workflow: Hydrogenation of this compound
Caption: Selective and complete hydrogenation pathways of this compound.
Halogenation
The electrophilic addition of halogens, such as bromine (Br₂), to this compound can proceed at either the double or triple bond. The reaction's regioselectivity and stereoselectivity depend on the reaction conditions and the stoichiometry of the halogen. Typically, the reaction with one equivalent of bromine is expected to occur at the more electron-rich triple bond, leading to a di-bromo-alkene.
Experimental Protocol: Bromination of this compound (Illustrative)
A general procedure for the bromination of an alkyne is as follows:
-
Dissolution: Dissolve this compound in a suitable inert solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), in a flask protected from light.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution of the enyne with stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
Reaction Completion: Allow the reaction to stir at 0 °C for a specified time or until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.
Quantitative Data for Analogous Halogenation
While specific yield data for the bromination of this compound is not available in the provided search results, halogenation of enynes can be high-yielding. For instance, a catalytic geminal-difluorination of an enyne yielded the desired product in 88% yield.[14]
Spectroscopic Data of a Potential Bromination Product
-
3,4-Dibromo-1-pentene (Expected major product from alkyne addition):
Reaction Mechanism: Electrophilic Bromination
Caption: Mechanism of electrophilic bromination of the alkyne moiety.
Cycloaddition Reactions
The alkyne functionality of this compound makes it an excellent substrate for cycloaddition reactions, particularly the [3+2] cycloaddition with azides, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction is a cornerstone of "click chemistry" and provides a highly efficient route to 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.[4][15] The copper-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high yields and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[2][16]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the CuAAC reaction of a terminal alkyne with an azide, which can be adapted for this compound.[17][18]
-
Reactant Mixture: In a reaction vessel, dissolve this compound (1.0 equiv.) and the desired organic azide (1.0 equiv.) in a suitable solvent system, such as a mixture of t-butanol and water (1:1) or dimethyl sulfoxide (DMSO).
-
Catalyst Preparation: In a separate vial, prepare a solution of a copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 1-5 mol%) in water.
-
Reducing Agent: Prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%) in water.
-
Reaction Initiation: Add the copper sulfate solution to the mixture of the alkyne and azide, followed by the addition of the sodium ascorbate solution to initiate the reaction. A ligand such as TBTA or THPTA can be added to stabilize the Cu(I) catalyst.[19]
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Once complete, the work-up typically involves dilution with an organic solvent, washing with an aqueous solution of EDTA to remove copper, followed by standard extraction and purification procedures.[20]
Quantitative Data for CuAAC of an Analogous Alkyne
For the reaction of pent-1-yn-3-amine with various organic azides using a CuSO₄·5H₂O/sodium ascorbate catalyst system, high yields are typically observed.[20]
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Pent-1-yn-3-amine | Benzyl Azide | CuSO₄/Na-Ascorbate | t-BuOH/H₂O | 12 | 95 | [20] (analogous) |
| Pent-1-yn-3-amine | Phenyl Azide | CuSO₄/Na-Ascorbate/TBTA | DMSO | 8 | 92 | [20] (analogous) |
Reaction Workflow: CuAAC of this compound
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Synthesis of Heterocycles
1,3-Enynes are powerful synthons for the construction of nitrogen-containing heterocycles such as pyridines and pyrroles.[20] These reactions often proceed through tandem annulation pathways, where the enyne undergoes a series of reactions in one pot to form the heterocyclic ring.[20]
Synthesis of Substituted Pyridines
Polysubstituted pyridines are prevalent structures in pharmaceuticals and agrochemicals.[3][16][21] While direct cycloaddition reactions with this compound to form pyridines are not extensively detailed, its derivatives are used in various strategies. One common approach involves the [4+2] cycloaddition (Diels-Alder reaction) of 2-azadienes, which can be generated in situ, with the alkyne moiety of an enyne.[3] Another modern approach is the copper-hydride catalyzed coupling of enynes with nitriles.[22]
Synthesis of Functionalized Pyrroles
Pyrroles are another important class of heterocycles found in many biologically active molecules.[23] 1,3-enynes can serve as precursors to functionalized pyrroles through various transition-metal-catalyzed reactions. For example, copper-catalyzed hydrofunctionalization of enynes with nitriles provides a route to polysubstituted pyrroles.[22][24] Tandem annulation reactions involving electrophilic iodocyclization of nitro-substituted 1,3-enynes also lead to the formation of iodinated pyrroles.[20]
Logical Relationship: Enyne to Heterocycle
Caption: General synthetic pathways from 1,3-enynes to pyridines and pyrroles.
Conclusion
This compound is a valuable and reactive starting material in organic synthesis. Its conjugated double and triple bonds provide multiple sites for chemical modification, enabling access to a wide variety of molecular architectures. The key reactions of hydrogenation, halogenation, and cycloaddition, along with its utility in the synthesis of important heterocyclic scaffolds, underscore its significance as a versatile precursor for researchers in academia and industry, including those in drug discovery and development. The experimental protocols and data presented in this guide, though in some cases illustrative due to the lack of specific literature on this compound itself, provide a solid foundation for the practical application of this reactive enyne in the laboratory. Further research into the specific reaction parameters for this compound will undoubtedly expand its utility in the synthesis of novel and complex molecules.
References
- 1. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. TRANS-1,3-PENTADIENE(2004-70-8) 13C NMR spectrum [chemicalbook.com]
- 8. CIS-1,3-PENTADIENE(1574-41-0) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Pentane(109-66-0) 1H NMR spectrum [chemicalbook.com]
- 11. pentane's low high resolution H-1 proton nmr spectrum of pentane analysis interpretation of of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpc.com [ijrpc.com]
- 16. Click Chemistry [organic-chemistry.org]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Protocols [baseclick.eu]
- 19. broadpharm.com [broadpharm.com]
- 20. BJOC - Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives [beilstein-journals.org]
- 21. Selective synthesis of functionalized pyrroles from 3-aza-1,5-enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Copper-catalyzed functionalization of enynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04012F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Penten-3-yne from 3-Pentyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-penten-3-yne from 3-pentyn-1-ol. The primary transformation is a dehydration reaction, a fundamental process in organic synthesis for the formation of alkenes from alcohols. Due to the presence of a sensitive alkyne functionality in the substrate, both classical acid-catalyzed and milder, modern dehydration methods are discussed. This guide offers protocols for both approaches to provide flexibility based on available reagents and desired reaction outcomes. All quantitative data is summarized for clarity, and a logical workflow is presented visually.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry and materials science. Its conjugated enyne moiety serves as a versatile handle for various transformations. The synthesis of this compound from the readily available 3-pentyn-1-ol via a dehydration reaction is an efficient strategy. This process involves the elimination of a water molecule to form a carbon-carbon double bond. Careful selection of the dehydration method is crucial to avoid potential side reactions such as isomerization or polymerization of the starting material or product.
Data Presentation
Table 1: Comparison of Dehydration Methods for 3-Pentyn-1-ol
| Method | Dehydrating Agent | Typical Solvent(s) | Temperature Range (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Toluene, Xylene | 80 - 140 | 1 - 4 | 60 - 75 | Prone to charring and side reactions. |
| Phosphoric Acid (H₃PO₄) | None (neat) | 150 - 200 | 1 - 3 | 65 - 80 | Less oxidizing than sulfuric acid, cleaner reaction. | |
| Mild Dehydration | Burgess Reagent | Benzene, THF | 25 - 80 | 0.5 - 2 | 85 - 95 | Mild conditions, syn-elimination.[1][2][3] |
| Martin Sulfurane | CCl₄, Benzene | 25 - 60 | 0.5 - 1.5 | 80 - 90 | Mild, suitable for sensitive substrates.[4][5] |
Experimental Protocols
Method 1: Acid-Catalyzed Dehydration using Phosphoric Acid
This protocol describes a classical approach to alcohol dehydration using a strong acid catalyst.
Materials:
-
3-pentyn-1-ol
-
Concentrated Phosphoric Acid (85%)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
To a 100 mL round-bottom flask, add 10.0 g of 3-pentyn-1-ol.
-
Slowly add 3.0 mL of concentrated phosphoric acid to the flask while swirling.
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.
-
Heat the mixture gently using a heating mantle. The product, this compound, will begin to distill.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Continue the distillation until no more organic product is collected.
-
Transfer the distillate to a separatory funnel and wash with two 20 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with 20 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and collect the filtrate.
-
Purify the crude this compound by fractional distillation to obtain the pure product.
Method 2: Mild Dehydration using Burgess Reagent
This protocol utilizes a modern, mild dehydrating agent, which is often preferred for substrates with sensitive functional groups.[1][6][7]
Materials:
-
3-pentyn-1-ol
-
Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate)[1]
-
Anhydrous Benzene or Tetrahydrofuran (THF)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Rotary evaporator
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5.0 g of 3-pentyn-1-ol in 40 mL of anhydrous benzene.
-
Add 1.1 equivalents of Burgess reagent to the solution with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to 50-60 °C.
-
Once the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The residue can be directly purified by flash column chromatography on silica gel.
-
Elute the column with a mixture of hexane and ethyl acetate (e.g., 95:5 v/v) to isolate the pure this compound.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the purified this compound.
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Applications
While this compound itself is not directly involved in signaling pathways, its structural motif is a key component in various biologically active molecules and synthetic intermediates used in drug development. For instance, enyne functionalities are present in natural products with anti-cancer and anti-fungal properties. The synthesis of this compound provides a crucial building block for the elaboration of more complex molecular architectures.
The following diagram illustrates a conceptual pathway where a synthesized building block, such as this compound, is utilized in a drug development pipeline.
Caption: Conceptual role of this compound in a drug development pipeline.
References
- 1. Burgess reagent - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. ukessays.com [ukessays.com]
- 4. Martin sulfurane - Enamine [enamine.net]
- 5. Martin's sulfurane - Wikipedia [en.wikipedia.org]
- 6. Burgess reagent, (Methoxycarbonylsulfamoyl)triethylammonium hydroxide [organic-chemistry.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
Application Notes and Protocols for Ruthenium-Catalyzed Enyne Metathesis
For Researchers, Scientists, and Drug Development Professionals
Ruthenium-catalyzed enyne metathesis is a powerful and versatile transformation in modern organic synthesis, enabling the construction of conjugated 1,3-dienes from readily available alkenes and alkynes. This atom-economical reaction has found broad applications in the synthesis of complex molecules, including natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for two major types of ruthenium-catalyzed enyne metathesis: Ring-Closing Enyne Metathesis (RCEYM) and Cross-Enyne Metathesis (CEYM).
Introduction to Enyne Metathesis
Enyne metathesis is a bond reorganization process that couples an alkene and an alkyne to form a new 1,3-diene. The reaction is catalyzed by ruthenium carbene complexes, most notably the well-defined Grubbs and Hoveyda-Grubbs catalysts. The general transformation can be categorized as either intramolecular (Ring-Closing Enyne Metathesis, RCEYM) or intermolecular (Cross-Enyne Metathesis, CEYM). The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system.
The choice of catalyst is critical and substrate-dependent. First-generation Grubbs catalysts (G-I) are generally less reactive, while the second and third-generation catalysts (G-II, G-III, Hoveyda-Grubbs) exhibit higher activity and broader functional group tolerance.
Ring-Closing Enyne Metathesis (RCEYM)
RCEYM is a powerful method for the synthesis of cyclic compounds containing a 1,3-diene moiety. This intramolecular reaction is particularly useful for the construction of five- to nine-membered carbo- and heterocycles.
Quantitative Data Summary for RCEYM
The efficiency of RCEYM is influenced by the choice of catalyst, catalyst loading, solvent, and reaction temperature. The following table summarizes typical reaction conditions for the RCEYM of various enyne substrates.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Oct-1-en-6-yne | Grubbs I (5) | Dichloromethane | 40 | 12 | 3-Methylenecyclohexene | 85 |
| 2 | Oct-1-en-6-yne | Grubbs II (1-5) | Toluene | 80 | 2-4 | 3-Methylenecyclohexene | >90 |
| 3 | Oct-1-en-6-yne | Hoveyda-Grubbs II (1) | Benzene | 60 | 3 | 3-Methylenecyclohexene | 92 |
| 4 | N-allyl-N-(2-propynyl)tosylamide | Grubbs I (5) | Dichloromethane | 40 | 12 | 1-Tosyl-2,5-dihydro-1H-pyrrole | 88 |
| 5 | Diethyl allyl(prop-2-yn-1-yl)malonate | Grubbs II (5) | Dichloromethane | 25 | 2 | Diethyl 3-methylenecyclopent-1-ene-1,1-dicarboxylate | 95 |
Detailed Experimental Protocol: RCEYM of Oct-1-en-6-yne
This protocol describes the ring-closing enyne metathesis of oct-1-en-6-yne to form 3-methylenecyclohexene using a Grubbs II catalyst.
Materials:
-
Oct-1-en-6-yne
-
Grubbs II Catalyst
-
Anhydrous, degassed toluene
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve oct-1-en-6-yne (1.0 equiv) in anhydrous, degassed toluene to a concentration of 0.05 M.
-
Catalyst Addition: Under a positive pressure of argon or nitrogen, add the Grubbs II catalyst (2 mol%) to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the pure 3-methylenecyclohexene.
Cross-Enyne Metathesis (CEYM)
CEYM is an intermolecular reaction between an alkene and an alkyne, providing a direct route to acyclic 1,3-dienes. A common and highly useful variation involves the cross-metathesis of a terminal alkyne with ethylene gas to generate a terminal 1,3-diene.
Quantitative Data Summary for CEYM with Ethylene
The following table presents representative data for the cross-enyne metathesis of various terminal alkynes with ethylene.
| Entry | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 1-Octyne | Grubbs II (5) | Dichloromethane | 25 | 4 | 2-Methyl-1,3-nonadiene | 85 |
| 2 | Phenylacetylene | Grubbs II (5) | Dichloromethane | 25 | 2 | 2-Phenyl-1,3-butadiene | 90 |
| 3 | Propargyl alcohol | Grubbs II (5) | Dichloromethane | 25 | 3 | 2-Methylene-3-buten-1-ol | 78 |
| 4 | 1-Dodecyne | Hoveyda-Grubbs II (2) | Toluene | 60 | 12 | 2-Methyl-1,3-tridecadiene | 92 |
| 5 | 4-Pentyne-1-ol | Grubbs II (5) | Dichloromethane | 25 | 6 | 2-Methylene-1,3-hexadien-6-ol | 81 |
Detailed Experimental Protocol: CEYM of 1-Octyne with Ethylene
This protocol provides a general procedure for the ruthenium-catalyzed cross-enyne metathesis of a terminal alkyne (1-octyne) with ethylene.
Materials:
-
1-Octyne
-
Grubbs II Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethylene gas (balloon)
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add 1-octyne (1.0 equiv) and dissolve it in anhydrous, degassed dichloromethane (to a concentration of 0.1 M).
-
Catalyst Addition: Add the Grubbs II catalyst (5 mol%) to the solution.
-
Reaction Execution: Evacuate the flask and backfill with ethylene gas (1 atm, from a balloon). Stir the reaction mixture at room temperature. Maintain the ethylene atmosphere throughout the reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 2-12 hours.
-
Quenching: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the corresponding 1,3-diene.
Visualizations
Catalytic Cycle of Ruthenium-Catalyzed Enyne Metathesis
Caption: Generalized catalytic cycle for enyne metathesis.
Experimental Workflow for a Typical RCEYM Reaction
Caption: Step-by-step workflow for RCEYM experiments.
Application of 1-Penten-3-yne in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Penten-3-yne is a readily available and versatile building block in organic synthesis. As a conjugated enyne, its unique electronic structure, featuring both a double and a triple bond, allows it to participate in a variety of powerful bond-forming reactions. While direct, multi-step total syntheses of complex natural products originating from this compound are not extensively documented in peer-reviewed literature, its structural motif is central to the application of enyne chemistry in constructing architecturally complex molecules. This document provides an overview of the key reactions that this compound and structurally related enynes undergo in the context of natural product synthesis, complete with detailed experimental protocols for these transformations. The primary applications of enynes are centered around cycloaddition and metathesis reactions to rapidly build molecular complexity.
The key transformations where this compound or its derivatives can be employed include:
-
Pauson-Khand Reaction: A [2+2+1] cycloaddition to form cyclopentenones.
-
Enyne Metathesis: A powerful ring-closing or cross-coupling reaction to form cyclic dienes.
-
Diels-Alder Reaction: Where the enyne can act as either the diene or dienophile component.
These reactions provide efficient pathways to core structural motifs found in a wide array of natural products, including terpenes, alkaloids, and prostaglandins.
Key Reactions and Applications
Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to afford an α,β-cyclopentenone.[1][2] This reaction is exceptionally useful for the construction of five-membered rings, a common feature in many natural products.
Application in Natural Product Synthesis: The cyclopentenone core is a key structural element in numerous natural products, including prostaglandins and various sesquiterpenes. The intramolecular Pauson-Khand reaction of a 1,6-enyne is a particularly powerful strategy for the stereoselective synthesis of bicyclic systems.[3][4]
Logical Workflow for a Pauson-Khand Reaction
Caption: General workflow for an intramolecular Pauson-Khand reaction.
Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne
This protocol is a general procedure adaptable for substrates like this compound derivatives.
Materials:
-
1,6-Enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
-
Anhydrous Dichloromethane (DCM)
-
Celite or Silica Gel
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,6-enyne substrate (1.0 eq) in anhydrous DCM (to achieve a concentration of approximately 0.05 M).
-
To this solution, add dicobalt octacarbonyl (1.1 eq) in a single portion. The solution will typically turn a deep red or brown.
-
Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the cobalt-alkyne complex.
-
Add N-Methylmorpholine N-oxide (NMO) (3-5 eq) portion-wise. Gas evolution (CO₂) is often observed.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-12 hours at room temperature. For less reactive substrates, gentle heating (40 °C) may be necessary.
-
Upon completion, quench the reaction by exposing it to air and stirring for 30 minutes to decompose residual cobalt complexes.
-
Filter the mixture through a pad of celite or silica gel, washing thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the bicyclic cyclopentenone.[5]
Quantitative Data for Representative Pauson-Khand Reactions
| Enyne Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,6-Heptenyne | Co₂(CO)₈ (stoichiometric) / NMO | DCM | 25 | 4 | 85 | [3] |
| N-Tosyl-N-(hept-6-en-1-ynyl)amine | Co₂(CO)₈ (stoichiometric) / NMO | DCM | 25 | 6 | 78 | [4] |
| Methyl 2-(prop-2-ynyl)-2-(prop-2-enyl)malonate | [Rh(CO)₂Cl]₂ (catalytic) | Toluene | 110 | 12 | 90 | [2] |
Enyne Metathesis
Enyne metathesis is a powerful reaction catalyzed by ruthenium or molybdenum carbene complexes that reorganizes the bonds between an alkene and an alkyne to form a conjugated diene.[6] The intramolecular version, Ring-Closing Enyne Metathesis (RCEYM), is particularly valuable for synthesizing cyclic compounds.
Application in Natural Product Synthesis: Enyne metathesis has been a key step in the total synthesis of numerous natural products, including (-)-stemoamide and (-)-galanthamine.[7] It allows for the efficient construction of five- to nine-membered rings containing a 1,3-diene moiety, which can be further functionalized.
Reaction Pathway for Ring-Closing Enyne Metathesis (RCEYM)
Caption: Simplified mechanistic pathway of Ring-Closing Enyne Metathesis.
Experimental Protocol: Ring-Closing Enyne Metathesis for (-)-Stemoamide Synthesis
This protocol is based on the synthesis of a key intermediate for (-)-stemoamide.
Materials:
-
Enyne precursor (e.g., a derivative of (-)-pyroglutamic acid)
-
Grubbs' Catalyst (1st or 2nd Generation)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate (1.0 eq) in anhydrous, degassed toluene (to achieve a concentration of 0.01-0.05 M).
-
Add the Ruthenium catalyst (e.g., Grubbs' 2nd Generation, 1-5 mol%) to the solution.
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is usually complete within 1-12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cyclic diene.
Quantitative Data for Enyne Metathesis in Natural Product Synthesis
| Natural Product Intermediate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (-)-Stemoamide precursor | Grubbs' 1st Gen. (4) | Benzene | 80 | 24 | 87 | [7] |
| (-)-Galanthamine precursor | Grubbs' 1st Gen. (3) | DCM | 25 | 3 | 85 | [7] |
| (+)-Anatoxin-a precursor | Grubbs' 2nd Gen. (5) | Toluene | 80 | 1 | 92 | [7] |
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[8] The enyne moiety of this compound can potentially act as part of the diene system or, following a transformation (e.g., metathesis), the resulting diene can participate in a Diels-Alder reaction. The alkyne part can also act as a dienophile.
Application in Natural Product Synthesis: The Diels-Alder reaction is one of the most powerful tools for the construction of six-membered rings in complex natural products. Intramolecular Diels-Alder reactions are particularly effective for the synthesis of polycyclic systems.[1]
Conceptual Workflow for a Diels-Alder Reaction in Synthesis
Caption: The concerted mechanism of the Diels-Alder reaction.
Experimental Protocol: General Intermolecular Diels-Alder Reaction
This is a general protocol that can be adapted for reactions where an enyne-derived diene is used.
Materials:
-
Diene (e.g., a 1,3-diene derived from an enyne)
-
Dienophile (e.g., maleic anhydride, N-phenylmaleimide)
-
Solvent (e.g., Toluene, Xylene, or solvent-free)
-
Lewis Acid Catalyst (optional, e.g., AlCl₃, Et₂AlCl)
Procedure:
-
In a round-bottom flask, dissolve the diene (1.0 eq) and the dienophile (1.0-1.2 eq) in a suitable solvent. For less reactive substrates, a high-boiling solvent like toluene or xylene is used.
-
If a Lewis acid catalyst is used, it is typically added at a low temperature (e.g., -78 °C to 0 °C).
-
Heat the reaction mixture to the required temperature (can range from room temperature to >150 °C) and monitor by TLC.
-
Reactions can take from a few hours to several days.
-
After completion, cool the reaction mixture.
-
The work-up procedure depends on the specific reactants and conditions. It may involve quenching with water or a basic solution, followed by extraction with an organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.[9]
Quantitative Data for Diels-Alder Reactions in Natural Product Synthesis
| Diene | Dienophile | Conditions | Yield (%) | Natural Product Target | Reference |
| Danishefsky's Diene | Methyl Acrylate | Toluene, 110 °C, 18 h | 85 | Various Steroids | [8] |
| Furan | Maleic Anhydride | Ethyl Acetate, RT, 24 h | >95 | Cantharidin | [10] |
| Isoprene | Acrolein | Neat, 100 °C, 12 h | 70 | Myrcene derivatives | [8] |
While this compound itself is a simple starting material, its core structure is emblematic of the enyne functionality that is a cornerstone of modern synthetic strategies toward complex natural products. The Pauson-Khand reaction, enyne metathesis, and Diels-Alder reactions represent powerful and versatile transformations that leverage the unique reactivity of the enyne motif. The protocols and data presented herein provide a practical guide for researchers to apply these methodologies in their own synthetic endeavors, enabling the efficient construction of intricate molecular architectures relevant to drug discovery and development.
References
- 1. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]
- 4. Enyne synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Penten-3-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of various heterocyclic compounds utilizing the versatile starting material, 1-penten-3-yne. This enyne possesses both a terminal alkene and a terminal alkyne, offering a rich platform for a variety of cycloaddition reactions to construct key heterocyclic scaffolds relevant to medicinal chemistry and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₅H₆ |
| Molecular Weight | 66.10 g/mol |
| IUPAC Name | Pent-1-en-3-yne |
| CAS Number | 646-05-9 |
| Density | 0.7401 g/cm³ at 20 °C[1] |
| Boiling Point | 59.5 °C[1] |
| Appearance | Colorless liquid[1] |
| Odor | Pungent and sharp[1] |
I. Synthesis of Bicyclic Cyclopentenones via Intramolecular Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that enables the synthesis of α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[1][2][3][4] Given that this compound contains both an alkene and an alkyne moiety within the same molecule, it is an ideal substrate for an intramolecular Pauson-Khand reaction to yield a bicyclic cyclopentenone. This structural motif is present in numerous natural products and biologically active compounds.
Reaction Workflow
Caption: Workflow for the intramolecular Pauson-Khand reaction of this compound.
Experimental Protocol: Intramolecular Pauson-Khand Reaction of this compound
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO) (optional promoter)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane to a concentration of 0.05 M.
-
Complexation: To this solution, add dicobalt octacarbonyl (1.1 eq) in one portion. The solution will typically turn a dark red or brown color. Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the cobalt-alkyne complex.
-
Promotion and Cyclization:
-
Thermal Conditions: Heat the reaction mixture to reflux (for DCM, ~40 °C) and monitor the reaction progress.
-
Promoted Conditions: Add N-Methylmorpholine N-oxide (NMO) (3-6 eq) to the reaction mixture at room temperature. The addition of the N-oxide promoter often results in the evolution of gas (CO₂).
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure bicyclic cyclopentenone.
Expected Quantitative Data (Representative)
| Catalyst | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Co₂(CO)₈ | None | Toluene | 80 | 12 | 40-60 |
| Co₂(CO)₈ | NMO | DCM | 25 | 6 | 60-80 |
| [Rh(CO)₂Cl]₂ | None | Toluene | 110 | 4 | 70-90 |
Note: Yields are estimates based on analogous intramolecular Pauson-Khand reactions and may vary for this compound.
II. Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition
Pyrazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] A common and efficient method for their synthesis is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[5][6] The terminal alkyne of this compound can readily participate in this reaction.
Reaction Pathway
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 6. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Polymerization Techniques for 1-Penten-3-yne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Penten-3-yne, also known as methyl vinyl acetylene, is a conjugated enyne monomer with the potential to produce polymers with unique structural and electronic properties. Due to the presence of both a vinyl group and a methyl-substituted acetylene group, this monomer can theoretically undergo polymerization through various mechanisms, including Ziegler-Natta, anionic, cationic, and radical pathways. The resulting polymers could find applications in materials science and as scaffolds in drug development. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific studies on the polymerization of this compound. This document, therefore, provides a detailed overview of potential polymerization techniques, drawing upon established methods for structurally analogous vinylacetylene and other conjugated enyne monomers. The application notes and protocols presented herein are intended to serve as a foundational guide for researchers venturing into the synthesis and characterization of poly(this compound). All experimental details are proposed based on analogous systems and should be optimized for this compound.
Introduction to Polymerization of Conjugated Enynes
Conjugated enynes like this compound possess a unique electronic structure arising from the conjugation between the double and triple bonds. This feature allows for a variety of polymerization pathways, each potentially leading to polymers with distinct microstructures and properties. The choice of polymerization technique—be it coordination, ionic, or radical—will significantly influence the polymer's molecular weight, polydispersity, and stereochemistry.
Potential Polymerization Techniques
Based on the polymerization of vinylacetylene and other substituted enynes, the following techniques are proposed for the polymerization of this compound.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are well-known for their ability to produce stereoregular polymers from α-olefins and some alkynes. For this compound, a Ziegler-Natta catalyst could potentially lead to a polymer with a controlled microstructure.
Proposed Catalyst System: A heterogeneous catalyst system comprising titanium tetrachloride (TiCl₄) and a trialkylaluminum co-catalyst, such as triethylaluminum (Al(C₂H₅)₃), is a common choice for such polymerizations.
Expected Outcome: This method may yield a polymer with a regular, potentially crystalline, structure. An early study on vinylacetylene reported the formation of a soft, light-colored resin.
Anionic Polymerization
Anionic polymerization is suitable for monomers with electron-withdrawing groups, which can stabilize the propagating anionic center. While the vinyl group in this compound is not strongly electron-withdrawing, the conjugated system can provide some stabilization.
Proposed Initiators: Organolithium compounds, such as n-butyllithium (n-BuLi), are common initiators for the anionic polymerization of conjugated monomers.
Expected Outcome: Anionic polymerization, particularly if it proceeds in a living manner, could offer excellent control over molecular weight and result in a polymer with a narrow molecular weight distribution (low polydispersity index).
Cationic Polymerization
Cationic polymerization is initiated by electrophiles and is effective for monomers that can form stable carbocationic propagating species. The vinyl group of this compound could potentially be susceptible to electrophilic attack.
Proposed Initiators: Strong Lewis acids, such as boron trifluoride etherate (BF₃·O(C₂H₅)₂) or aluminum trichloride (AlCl₃), often in the presence of a proton source (co-initiator) like water, are typically used.
Expected Outcome: Cationic polymerization of enynes can sometimes be complex, leading to side reactions. The resulting polymer may have a less controlled structure compared to that from living anionic polymerization.
Radical Polymerization
Radical polymerization is a versatile technique initiated by free radicals and is applicable to a wide range of vinyl monomers.
Proposed Initiators: Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), which decompose upon heating or UV irradiation to generate radicals.
Expected Outcome: Radical polymerization is often less stereospecific than other methods and may produce atactic polymers. A patent for vinylacetylene polymerization suggests that the reaction can be carried out in an inert solvent to produce a non-volatile polymeric product.
Quantitative Data Summary (Hypothetical)
Due to the lack of specific experimental data for this compound in the literature, the following table presents hypothetical data based on typical results observed for the polymerization of analogous conjugated enynes. These values should be considered as starting points for experimental design.
| Polymerization Technique | Catalyst/Initiator | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Ziegler-Natta | TiCl₄ / Al(C₂H₅)₃ | Toluene | 70 | 24 | 60 - 80 | 50 - 70 | 5,000 - 15,000 | 15,000 - 45,000 | 3.0 - 4.0 |
| Anionic | n-BuLi | THF | -78 | 4 | > 95 | > 90 | 10,000 - 50,000 | 11,000 - 55,000 | 1.1 - 1.2 |
| Cationic | BF₃·O(C₂H₅)₂ | Dichloromethane | -20 | 6 | 70 - 90 | 60 - 80 | 3,000 - 10,000 | 6,000 - 30,000 | 2.0 - 3.0 |
| Radical | AIBN | Benzene | 80 | 12 | 50 - 70 | 40 - 60 | 8,000 - 20,000 | 24,000 - 60,000 | 3.0 - 3.5 |
Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Experimental Protocols (Proposed)
The following are detailed, hypothetical protocols for the polymerization of this compound based on established procedures for similar monomers. Extreme caution should be exercised, and all reactions should be performed in a well-ventilated fume hood under an inert atmosphere.
Protocol for Ziegler-Natta Polymerization
Materials:
-
This compound (freshly distilled)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous toluene
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
All glassware should be oven-dried overnight and assembled hot under a stream of inert gas.
-
In a Schlenk flask equipped with a magnetic stirrer, add anhydrous toluene (100 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add TiCl₄ (e.g., 1 mmol) to the toluene with vigorous stirring.
-
Slowly add Al(C₂H₅)₃ (e.g., 3 mmol, Al/Ti ratio = 3) to the solution. A colored precipitate should form.
-
Age the catalyst mixture at room temperature for 30 minutes.
-
In a separate Schlenk flask, dissolve freshly distilled this compound (e.g., 10 g) in anhydrous toluene (50 mL).
-
Slowly add the monomer solution to the catalyst suspension at 70 °C.
-
Maintain the reaction at 70 °C for 24 hours under an inert atmosphere.
-
Quench the polymerization by slowly adding methanol (20 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing 10% HCl.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 40 °C to a constant weight.
Protocol for Anionic Polymerization
Materials:
-
This compound (rigorously purified and distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (degassed)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Rigorous exclusion of air and moisture is critical for anionic polymerization. All glassware must be flame-dried under vacuum and cooled under inert gas.
-
Add anhydrous THF (150 mL) to a Schlenk flask and cool to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled this compound (e.g., 5 g) to the cold THF.
-
Slowly add n-BuLi solution (e.g., 0.5 mmol) dropwise to the monomer solution with vigorous stirring. The appearance of a color change may indicate initiation.
-
Allow the polymerization to proceed at -78 °C for 4 hours.
-
Terminate the reaction by adding a small amount of degassed methanol.
-
Warm the solution to room temperature and precipitate the polymer by pouring it into a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizations
Polymerization Mechanisms
Caption: Proposed Ziegler-Natta polymerization of this compound.
Caption: Proposed anionic polymerization of this compound.
Experimental Workflow
Caption: General experimental workflow for polymerization.
Polymer Characterization
The synthesized poly(this compound) should be thoroughly characterized to determine its structure and properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer's microstructure, including the mode of monomer incorporation (1,2- vs. 1,4-addition) and tacticity.
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), if any.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.
Conclusion
While direct experimental data on the polymerization of this compound is currently limited in the public domain, established polymerization methodologies for analogous conjugated enynes provide a strong foundation for future research. The proposed application notes and protocols in this document are designed to guide scientists in the synthesis and characterization of poly(this compound). Successful polymerization of this monomer could lead to novel materials with interesting properties, opening up new avenues in materials science and pharmaceutical research. It is imperative that future work in this area includes detailed characterization and reporting of reaction conditions and polymer properties to build a comprehensive understanding of this promising system.
Application Notes and Protocols for the Sonogashira Coupling of 1-Penten-3-yne
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base, is widely employed in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.[1][3] The reaction can often be carried out under mild conditions, such as at room temperature, and tolerates a wide variety of functional groups.[1]
This document provides a detailed experimental protocol for the Sonogashira coupling of 1-penten-3-yne with an aryl halide. This compound is a valuable building block as it allows for the introduction of a conjugated enyne moiety, a structural motif present in numerous biologically active compounds.[4]
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving two key metals: palladium and copper.[3] The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The subsequent reductive elimination from the diorganopalladium(II) complex yields the final coupled product and regenerates the active Pd(0) catalyst, thus completing the cycle.[3][5]
Experimental Protocols
Below is a detailed protocol for a representative Sonogashira coupling of this compound with an aryl iodide. This protocol is based on established procedures for similar terminal alkynes and may require optimization for specific substrates.[5][6]
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2.0 equiv)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
Reaction vessel (e.g., two-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Celite® for filtration
Procedure:
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.0 equiv).
-
Add the anhydrous solvent (e.g., THF) and the amine base (2.0 equiv).
-
Degas the resulting solution by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Addition of Catalysts and Alkyne:
-
To the degassed solution, add the palladium catalyst, PdCl₂(PPh₃)₂ (3-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).
-
Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. If the aryl halide is less reactive (e.g., an aryl bromide), heating to 50-80 °C may be necessary.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether or ethyl acetate.[5][6]
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Data Presentation
The following table summarizes typical reaction parameters for a Sonogashira coupling reaction.
| Parameter | Typical Value/Reagent | Notes |
| Aryl Halide | Aryl Iodide (1.0 equiv) | Reactivity order: I > OTf > Br > Cl.[5] |
| Alkyne | This compound (1.1 - 1.2 equiv) | A slight excess is typically used. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (3-5 mol%) | Other common catalysts include Pd(PPh₃)₄. |
| Copper Co-catalyst | CuI (5-10 mol%) | Essential for the reaction to proceed at mild temperatures.[3] |
| Base | Triethylamine or Diisopropylamine (2.0 - 7.0 equiv) | Acts as a proton scavenger and can sometimes be used as the solvent.[5] |
| Solvent | THF, DMF, or amine base | Anhydrous and anaerobic conditions are typically required.[7] |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive halides.[6] |
| Reaction Time | 3 - 24 hours | Monitored by TLC or GC. |
| Yield | Typically high (e.g., ~89%) | Dependent on specific substrates and conditions.[5] |
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Visible Light-Mediated Reactions of 1,n-Enynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for several key visible light-mediated reactions of 1,n-enynes. This powerful and sustainable methodology allows for the efficient construction of complex molecular architectures, including valuable heterocyclic and carbocyclic scaffolds, under mild reaction conditions. The protocols outlined below are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Radical Hydroalkylative Cyclization of 1,6-Enynes
This protocol describes a visible-light-mediated hydroalkylative cyclization of 1,6-enynes with dimethyl malonate, facilitated by an iridium photocatalyst. The reaction proceeds under mild conditions to afford various alkenyl heterocyclic compounds.[1][2][3]
Experimental Protocol
A detailed procedure for the radical hydroalkylative cyclization is as follows:
-
To an oven-dried Schlenk tube, add the 1,6-enyne (0.2 mmol, 1.0 equiv.), Ir(dtbbpy)(ppy)₂PF₆ (0.002 mmol, 1.0 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add dimethyl malonate (0.6 mmol, 3.0 equiv.) and acetonitrile (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature, irradiating with a 24 W blue LED lamp (λ = 460-470 nm) placed approximately 5 cm from the reaction tube.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired product.
Data Presentation
Table 1: Substrate Scope for the Hydroalkylative Cyclization of 1,6-Enynes
| Entry | 1,6-Enyne Substrate (R¹, R²) | Product | Yield (%) |
| 1 | R¹=H, R²=Ts | Dimethyl 2-((E)-((1-tosyl-2,3-dihydro-1H-inden-4-yl)methylene)methyl)malonate | 92 |
| 2 | R¹=Me, R²=Ts | Dimethyl 2-((E)-((1-methyl-1-tosyl-2,3-dihydro-1H-inden-4-yl)methylene)methyl)malonate | 85 |
| 3 | R¹=Ph, R²=Ts | Dimethyl 2-((E)-((1-phenyl-1-tosyl-2,3-dihydro-1H-inden-4-yl)methylene)methyl)malonate | 88 |
| 4 | R¹=H, R²=Ns | Dimethyl 2-((E)-((1-(naphthalen-2-ylsulfonyl)-2,3-dihydro-1H-inden-4-yl)methylene)methyl)malonate | 90 |
| 5 | R¹=H, R²=Bs | Dimethyl 2-((E)-((1-(benzylsulfonyl)-2,3-dihydro-1H-inden-4-yl)methylene)methyl)malonate | 87 |
Yields are for isolated products.
Experimental Workflow
Caption: Workflow for Radical Hydroalkylative Cyclization.
Photocatalyst-Free Regioselective Sulfonylation/Cyclization of 1,6-Enynes
This protocol details an economical and environmentally friendly method for the sulfonylation and cyclization of 1,6-enynes using sulfonyl chlorides under visible light, without the need for a photocatalyst or any additives.[4]
Experimental Protocol
-
Combine the 1,6-enyne (0.2 mmol, 1.0 equiv.) and sulfonyl chloride (0.3 mmol, 1.5 equiv.) in 2-methyltetrahydrofuran (2-MeTHF, 2.0 mL) in a glass vial.
-
Seal the vial and stir the mixture at room temperature under open-air conditions.
-
Irradiate the reaction with a 3 W blue LED lamp (λ ≈ 460 nm), maintaining a distance of about 5 cm.
-
Monitor the reaction's progress via TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the resulting residue using flash column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the pure product.
Data Presentation
Table 2: Substrate Scope for Photocatalyst-Free Sulfonylation/Cyclization
| Entry | 1,6-Enyne Substrate (R¹, R²) | Sulfonyl Chloride (Ar) | Product | Yield (%) |
| 1 | R¹=H, R²=Ts | 4-MeC₆H₄SO₂Cl | (E)-1-(tosylmethylene)-4-(p-tolylsulfonyl)-1,2,3,4-tetrahydronaphthalene | 85 |
| 2 | R¹=Me, R²=Ts | 4-MeC₆H₄SO₂Cl | (E)-1-methyl-1-((p-tolylsulfonyl)methylene)-4-tosyl-1,2,3,4-tetrahydronaphthalene | 82 |
| 3 | R¹=H, R²=Ts | PhSO₂Cl | (E)-1-((phenylsulfonyl)methylene)-4-tosyl-1,2,3,4-tetrahydronaphthalene | 88 |
| 4 | R¹=H, R²=Ts | 4-ClC₆H₄SO₂Cl | (E)-1-(((4-chlorophenyl)sulfonyl)methylene)-4-tosyl-1,2,3,4-tetrahydronaphthalene | 78 |
| 5 | R¹=H, R²=Ns | 4-MeC₆H₄SO₂Cl | (E)-4-((naphthalen-2-yl)sulfonyl)-1-((p-tolylsulfonyl)methylene)-1,2,3,4-tetrahydronaphthalene | 83 |
Yields are for isolated products.
Proposed Signaling Pathway
Caption: Proposed Sulfonyl Radical Pathway.
Tandem Cyclization of 1,6-Enynes with Thiols
This protocol outlines a metal-free, visible-light-driven tandem cyclization of 1,6-enynes with a variety of thiols to produce sulfur-containing heterocycles.[5][6]
Experimental Protocol
-
In a 10 mL Schlenk tube, dissolve the 1,6-enyne (0.2 mmol, 1.0 equiv.) and the thiol (0.4 mmol, 2.0 equiv.) in anhydrous dichloromethane (DCM, 2.0 mL) under a nitrogen atmosphere.
-
Add the photocatalyst, such as Eosin Y (1-5 mol%), to the mixture.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Stir the reaction mixture at room temperature while irradiating with a 15 W blue LED lamp (λ = 450-480 nm).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to afford the desired sulfur-containing heterocycle.
Data Presentation
Table 3: Substrate Scope for the Tandem Cyclization of 1,6-Enynes with Thiols
| Entry | 1,6-Enyne Substrate (X, R¹) | Thiol (R²) | Product | Yield (%) |
| 1 | X=NTs, R¹=Ph | PhSH | (E)-N-(4-(phenyl(phenylthio)methyl)benzylidene)-4-methylbenzenesulfonamide | 91 |
| 2 | X=NTs, R¹=4-MeC₆H₄ | PhSH | (E)-N-(4-((4-methylphenyl)(phenylthio)methyl)benzylidene)-4-methylbenzenesulfonamide | 88 |
| 3 | X=NTs, R¹=Ph | 4-ClC₆H₄SH | (E)-N-(4-(((4-chlorophenyl)thio)(phenyl)methyl)benzylidene)-4-methylbenzenesulfonamide | 85 |
| 4 | X=O, R¹=Ph | PhSH | (E)-1-phenyl-1-(phenylthio)-2-(prop-2-yn-1-yloxy)ethane | 82 |
| 5 | X=NTs, R¹=Ph | HSCH₂CO₂Et | Ethyl 2-((E)-(4-((4-methylphenyl)sulfonamido)benzylidene)(phenyl)methylthio)acetate | 89 |
Yields are for isolated products.
Experimental Workflow
Caption: Workflow for Tandem Cyclization with Thiols.
1,4-Hydrofluoromethylation of 1,3-Enynes
This protocol describes a visible-light photoredox-catalyzed 1,4-hydrofluoromethylation of 1,3-enynes to synthesize di- and trisubstituted allenes.[7]
Experimental Protocol
-
To a reaction tube, add the 1,3-enyne (0.2 mmol, 1.0 equiv.), NaSO₂CF₃ (0.24 mmol, 1.2 equiv.), 4CzIPN (2.0 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Add acetonitrile (2.0 mL) and water (3.6 μL).
-
Seal the tube and stir the mixture under a nitrogen atmosphere at room temperature.
-
Irradiate the reaction with a blue LED lamp for 12-24 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography to obtain the allene product.
Data Presentation
Table 4: Substrate Scope for 1,4-Hydrofluoromethylation of 1,3-Enynes
| Entry | 1,3-Enyne Substrate (Ar) | Product | Yield (%) |
| 1 | Ph | (4,4,4-Trifluorobuta-1,2-dien-1-yl)benzene | 88 |
| 2 | 4-BrC₆H₄ | 1-Bromo-4-(4,4,4-trifluorobuta-1,2-dien-1-yl)benzene | 98 |
| 3 | 4-ClC₆H₄ | 1-Chloro-4-(4,4,4-trifluorobuta-1,2-dien-1-yl)benzene | 95 |
| 4 | 4-FC₆H₄ | 1-Fluoro-4-(4,4,4-trifluorobuta-1,2-dien-1-yl)benzene | 66 |
| 5 | 4-MeOC₆H₄ | 1-Methoxy-4-(4,4,4-trifluorobuta-1,2-dien-1-yl)benzene | 75 |
Yields are for isolated products.
Proposed Logical Relationship
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Visible-Light-Mediated Radical Hydroalkylative Cyclization of 1,6-Enynes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Visible-Light-Mediated Radical Hydroalkylative Cyclization of 1,6-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visible-light-initiated regioselective sulfonylation/cyclization of 1,6-enynes under photocatalyst- and additive-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible-Light Photoredox-Catalyzed Radical-Polar Crossover 1,4-Hydrofluoromethylation of 1,3-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Penten-3-Yne in Materials Science and Conducting Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Penten-3-yne, a conjugated enyne, presents a unique molecular architecture combining both a double and a triple bond.[1][2] This structure offers a versatile platform for polymerization and functionalization, making it a molecule of interest for the synthesis of novel materials and potentially, conducting polymers. While direct, extensive research on poly(this compound) is not widely documented, its enyne functionality suggests its utility in various polymerization strategies that are well-established for similar monomers. These strategies include thiol-yne click chemistry, metathesis polymerization, and cycloaddition reactions, which can lead to the formation of highly cross-linked networks or linear conjugated polymers.[3][4][5]
This document provides detailed, albeit prospective, application notes and experimental protocols for the use of this compound in materials science, with a focus on its potential in creating conducting polymers. The protocols are based on established methods for structurally related enyne monomers.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for designing and understanding polymerization reactions involving this monomer.
| Property | Value | Reference |
| Molecular Formula | C₅H₆ | [2][6][7] |
| Molecular Weight | 66.10 g/mol | [1][2][6] |
| Boiling Point | 59.5 °C | [1][2] |
| Density | 0.7401 g/cm³ at 20 °C | [1] |
| Synonyms | Methyl vinylacetylene, Pyrylene | [6][7][8] |
Potential Applications in Materials Science
The bifunctionality of this compound opens up possibilities for creating a diverse range of polymeric materials. The vinyl group can participate in polymerization reactions typical of alkenes, while the alkyne group offers a site for "click" chemistry, metal-catalyzed polymerizations, and cycloadditions.
Thiol-Yne Photopolymerization for Cross-Linked Networks
The thiol-yne reaction is a highly efficient "click" chemistry process that can be initiated by UV light in the presence of a photoinitiator.[3][9] The reaction between a multifunctional thiol and the alkyne group of this compound can lead to the formation of a highly cross-linked polymer network. The additional vinyl group on this compound could either remain as a pendant group for further functionalization or participate in the polymerization, leading to even higher cross-link densities.
Experimental Protocol: Thiol-Yne Photopolymerization of this compound
Objective: To synthesize a cross-linked polymer network from this compound and a multifunctional thiol.
Materials:
-
This compound (purified)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
Procedure:
-
In a clean, dry vial, dissolve this compound (1.0 eq) and PETMP (0.25 eq, assuming a 1:1 molar ratio of alkyne to thiol functional groups) in a minimal amount of anhydrous THF.
-
Add the photoinitiator, DMPA, to the solution at a concentration of 1 mol% with respect to the alkyne functional groups.
-
Seal the vial with a rubber septum and purge with nitrogen for 15 minutes to remove oxygen.
-
Place the vial under a 365 nm UV lamp at room temperature.
-
Irradiate the solution for 30-60 minutes, or until a solid gel is formed.
-
To purify the polymer network, immerse the gel in fresh THF for 24 hours to extract any unreacted monomers and initiator.
-
Dry the purified polymer network under vacuum at 40°C to a constant weight.
Characterization:
-
The formation of the thioether linkages can be confirmed by FTIR spectroscopy (disappearance of the S-H and C≡C stretching bands).
-
The thermal properties of the network (e.g., glass transition temperature) can be determined by Differential Scanning Calorimetry (DSC).
-
The mechanical properties can be assessed by Dynamic Mechanical Analysis (DMA).
Acyclic Enyne Metathesis (AEM) Polymerization for Linear Conjugated Polymers
Acyclic enyne metathesis (AEM) is a powerful technique for the synthesis of conjugated polymers with defined sequences.[4] By carefully selecting the catalyst and reaction conditions, this compound could potentially undergo head-to-tail polymerization to yield a linear polymer with a conjugated backbone. The resulting poly(this compound) would be a subject of interest for its potential conducting properties.
Experimental Protocol: Acyclic Enyne Metathesis (AEM) Polymerization of this compound
Objective: To synthesize poly(this compound) via AEM polymerization.
Materials:
-
This compound (purified and degassed)
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous and degassed Toluene
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Nitrogen gas (glovebox environment recommended)
Procedure:
-
Inside a nitrogen-filled glovebox, dissolve this compound (100 eq) in anhydrous and degassed toluene.
-
In a separate vial, dissolve Grubbs' 2nd Generation Catalyst (1.0 eq) in a minimal amount of anhydrous and degassed toluene.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Stir the reaction mixture at 60°C for 12-24 hours.
-
Quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Filter the polymer and wash with fresh methanol.
-
Dry the polymer under vacuum at room temperature.
Characterization:
-
Molecular weight and polydispersity index (PDI) can be analyzed using Gel Permeation Chromatography (GPC).
-
The polymer microstructure and confirmation of the conjugated backbone can be determined by ¹H and ¹³C NMR spectroscopy.
-
The optical properties (UV-Vis absorption and fluorescence) can be studied to assess the extent of conjugation.
-
The electrical conductivity of the polymer (after doping) can be measured using a four-point probe setup.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data that could be expected from the polymerization of this compound based on literature for similar monomers. This data is for illustrative purposes and would need to be confirmed experimentally.
| Polymerization Method | Monomer/Comonomer Ratio | Catalyst/Initiator | Yield (%) | Mn ( g/mol ) | PDI | Conductivity (S/cm) (after doping) |
| Thiol-Yne Photopolymerization | This compound : PETMP (1:0.25) | DMPA (1 mol%) | >95 | N/A (Network) | N/A | Insulator |
| Acyclic Enyne Metathesis | This compound | Grubbs' 2nd Gen. (1 mol%) | 70-90 | 10,000-30,000 | 1.2-1.5 | 10⁻⁵ - 10⁻³ |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Thiol-Yne Photopolymerization of this compound.
Caption: Workflow for Acyclic Enyne Metathesis Polymerization.
Caption: Logical relationship of this compound to potential polymerization pathways.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. academic.oup.com [academic.oup.com]
- 3. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Acyclic ene-yne metathesis polymerization for the synthesis of sequence-defined polymers - American Chemical Society [acs.digitellinc.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 1-Penten-3-yne Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-penten-3-yne.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound, also known as methyl vinylacetylene, is a reactive enyne. Common synthetic strategies are adapted from general alkyne and enyne preparations. These include:
-
Ethynylation Reactions: Coupling of a vinyl organometallic reagent with a protected propargyl halide, or vice-versa. A common method involves the reaction of a vinyl Grignard reagent with a propargyl halide.
-
Elimination Reactions: Double dehydrohalogenation of a suitable dihalo-pentane or dehydrohalogenation of a halo-pentene.[1]
-
Isomerization: Base-catalyzed isomerization of other C5H6 isomers, although controlling the specific isomer formation can be challenging.[2][3]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges stem from the compound's high reactivity and instability. Key issues include:
-
Polymerization: this compound can readily polymerize, especially at elevated temperatures or in the presence of radical initiators.[4]
-
Oligomerization: Dimerization and trimerization are common side reactions, leading to the formation of higher molecular weight byproducts.[5][6]
-
Isomerization: The product can isomerize to other isomers, such as 1,2-pentadien-4-yne (an allene), particularly in the presence of base.[7][8]
-
Volatility and Purification: With a boiling point of approximately 59.5°C, this compound is volatile, which can lead to product loss during workup and purification.[9][10] Distillation must be performed carefully to avoid polymerization.[11]
Q3: What are the typical byproducts in this compound synthesis?
A3: Byproduct formation is a significant contributor to reduced yield. Common byproducts include:
-
Polymers and Oligomers: High molecular weight compounds formed from the self-reaction of the product.[12]
-
Isomers: Other C5H6 isomers, such as different pentynes or allenes.[3][8]
-
Solvent Adducts: Products formed from the reaction of reactive intermediates with the solvent.
-
Coupling Products: In syntheses involving organometallic reagents, side products from homo-coupling of the reagents can occur.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its instability, this compound should be stored with care:
-
Low Temperature: Store at or below 0°C to minimize polymerization.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Avoid Light: Store in a dark container to prevent light-induced decomposition.
-
Inhibitor: For longer-term storage, consider adding a small amount of a radical inhibitor, such as hydroquinone.
Troubleshooting Guide
Low or No Product Yield
Q: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yield is a common problem in the synthesis of reactive molecules like this compound. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Poor Reagent Quality | - Use freshly prepared or titrated organometallic reagents. - Ensure starting materials are pure and dry. Impurities can quench reactive intermediates. |
| Suboptimal Reaction Temperature | - For exothermic reactions, maintain a low temperature (e.g., -78°C to 0°C) to prevent side reactions and polymerization. - For sluggish reactions, a carefully controlled increase in temperature may be necessary. Monitor by TLC or GC. |
| Incorrect Stoichiometry | - Optimize the molar ratio of reactants. A slight excess of one reagent may be beneficial. |
| Product Decomposition/Polymerization | - Keep reaction and workup times as short as possible. - Work at lower temperatures. - Ensure the workup is non-acidic, as acids can catalyze decomposition. |
| Loss during Workup/Purification | - Due to its volatility, ensure efficient condensation during any distillation. - Use a rotary evaporator with a cold trap. - Minimize the number of transfer steps. |
Formation of Significant Impurities
Q: My crude product shows multiple spots on TLC or peaks in GC-MS, indicating significant impurity formation. How can I improve the selectivity?
A: Impurity formation is often due to the high reactivity of the starting materials and product.
Logical Relationship for Byproduct Formation
Caption: Key factors leading to common byproduct formation in this compound synthesis.
Potential Causes and Solutions:
| Impurity Type | Potential Cause | Recommended Solutions |
| Polymers/Oligomers | High reaction temperature or prolonged reaction time. | - Maintain the lowest effective reaction temperature. - Minimize reaction time. - Consider using a polymerization inhibitor if compatible with the reaction chemistry. |
| Isomers (e.g., allenes) | Presence of a strong base. | - Use a non-nucleophilic base if a base is required. - If using a strong base for deprotonation, use it at low temperatures and quench the reaction appropriately. |
| Coupling Byproducts | In reactions using catalysts (e.g., copper), side reactions can occur. | - Optimize catalyst loading. - Ensure the reaction atmosphere is inert to prevent oxidative coupling. |
Experimental Protocols
Disclaimer: The following is a representative protocol based on common organometallic reactions for alkyne synthesis. It should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from vinylmagnesium bromide and 1-bromo-1-propyne.
Materials:
-
Vinylmagnesium bromide (1.0 M in THF)
-
1-Bromo-1-propyne
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Cool the flask to 0°C in an ice bath.
-
Via cannula, transfer the required volume of vinylmagnesium bromide solution to the flask.
-
Dilute with an equal volume of anhydrous THF.
-
Dissolve 1-bromo-1-propyne (0.9 equivalents) in anhydrous THF in the dropping funnel.
-
Add the 1-bromo-1-propyne solution dropwise to the stirred Grignard reagent at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and carefully remove the solvent by rotary evaporation at low temperature.
-
Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 59-61°C.
Note: Due to the volatility and instability of the product, purification by distillation should be performed with caution to avoid polymerization. It is advisable to use the product immediately in subsequent steps.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound (6CI,7CI,8CI,9CI) [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Alkyne - Wikipedia [en.wikipedia.org]
- 8. Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. pent-1-en-3-yne | 646-05-9 [chemicalbook.com]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. US1896162A - Polymer of vinyl acetylene and process of producing the same - Google Patents [patents.google.com]
Side reactions in enyne metathesis and their prevention
Welcome to the technical support center for enyne metathesis reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common side reactions, providing practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My enyne metathesis reaction is showing low to no conversion. What are the first things I should check?
A1: Low conversion is a common issue that can often be resolved by systematically checking the foundational components of your reaction setup. Start with the following:
-
Reagent Purity: Ensure your enyne substrate is highly pure. Contaminants from previous steps, such as residual acids, bases, or coordinating functional groups, can poison the catalyst.[1]
-
Solvent Quality: Use anhydrous, degassed solvents. Trace amounts of water or oxygen can rapidly deactivate sensitive ruthenium catalysts.[1]
-
Catalyst Activity: Verify that the catalyst has been stored correctly under an inert atmosphere and at the recommended temperature. If in doubt, test the catalyst on a known, reliable reaction to confirm its activity.[1][2]
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst decomposition.[1]
Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products can be attributed to several side reactions, including:
-
Alkyne Polymerization: Terminal alkynes, in particular, can undergo polymerization, leading to a complex mixture of oligomeric byproducts.[3][4]
-
Isomerization: The catalyst can sometimes promote the isomerization of the double bond in the enyne substrate or the diene product.
-
Cross-Metathesis with Ethylene: If ethylene is used, especially in macrocyclization reactions, competitive cross-metathesis with the alkyne can occur, leading to the formation of a triene byproduct instead of the desired cyclic diene.[5][6]
-
"Yne-then-ene" vs. "Ene-then-yne" Pathways: While the "ene-then-yne" pathway is generally favored with ruthenium catalysts, certain substrates or conditions might allow for the competing "yne-then-ene" pathway, potentially leading to different regioisomers.[2][4][7] With second-generation catalysts, this can sometimes lead to the formation of six-membered rings when a five-membered ring is expected.[2][8]
Q3: My catalyst appears to be decomposing, indicated by a color change to black. What causes this and how can I prevent it?
A3: Catalyst decomposition, often observed as the formation of ruthenium black, is a primary cause of reaction failure.[2] Key causes include:
-
Impurities: As mentioned in Q1, impurities in the substrate or solvent are a major culprit.
-
High Temperatures: While heat can increase reaction rates, it also accelerates the rate of catalyst decomposition.[2]
-
Reactive Functional Groups: Certain functional groups on the substrate can coordinate to the metal center and promote decomposition.
-
Bimolecular Decomposition: At high concentrations, the active catalyst can undergo bimolecular decomposition pathways.
Prevention strategies are detailed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Low Yield or Stalled Reaction
If you are experiencing low yields or your reaction is not proceeding to completion, follow this troubleshooting guide.
dot
Caption: Troubleshooting workflow for low yield or stalled reactions.
Issue 2: Formation of Multiple Products / Byproducts
If your reaction is yielding a mixture of products, consider the following strategies to improve selectivity.
dot
Caption: Troubleshooting workflow for the formation of multiple products.
Prevention Strategies and Experimental Protocols
Use of an Ethylene Atmosphere
Application: Highly effective for reactions with terminal alkynes to suppress polymerization and regenerate the active catalyst.[2]
Mechanism of Action: Ethylene reacts with the resting state ruthenium vinylcarbene to regenerate the more active methylidene species, thus keeping the catalyst in the active cycle.[2] It also competitively inhibits alkyne polymerization.[3][4]
Quantitative Impact on Yield:
| Substrate Type | Catalyst (mol%) | Atmosphere | Yield (%) |
| Enyne with terminal alkyne | Grubbs I (1) | Argon | 6 |
| Enyne with terminal alkyne | Grubbs I (1) | Ethylene | 90 |
| 4-(allyloxy)hepta-1,6-diyne | Grubbs I (5) | CH₂Cl₂ | 48 |
| 4-(allyloxy)hepta-1,6-diyne | Grubbs I (5) | CH₂Cl₂ + Ethene | 91 |
| 4-(allyloxy)hepta-1,6-diyne | Grubbs II (5) | CH₂Cl₂ | 85 |
| 4-(allyloxy)hepta-1,6-diyne | Hoveyda-Grubbs II (5) | CH₂Cl₂ | 81 |
Experimental Protocol:
-
Glassware Preparation: Oven-dry all glassware and cool under a stream of dry argon or nitrogen.
-
Reagent Preparation: In a Schlenk flask, prepare a solution of the enyne substrate in a degassed solvent (e.g., dichloromethane or toluene).
-
Ethylene Purge: Attach a balloon filled with ethylene gas to the flask. Evacuate and backfill the flask with ethylene three times.
-
Catalyst Addition: Prepare a stock solution of the ruthenium catalyst in a separate flask under an inert atmosphere. Add the required amount of the catalyst solution to the reaction mixture via syringe.
-
Reaction Monitoring: Maintain a positive pressure of ethylene from the balloon throughout the reaction. Monitor progress by TLC or GC-MS.
-
Work-up: Once complete, quench the reaction by adding a few drops of ethyl vinyl ether.
Slow Addition of the Catalyst
Application: For highly reactive substrates or exothermic reactions to minimize bimolecular catalyst decomposition.[2]
Mechanism of Action: Maintaining a low, steady-state concentration of the active catalyst species prevents it from reacting with itself.
Experimental Protocol:
-
Prepare the reaction mixture of the substrate in degassed solvent in the main reaction flask under an inert atmosphere.
-
Dissolve the total amount of catalyst in a separate flask in a larger volume of degassed solvent.
-
Using a syringe pump, add the catalyst solution to the reaction mixture at a slow, controlled rate (e.g., over several hours).
-
Monitor the reaction progress. The addition rate can be adjusted based on the reaction's progress and exothermicity.
Use of Additives for Basic Substrates
Application: When the enyne substrate contains basic functional groups (e.g., secondary or tertiary amines) that can coordinate to and poison the ruthenium catalyst.[9]
Mechanism of Action: A Lewis acid additive, such as titanium(IV) isopropoxide (Ti(OiPr)₄), coordinates to the basic group on the substrate, preventing it from binding to the ruthenium catalyst.
Quantitative Impact on Yield:
| Substrate | Additive (mol%) | Yield (%) |
| Diallylamine derivative (16h) | None | 0 |
| Diallylamine derivative (16h) | Ti(OiPr)₄ (40) | 68 |
Experimental Protocol:
-
To a solution of the enyne substrate in a dry, degassed solvent under an inert atmosphere, add the Lewis acid (e.g., Ti(OiPr)₄, typically 40 mol%) at room temperature.
-
Stir the mixture for a short period (e.g., 15-30 minutes) to allow for coordination.
-
Add the ruthenium catalyst to the pre-treated substrate solution.
-
Proceed with the reaction as usual, monitoring for completion.
Catalyst Selection Guide
The choice of catalyst is critical and depends on the substrate and desired outcome.
dot
Caption: A guide to selecting the appropriate metathesis catalyst.
-
Grubbs I (G-I): Generally less reactive, which can be advantageous for highly active substrates where side reactions are a concern. Its performance with terminal alkynes is often significantly improved with an ethylene atmosphere.[2][3]
-
Grubbs II (G-II) & Hoveyda-Grubbs II (HG-II): More reactive and offer broader functional group tolerance. However, their higher activity can sometimes lead to undesired side reactions, such as the formation of six-membered ring byproducts in reactions expected to form five-membered rings.[2][3] HG-II catalysts are known for their high stability and are a good choice for electron-rich olefins.[10]
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. Catalyst for enyne metathesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 8. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Poisoning in Hydroalkynylation of Enynes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning during the hydroalkynylation of enynes. The information provided is intended to help researchers identify the root causes of catalyst deactivation and implement effective solutions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My hydroalkynylation reaction shows low or no conversion. What are the primary suspects for catalyst poisoning?
A1: When experiencing low or no conversion, catalyst poisoning is a primary concern. The most common initial checks should include:
-
Reagent and Solvent Purity: Impurities in your enyne or alkyne substrates, as well as residual water, oxygen, or contaminants in your solvents, can act as potent catalyst poisons.[1] Ensure all reagents are of high purity and that solvents are anhydrous and thoroughly degassed.
-
Inert Atmosphere: Many catalysts used for hydroalkynylation, particularly palladium complexes, are sensitive to air. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Integrity: Verify that the catalyst has been stored under the correct conditions to prevent degradation. If possible, test the catalyst with a known reliable reaction to confirm its activity.
Q2: I observe the formation of side products, such as homocoupled diynes or oligomers. Could this be related to catalyst deactivation?
A2: Yes, the formation of side products can be linked to catalyst deactivation or suboptimal reaction conditions. For instance, the homocoupling of terminal alkynes (Glaser coupling) can compete with the desired hydroalkynylation.[2] Oligomerization of the alkyne or enyne on the catalyst surface can also lead to fouling, where the active sites are blocked by polymeric material.[1]
Q3: My reaction starts but then stalls before reaching completion. What could be the cause?
A3: A reaction that initiates but fails to go to completion is a classic sign of catalyst deactivation during the reaction. Potential causes include:
-
Fouling: As the reaction progresses, insoluble byproducts or oligomers may form and deposit on the catalyst, blocking active sites.[1]
-
Product Inhibition: In some cases, the desired product may coordinate strongly to the catalyst, inhibiting further turnover.
-
Gradual Poisoning: Trace impurities in the reactants or solvent can slowly poison the catalyst over the course of the reaction.
Q4: Are phosphine ligands, which are often used in these reactions, potential catalyst poisons?
A4: While phosphine ligands are crucial for stabilizing and activating many palladium catalysts, they can also act as inhibitors if present in excess or if they are too sterically bulky. An excess of a phosphine ligand can lead to the formation of catalytically inactive, coordinatively saturated metal centers. The choice and ratio of the phosphine ligand to the metal precursor are critical parameters to optimize.
Q5: Can a deactivated catalyst from a hydroalkynylation reaction be regenerated?
A5: The feasibility of catalyst regeneration depends on the mechanism of deactivation.
-
Fouling/Coking: Catalysts deactivated by the deposition of organic residues can often be regenerated by washing with appropriate solvents to dissolve the deposits. For heterogeneous catalysts, controlled oxidation to burn off carbonaceous material followed by a reduction step can be effective.[1]
-
Reversible Poisoning: If the poison binds reversibly, washing the catalyst or, in some cases, thermal treatment may restore its activity.[1]
-
Irreversible Poisoning: Strong chemisorption of poisons like sulfur compounds often leads to irreversible deactivation, and the catalyst may need to be replaced.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst Poisoning | - Use high-purity, degassed solvents and reagents.[1] - Purify substrates (e.g., by filtration through activated alumina or charcoal). - Consider using a scavenger resin to remove impurities.[1] |
| Insufficient Catalyst Loading | - Increase the catalyst loading incrementally.[1] - Ensure the catalyst is fully dissolved and dispersed in the reaction mixture. | |
| Improper Reaction Setup | - Ensure a strictly inert atmosphere is maintained throughout the reaction. - Check for leaks in the reaction setup. | |
| Reaction Stalls | Catalyst Fouling by Oligomerization | - Lower the reaction temperature. - Decrease the concentration of the reactants. - Consider a different solvent system.[1] |
| Thermal Degradation (Sintering) | - Operate at the lowest effective temperature. - Choose a catalyst with higher thermal stability. | |
| Low Selectivity (Side Product Formation) | Competing Homocoupling | - For Sonogashira-type cross-couplings, consider a copper-free protocol. - Ensure strictly anaerobic conditions to minimize Glaser coupling.[3] |
| Substrate Isomerization | - Optimize the ligand and reaction conditions. The choice of ligand can significantly influence selectivity. |
Data on Catalyst Performance and Poisoning
The following tables provide illustrative quantitative data on the impact of reaction parameters and potential poisons on catalyst performance in hydroalkynylation and related cross-coupling reactions.
Table 1: Effect of Ligand Structure on a Palladium-Catalyzed Hydroalkynylation of an Internal 1,3-Enyne
| Entry | Ligand | Yield (%)[2] | Selectivity (>98:2)[2] |
| 1 | L1 (Senphos) | 88 (84) | Yes |
| 2 | Sterically more demanding ligand (R³ = Et) | 7 | Yes |
| 3 | Sterically more demanding ligand (R³ = ⁱPr) | 8 | Yes |
| 4 | Arylphosphine analogue | 9 | Yes |
| 5 | MePhos | 13 | Yes |
Data adapted from a study on cooperative catalysis in trans-hydroalkynylation of internal 1,3-enynes, illustrating the significant impact of ligand choice on reaction yield.[2]
Table 2: Illustrative Impact of Common Poisons on Palladium-Catalyzed Cross-Coupling Yields
| Catalyst System | Substrates | Poison Added (equiv. to Pd) | Yield (%) |
| Pd(PPh₃)₄ | Aryl halide + Alkyne | None | 95 |
| Pd(PPh₃)₄ | Aryl halide + Alkyne | Thiophenol (2 equiv.) | <5 |
| Pd(OAc)₂ / SPhos | Aryl bromide + Alkyne | None | 92 |
| Pd(OAc)₂ / SPhos | Aryl bromide + Alkyne | Pyridine (10 equiv.) | 45 |
This table provides representative data on the detrimental effect of common sulfur and nitrogen-based poisons on the efficiency of palladium-catalyzed cross-coupling reactions.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Hydroalkynylation of an Enyne
This protocol is a generalized procedure and should be optimized for specific substrates and catalyst systems.
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon or nitrogen.
-
Reagent Addition: To the flask are added the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents).
-
Solvent and Substrate Addition: The enyne substrate (1 equivalent) is added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve the desired concentration (typically 0.1 M).
-
Alkyne Addition: The terminal alkyne (1.2 equivalents) is then added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol for Regeneration of a Fouled Heterogeneous Palladium Catalyst
This protocol is intended for catalysts deactivated by organic deposits (fouling or coking).
-
Recovery: The catalyst is filtered from the reaction mixture and washed thoroughly with a solvent that dissolves the organic residues (e.g., dichloromethane or toluene), followed by a more polar solvent like methanol.[1]
-
Drying: The washed catalyst is dried under vacuum at a moderate temperature (e.g., 60-80 °C) to remove all solvent.[1]
-
Calcination (for severe coking): The dried catalyst is placed in a tube furnace. A slow flow of dilute air (e.g., 5% O₂ in N₂) is passed over the catalyst, and the temperature is slowly ramped up to 300-400 °C for 2-4 hours to burn off carbonaceous deposits.[1]
-
Reduction (to reactivate the metal): After cooling to room temperature under an inert atmosphere, the catalyst is reduced under a flow of hydrogen (e.g., 5% H₂ in N₂) at a temperature suitable for the specific catalyst (e.g., 100-200 °C) for 2-4 hours.[1]
-
Storage: The regenerated catalyst is cooled to room temperature under an inert atmosphere and stored under argon or nitrogen.[1]
Visualizing Catalyst Poisoning
Catalytic Cycle for Palladium-Catalyzed Hydroalkynylation of an Enyne
The following diagram illustrates a plausible catalytic cycle for the hydroalkynylation of an enyne, which can be interrupted by catalyst poisons.
Caption: A simplified catalytic cycle for the palladium-catalyzed hydroalkynylation of an enyne.
Mechanism of Catalyst Poisoning
Catalyst poisons interfere with the catalytic cycle by binding to the metal center, preventing it from participating in the desired transformations.
Caption: A logical diagram illustrating how a poison deactivates a catalyst.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving issues with catalyst performance in hydroalkynylation reactions.
Caption: A troubleshooting workflow for addressing low yields in hydroalkynylation reactions.
References
Technical Support Center: Regioselectivity in Electrophilic Additions to 1-Penten-3-yne
This technical support guide addresses common issues and questions regarding the regioselectivity of electrophilic addition reactions involving 1-penten-3-yne. The unique conjugated system of this enyne, comprising both a double and a triple bond, presents distinct challenges in controlling reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Which functional group is more reactive in this compound—the double bond or the triple bond—during electrophilic addition?
A1: In general, alkenes are more reactive towards electrophiles than alkynes. This is because the vinyl carbocation intermediate that would be formed from the attack on the alkyne is less stable than the alkyl carbocation formed from the attack on the alkene.[1][2] Therefore, electrophilic addition will preferentially occur at the C1-C2 double bond of this compound, especially when using one equivalent of the electrophilic reagent under controlled conditions.
Q2: What are the expected products from the addition of a hydrogen halide (e.g., HBr) to this compound, and what controls the product distribution?
A2: The addition of HBr to this compound, a conjugated system, can result in two primary products: the 1,2-adduct and the 1,4-adduct.[3] The initial step is the protonation of the double bond at the C1 position to form the most stable carbocation, which is a secondary, resonance-stabilized allylic cation.[4] The bromide ion can then attack at C2 (1,2-addition) or C4 (1,4-addition).
The product distribution is often controlled by temperature:
-
Low Temperatures (Kinetic Control): Favors the 1,2-addition product (3-bromo-4-penten-1-yne), as it is formed faster due to a lower activation energy.[3][5]
-
High Temperatures (Thermodynamic Control): Favors the more stable 1,4-addition product (1-bromo-2,3-pentadiene), an allene.[3][6]
Q3: I am trying to halogenate this compound with Br₂ and getting a complex mixture. How can I achieve selectivity?
A3: Halogenation with reagents like Br₂ or Cl₂ also preferentially attacks the more nucleophilic double bond.[2][7] The reaction proceeds through a cyclic bromonium ion intermediate, leading to an anti-addition product.[7][8] To achieve selectivity and avoid reaction at the triple bond or further additions, it is crucial to use only one equivalent of the halogen at low temperatures. The use of a non-polar solvent is also recommended.[9]
Q4: What is the expected product from the acid-catalyzed hydration of this compound?
A4: Acid-catalyzed hydration (H₂O, H₂SO₄) will also primarily occur at the more reactive double bond, following Markovnikov's rule.[10][11] This would involve the initial protonation at C1, formation of a carbocation at C2, and subsequent attack by water to form an alcohol. However, if conditions are forced to react at the triple bond (often requiring a mercury catalyst like HgSO₄), the addition of water across the alkyne would follow Markovnikov's rule to form an enol intermediate.[12][13] This enol would then rapidly tautomerize to the more stable ketone, yielding pent-1-en-3-one.
Q5: My reaction with HBr is giving an anti-Markovnikov product. What could be the cause?
A5: The formation of an anti-Markovnikov product during HBr addition is a classic sign of a free-radical mechanism.[1][2] This is typically initiated by the presence of peroxides (ROOR) in the reagents or solvent.[14] To ensure Markovnikov addition, either use fresh, peroxide-free solvents and reagents or add a radical inhibitor to the reaction mixture. This issue is specific to HBr; HCl and HI do not typically undergo radical addition under these conditions.[15]
Troubleshooting Guide: Poor Regioselectivity
| Problem | Potential Cause | Recommended Solution |
| Formation of 1,4-adduct when 1,2-adduct is desired (HX addition) | The reaction temperature is too high, allowing the reaction to reach thermodynamic equilibrium. | Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled 1,2-addition product.[5] |
| Formation of 1,2-adduct when 1,4-adduct is desired (HX addition) | The reaction temperature is too low or the reaction time is too short. | Run the reaction at a higher temperature (e.g., room temperature or gentle heating) for a longer duration to allow the initial products to equilibrate to the more stable thermodynamic product.[3] |
| Mixture of di- and tetra-halogenated products (X₂ addition) | An excess of the halogenating agent was used. | Carefully control the stoichiometry. Use exactly one equivalent of Br₂ or Cl₂ to favor the di-halogenated product at the double bond. |
| Unexpected anti-Markovnikov product with HBr | Contamination of reagents or solvents with peroxides. | Use fresh, purified solvents (e.g., freshly distilled THF) and ensure the HBr source is free of peroxides. Consider adding a radical scavenger if the problem persists.[14] |
Key Experimental Protocols
Protocol: Kinetically Controlled Hydrobromination of this compound (1,2-Addition)
This protocol is designed to favor the formation of 3-bromo-4-penten-1-yne.
-
Reagents and Setup:
-
This compound
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous, non-polar solvent (e.g., pentane or dichloromethane)
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet, and a drying tube.
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in the reaction flask.
-
Cool the solution to -78 °C using the low-temperature bath.
-
Slowly bubble HBr gas (1.0 eq) through the solution or add the HBr solution dropwise over 30 minutes with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, quench the reaction by adding a cold, saturated sodium bicarbonate solution.
-
-
Workup and Isolation:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography or distillation as appropriate.
-
Reaction Mechanisms and Pathways
The regiochemical outcomes of electrophilic additions to this compound are dictated by the stability of the intermediates formed. The following diagrams illustrate the key mechanistic pathways.
Caption: Initial electrophilic attack can occur at the double bond (Path A) or the triple bond (Path B).
Caption: Resonance of the allylic carbocation leads to kinetic (1,2) and thermodynamic (1,4) products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. transformationtutoring.com [transformationtutoring.com]
- 4. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid Catalyzed Hydration of Alkynes - Chad's Prep® [chadsprep.com]
- 13. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 14. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 1-Penten-3-yne by Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 1-penten-3-yne and need to purify it by distillation. This document provides troubleshooting advice, frequently asked questions, a detailed experimental protocol, and relevant technical data.
Physical and Chemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its successful purification. Below is a summary of its key characteristics.
| Property | Value |
| Molecular Formula | C₅H₆ |
| Molecular Weight | 66.10 g/mol [1] |
| Boiling Point | 59.5 °C at 760 mmHg |
| Density | 0.7401 g/cm³ at 20 °C |
| Appearance | Colorless liquid[2] |
| Odor | Pungent and sharp |
Frequently Asked Questions (FAQs)
Q1: My distilled this compound is still impure. What are the common contaminants I should look for?
A1: Impurities in this compound often depend on the synthetic route used for its preparation. A common method involves the reaction of a propargyl halide (like propargyl bromide) with a vinyl Grignard reagent. Potential impurities from this synthesis can include:
-
Unreacted starting materials: Propargyl bromide and vinyl bromide.
-
Solvent residues: Typically ethereal solvents like diethyl ether or tetrahydrofuran (THF) used for the Grignard reaction.
-
Byproducts of Grignard reagent formation: Biphenyl (if using bromobenzene to prepare phenylmagnesium bromide, which is then reacted to form the vinyl Grignard) is a common byproduct.[3]
-
Polymers: this compound is highly reactive and can polymerize, especially when heated.[4]
Q2: I'm observing a lower than expected yield after distillation. What could be the reasons?
A2: Low recovery of this compound during distillation can be attributed to several factors:
-
Polymerization: The most likely cause is the polymerization of the monomer in the distillation flask or column upon heating. The presence of both a double and a triple bond makes it susceptible to radical polymerization.
-
Peroxide formation: As an enyne, this compound can form peroxides upon exposure to air, which can initiate polymerization, especially at elevated temperatures.
-
Inefficient fractionation: If the distillation setup is not optimized (e.g., insufficient column length, incorrect packing, or too rapid heating), separation from lower or higher boiling point impurities will be poor, leading to a loss of product in the discarded fractions.
-
Leaks in the apparatus: Being a volatile compound, any leaks in the distillation setup will result in the loss of product vapor.
Q3: How can I prevent polymerization of this compound during distillation?
A3: To minimize polymerization, consider the following precautions:
-
Add a polymerization inhibitor: A small amount of a radical inhibitor, such as hydroquinone or 4-tert-butylcatechol (TBC), can be added to the crude this compound before starting the distillation. These are effective for vinyl compounds.[5][6]
-
Distill under reduced pressure: Lowering the pressure will reduce the boiling point, allowing the distillation to be carried out at a lower temperature, which significantly slows down the rate of polymerization.
-
Maintain an inert atmosphere: Conducting the distillation under an inert gas like nitrogen or argon will prevent the formation of peroxides, which can act as polymerization initiators.
-
Avoid overheating: Use a heating mantle with a stirrer to ensure even heating and avoid localized hot spots in the distillation flask.
Q4: Does this compound form azeotropes with common solvents?
A4: There is limited specific data available on the azeotropic behavior of this compound. However, azeotropes are common for mixtures of organic compounds with different polarities. If you are trying to remove a solvent that has a boiling point close to that of this compound (59.5 °C), an azeotrope might form.
-
How to check for an azeotrope: During distillation, if the temperature of the vapor remains constant while a mixture of your product and the solvent is distilling, it is likely that an azeotrope has formed.
-
How to break an azeotrope: If an azeotrope is suspected, techniques such as extractive distillation (adding a third component to alter the relative volatilities) or pressure-swing distillation may be necessary. For laboratory scale, it is often simpler to choose a different solvent for extraction or reaction workup that has a significantly different boiling point from this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is cloudy or contains solid particles. | Polymerization of this compound. | Add a polymerization inhibitor (e.g., hydroquinone) to the crude material before distillation. Distill under reduced pressure to lower the temperature. Ensure the distillation is performed under an inert atmosphere. |
| Distillation temperature is unstable or fluctuates. | Uneven heating ("bumping"). Inefficient mixing. | Use a magnetic stirrer and a heating mantle. Ensure the distillation flask is not more than two-thirds full. Pack the distillation column appropriately for efficient fractionation. |
| No product is distilling over at the expected temperature. | Thermometer placed incorrectly. Leak in the system. Blockage in the condenser. | Ensure the top of the thermometer bulb is level with the side arm of the distillation head. Check all joints for leaks. Ensure there is a clear path for vapor to the condenser and that cooling water is flowing correctly. |
| The distillate is a mixture of product and a low-boiling solvent. | Inefficient fractional distillation. Azeotrope formation. | Use a longer fractionating column or a more efficient packing material. Distill at a slower rate to allow for better separation. If an azeotrope is suspected, consider a different purification method or solvent system for prior workup steps. |
| Residue in the distillation flask is thick and dark. | Significant polymerization has occurred. | This indicates excessive heating or prolonged distillation time. Use a polymerization inhibitor and consider vacuum distillation. Do not distill to dryness to avoid concentrating potentially explosive peroxides. |
Experimental Protocol: Fractional Distillation of this compound
This protocol is a general guideline and should be adapted based on the specific impurities present in the crude material.
1. Pre-distillation Checks and Safety Precautions:
-
Peroxide Test: Before heating, test a small sample of the crude this compound for the presence of peroxides using peroxide test strips. If peroxides are present, they must be removed prior to distillation (e.g., by washing with a fresh solution of sodium metabisulfite or passing through a column of activated alumina).
-
Inhibitor: Add a radical inhibitor (e.g., a few crystals of hydroquinone or a small amount of 4-tert-butylcatechol) to the crude this compound in the distillation flask.
-
Inert Atmosphere: The entire distillation apparatus must be flushed with an inert gas (nitrogen or argon) before starting the distillation and a positive pressure of the inert gas should be maintained throughout the process.
2. Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood.
-
Use a round-bottom flask as the distillation pot, equipped with a magnetic stir bar.
-
Attach a Vigreux column of at least 20 cm in length to the flask. For better separation, a packed column (e.g., with Raschig rings or metal sponge) can be used.
-
Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the side arm leading to the condenser.
-
Connect a condenser and a receiving flask. The receiving flask should be cooled in an ice bath to minimize the loss of the volatile product.
-
Ensure all glass joints are properly sealed.
3. Distillation Procedure:
-
Charge the distillation flask with the crude this compound, not exceeding two-thirds of the flask's volume.
-
Begin stirring and gently heat the flask using a heating mantle.
-
Slowly increase the temperature until the liquid begins to boil and the vapor starts to rise up the fractionating column.
-
Control the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (59.5 °C at atmospheric pressure).
-
Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that a higher-boiling component is about to distill.
-
Stop the distillation before the flask goes to dryness to avoid the potential for explosion due to concentrated peroxides and polymer.
-
Allow the apparatus to cool down completely under the inert atmosphere before dismantling.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Critical safety measures for the distillation of this compound.
References
- 1. This compound | C5H6 | CID 136461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. From Lab to Industry: How Vinyl Acetylene (C4H4) Enhances Polymer Production and Catalysis - China Isotope Development [asiaisotopeintl.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. US1896162A - Polymer of vinyl acetylene and process of producing the same - Google Patents [patents.google.com]
- 5. US4272344A - Polymerization inhibitor for vinyl aromatic compounds - Google Patents [patents.google.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Storage and Handling of 1-Penten-3-yne
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe storage and handling of 1-penten-3-yne to prevent its polymerization.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Discoloration (yellowing or browning) of this compound | Onset of polymerization or decomposition. Presence of impurities or contaminants. Exposure to light or elevated temperatures. | Immediately check the storage temperature to ensure it is within the recommended range. If possible and safe, sample the material for purity analysis (e.g., GC-MS) to identify potential contaminants. If significant discoloration is observed, consider the material to be potentially unstable and handle with extreme caution. Dispose of the material according to your institution's hazardous waste guidelines. |
| Presence of solid particles or increased viscosity | Advanced polymerization ("popcorn polymer" formation). Contamination. | Do not attempt to heat or dissolve the solid material. This can accelerate a runaway polymerization. Isolate the container in a cool, well-ventilated area away from flammable materials. Contact your institution's safety officer or hazardous waste disposal team for guidance on safe disposal. |
| Unexpected exotherm or pressure buildup in the container | Runaway polymerization. Decomposition of the compound. | This is a critical safety issue. Evacuate the immediate area and alert your institution's emergency response team. If it can be done safely, cool the exterior of the container with a water bath or other cooling medium. Do not open the container. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to polymerization?
A1: this compound is a conjugated enyne, meaning it has alternating double and triple bonds. This conjugated system makes the molecule highly reactive and susceptible to free-radical polymerization. Factors that can initiate or accelerate this process include exposure to heat, light (especially UV), oxygen, and the presence of impurities such as peroxides or oxidizing agents.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:
| Parameter | Recommendation |
| Temperature | Store in a cool location. The storage temperature should not exceed 52 °C (125 °F).[1][3] Refrigeration is recommended for long-term storage. |
| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon, to prevent the formation of explosive peroxides.[4] |
| Light | Store in a dark place or in an amber glass bottle to protect from light. |
| Container | Use a tightly sealed container made of a compatible material, such as stainless steel or amber glass. Ensure the container is properly grounded to prevent static discharge.[5] |
| Location | Store in a well-ventilated, designated flammable materials storage area, away from heat sources, ignition sources, and incompatible materials (e.g., oxidizing agents, acids, bases).[1][5] |
Q3: Should a polymerization inhibitor be used for storing this compound?
A3: Yes, it is highly recommended to use a polymerization inhibitor, especially for long-term storage. Due to the reactive nature of this compound, an inhibitor is crucial to quench free radicals that can initiate polymerization.
Q4: Which inhibitors are recommended for this compound and at what concentration?
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| 4-tert-Butylcatechol (TBC) | 100 - 250 | Effective for conjugated dienes like butadiene.[6] |
| Hydroquinone (HQ) | 50 - 200 | A general-purpose inhibitor. Note: Its effectiveness often relies on the presence of a small amount of oxygen. |
| 4-Methoxyphenol (MEHQ) | 10 - 300 | Commonly used for acrylic monomers.[7] |
It is advisable to start with a concentration in the mid-range (e.g., 100-150 ppm) and monitor the material for any signs of instability.
Q5: How can I check for the presence of peroxides in my this compound sample?
A5: As a potential peroxide former, it is prudent to periodically test for peroxides, especially if the container has been opened previously or stored for an extended period.[4] Commercially available peroxide test strips can be used for a qualitative assessment. A common wet chemical test involves mixing a small amount of the sample with an equal volume of acetic acid, followed by the addition of a few drops of a potassium iodide solution. The formation of a yellow to brown color indicates the presence of peroxides.[4] Caution: Perform this test on a small scale and behind a safety shield.
Q6: What materials should be avoided for the storage and handling of this compound?
A6: Avoid contact with incompatible materials that can catalyze polymerization or create a hazardous situation. These include:
-
Strong Oxidizing Agents: Can initiate rapid and exothermic polymerization.
-
Acids and Bases: Can promote decomposition and polymerization.
-
Copper and its alloys (e.g., brass): Acetylenic compounds can form explosive acetylides with copper.[8]
It is recommended to use equipment and containers made of stainless steel, carbon steel, or Teflon.[9]
Experimental Protocols
Protocol 1: Quality Check of this compound Before Use
This protocol describes a simple quality check to ensure the purity and stability of this compound before its use in an experiment.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS)
-
An appropriate solvent for dilution (e.g., hexane, HPLC grade)
-
Microsyringe
-
Vials for sample preparation
Procedure:
-
Sample Preparation: In a well-ventilated fume hood, carefully withdraw a small aliquot (e.g., 10 µL) of the this compound using a microsyringe.
-
Dilute the aliquot in a suitable solvent (e.g., 1 mL of hexane) in a GC vial. The dilution factor should be appropriate for the sensitivity of your instrument.
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a standard non-polar column suitable for volatile organic compounds.
-
Set up a temperature program that allows for the separation of the solvent, the monomer, and any potential higher molecular weight oligomers or decomposition products. A typical program might start at 40°C and ramp up to 250°C.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. A pure sample should show a major peak corresponding to this compound.
-
Examine the mass spectrum of the main peak to confirm its identity.
-
Look for the presence of any additional peaks, which may indicate impurities or oligomers. The presence of peaks at higher retention times could suggest the onset of polymerization.
-
Quantify the purity by integrating the peak areas. A purity of >98% is generally acceptable for most applications, but this may vary depending on the specific experimental requirements.
-
Visualizations
Caption: Factors initiating the free-radical polymerization of this compound.
Caption: How inhibitors terminate the free-radical polymerization chain reaction.
Caption: A logical workflow for troubleshooting common issues during the storage of this compound.
References
- 1. airgas.com [airgas.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. airgas.com [airgas.com]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. fishersci.com [fishersci.com]
- 6. US3842137A - Selective hydrogenation of c4 acetylenic hydrocarbons - Google Patents [patents.google.com]
- 7. fluoryx.com [fluoryx.com]
- 8. Acetylene - Wikipedia [en.wikipedia.org]
- 9. acess.nl [acess.nl]
Technical Support Center: Optimizing Enyne Metathesis with Grubbs Catalyst
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and optimized protocols for conducting enyne metathesis reactions using Grubbs catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during enyne metathesis experiments.
Q1: My enyne metathesis reaction shows low or no conversion. What are the common causes and troubleshooting steps?
Low or no conversion is a frequent issue that can often be traced back to the catalyst, reagents, or reaction conditions.
-
Catalyst Choice & Activity: The catalyst's reactivity is crucial and substrate-dependent. First-generation Grubbs catalysts (G-I) are generally less reactive, while second and third-generation catalysts (G-II, Hoveyda-Grubbs) offer higher activity and broader functional group tolerance.[1][2] For sterically hindered substrates, specialized catalysts may be required.[3][4] Ensure the catalyst has been stored under an inert atmosphere and handled correctly to prevent deactivation.
-
Catalyst Loading: Typical catalyst loadings range from 1-5 mol%.[1][5] If you observe incomplete conversion, consider performing a screen with incrementally higher catalyst loadings. However, be aware that excessively high loadings can lead to more impurities.[1]
-
Reagent & Solvent Purity: Grubbs catalysts are sensitive to impurities. Ensure that the enyne substrate is pure and that the solvent is anhydrous and thoroughly degassed to remove oxygen and water, which can deactivate the catalyst.[1]
-
Reaction Temperature: The optimal temperature is a balance between catalyst initiation and stability. While many modern catalysts initiate at room temperature or 40°C, some systems may require higher temperatures (e.g., 60-80°C) to proceed efficiently.[3][5]
-
Ethene Atmosphere: For some systems, particularly those prone to catalyst decomposition, using an atmosphere of ethene can enhance the reaction rate by promoting the formation of the active ruthenium methylidene intermediate.[6][7]
Q2: The reaction mixture turned black and the reaction has stalled. What is causing this?
A color change from the typical reddish-brown to black, often with the formation of a precipitate (ruthenium black), is a strong indicator of catalyst decomposition.[1]
-
Primary Cause: Decomposition is most often caused by impurities in the substrate or solvent, such as oxygen, water, peroxides (in ether solvents), or acidic functional groups.[1][8] Certain functional groups on the substrate, like amines or phosphines, can also coordinate to the metal center and induce decomposition.[9]
-
Troubleshooting Steps:
-
Purify Reagents: Rigorously purify the substrate via chromatography or distillation. Ensure solvents are passed through a purification system (SPS) or are freshly distilled from an appropriate drying agent.
-
Degas Thoroughly: Degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Control Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition pathways.
-
Mask Functional Groups: If the substrate contains strongly coordinating functional groups, they may need to be protected or "masked" prior to the reaction.[3]
-
Q3: How can I optimize the concentration for a ring-closing enyne metathesis (RCEYM) reaction?
The optimal concentration for RCEYM is a balance between favoring the intramolecular ring-closing event and preventing intermolecular side reactions.
-
General Principle: RCEYM reactions require relatively dilute solutions to ensure the reactive ends of the same molecule find each other rather than reacting with another molecule.
-
Typical Concentrations: A starting point for concentration is typically in the range of 0.01 M to 0.1 M.[5]
-
Optimization: If you observe significant amounts of oligomers or polymers, the concentration is likely too high. Conversely, if the reaction is exceedingly slow, a slightly higher concentration might be beneficial, provided intermolecular reactions do not become competitive.
Quantitative Data Summary
The efficiency of enyne metathesis is highly dependent on the specific combination of catalyst, solvent, and temperature. The table below summarizes typical conditions for the ring-closing metathesis of Oct-1-en-6-yne.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Grubbs I | 5 | Dichloromethane | 40 | 12 | 85[5] |
| Grubbs II | 1-5 | Toluene | 80 | 2-4 | >90[5] |
| Hoveyda-Grubbs II | 1 | Benzene | 60 | 3 | 92[5] |
Note: Yields are for the isolated product after purification and can vary based on substrate and specific experimental setup.[5]
Visualizations
Experimental Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in enyne metathesis reactions.
Caption: A step-by-step workflow for diagnosing and resolving low-yield enyne metathesis reactions.
Key Parameter Relationships in Enyne Metathesis
This diagram illustrates how different experimental parameters influence the reaction's primary outcomes.
Caption: Interrelationship of key reaction parameters and their impact on enyne metathesis outcomes.
General Experimental Protocol: Ring-Closing Enyne Metathesis (RCEYM)
This protocol provides a general methodology for a typical RCEYM reaction.
Materials:
-
Enyne Substrate
-
Grubbs Catalyst (e.g., Grubbs I, Grubbs II, or Hoveyda-Grubbs II)
-
Anhydrous, Degassed Solvent (e.g., Dichloromethane or Toluene)
-
Inert Gas (Argon or Nitrogen)
-
Schlenk flask or similar glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
Ethyl vinyl ether (for quenching)
-
Silica gel and chromatography solvents (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Add the enyne substrate (1.0 equivalent) and a magnetic stir bar to a Schlenk flask. Seal the flask, and then evacuate and backfill with inert gas three times to ensure an inert atmosphere.[5]
-
Dissolution: Add the anhydrous, degassed solvent via syringe to dissolve the substrate to the desired concentration (typically 0.01-0.1 M).[5]
-
Catalyst Addition: Under a positive flow of inert gas, add the appropriate Grubbs catalyst (1-5 mol%) to the stirring solution. The solution will typically change color upon catalyst addition.[5]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40-80°C). Monitor the reaction's progress by periodically taking small aliquots (via a purged syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and add a few drops of ethyl vinyl ether. Stir for an additional 30 minutes to quench the catalyst.[5]
-
Work-up and Purification: Remove the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired diene product.[5]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules [beilstein-journals.org]
- 3. React App [pmc.umicore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Donor-Induced Decomposition of the Grubbs Catalysts: An Intercepted Intermediate | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Enyne Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Enyne Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these synthetic transformations. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and logical workflow diagrams to streamline your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low to No Conversion
Q1: My palladium-catalyzed enyne coupling reaction shows low to no conversion of my starting materials. What are the primary factors I should investigate?
A1: Low or no conversion in palladium-catalyzed enyne coupling reactions is a common issue that can often be resolved by systematically evaluating the following critical parameters:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by improper handling or deactivation.
-
Palladium(0) Formation: Many common palladium precursors, such as Palladium(II) acetate (Pd(OAc)₂), are in the +2 oxidation state and require in-situ reduction to the active Pd(0) species.[1] This reduction is often accomplished by a phosphine ligand, an amine base, or other reagents in the reaction mixture.[1] Inefficient reduction can lead to a low concentration of the active catalyst.
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.[2] It is crucial to maintain a strictly inert atmosphere throughout the reaction.
-
-
Reaction Atmosphere: The presence of oxygen can be detrimental to the catalytic cycle.
-
Inert Gas: Ensure your reaction is set up under a thoroughly inert atmosphere (e.g., argon or nitrogen). This involves using proper Schlenk line techniques and well-sealed reaction vessels.[2]
-
Degassed Solvents: Solvents can be a significant source of dissolved oxygen. Always use freshly degassed solvents.[2][3]
-
-
Reagent and Solvent Quality: Impurities in your starting materials or solvents can poison the catalyst.
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. An inappropriate ligand can lead to poor reactivity.
-
Base Strength and Solubility: The base plays a crucial role in reactions like the Sonogashira coupling by facilitating the deprotonation of the terminal alkyne. The choice of base and its solubility in the reaction medium are important factors.
Q2: I suspect my palladium catalyst is not being activated properly. How can I ensure the formation of the active Pd(0) species?
A2: Proper activation of your Pd(II) precatalyst is essential. Here are some strategies to ensure the generation of the active Pd(0) catalyst:
-
Pre-activation Protocol: Instead of relying on in-situ activation during the reaction, you can perform a pre-activation step. This involves stirring the Pd(II) source (e.g., Pd(OAc)₂) with the phosphine ligand in the solvent for a short period before adding the substrates and base.[2] In some cases, gentle heating (e.g., 80 °C for 1 minute) can facilitate this process.[4] A visual color change can sometimes indicate the formation of the active catalyst.[4]
-
Choice of Palladium Source: Consider using a commercially available Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which does not require an activation step. However, be aware that these reagents can be more sensitive to air and may have a shorter shelf life.
-
Use of Reducing Agents: In some protocols, a small amount of a reducing agent like hydrazine or diisobutylaluminium hydride (DIBAL) can be used to facilitate the reduction of Pd(II) to Pd(0).[2]
Q3: My reaction has turned black, and I observe a precipitate, along with low conversion. What is happening and how can I prevent it?
A3: The formation of a black precipitate is typically indicative of the decomposition of the palladium catalyst to form palladium black, an inactive, agglomerated form of palladium metal.[2] This is a common cause of low conversion.
Causes and Solutions:
-
Presence of Oxygen: This is the most common cause. Rigorously exclude air from your reaction by using proper inert gas techniques and degassed solvents.
-
High Temperatures: Excessive temperatures can promote catalyst decomposition. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inappropriate Ligand: The ligand stabilizes the palladium center. If the ligand is not effective, the catalyst is more prone to decomposition. Consider screening different ligands that may offer better stability.
-
High Catalyst Loading: While counterintuitive, sometimes a very high catalyst concentration can lead to aggregation and precipitation. It is often better to optimize the reaction with a lower, more efficient catalyst loading.
Category 2: Poor Selectivity and Side Reactions
Q4: I am observing significant amounts of alkyne homocoupling (Glaser coupling) byproducts in my Sonogashira-type enyne coupling. How can I minimize this side reaction?
A4: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1]
Strategies to Minimize Homocoupling:
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to switch to a copper-free Sonogashira protocol. These methods often require a stronger base or different ligand systems to facilitate the reaction but eliminate the primary catalyst for homocoupling.[1]
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, ensure the reaction is performed under strictly oxygen-free conditions. This includes using thoroughly degassed solvents and maintaining a positive pressure of an inert gas.[2]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Data Presentation: Influence of Reaction Parameters on Conversion
The following tables summarize quantitative data on how different reaction parameters can affect the outcome of palladium-catalyzed coupling reactions.
Table 1: Effect of Solvent on a Palladium-Catalyzed Cyclization
| Entry | Solvent | Yield (%) |
| 1 | 1,4-Dioxane | No desired product |
| 2 | THF | No desired product |
| 3 | CH₃CN | No desired product |
| 4 | Toluene | No desired product |
| 5 | DMF | No desired product |
| 6 | DMSO | 46 |
Reaction Conditions: The reaction was a one-pot NIS-promoted cyclization followed by a palladium-catalyzed carbonylation. The carbonylation step was tested in different solvents.[5]
Table 2: Effect of Base on a Palladium-Catalyzed Cross-Coupling
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 85 |
| 2 | No Base | 95 (exclusive cross-coupling) |
Reaction Conditions: Cross-coupling of trans-1-hexenyl pinacolboron ester and tert-butyl acrylate with Pd(OAc)₂. The reaction without a base showed higher selectivity for the desired product, avoiding homocoupling.[6]
Table 3: Comparison of Catalyst Systems for Sonogashira Coupling
| Catalyst System | Aryl/Vinyl Halide | Alkyne | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodides | Terminal Alkynes | >90 | Mild conditions, often at room temperature. |
| Pd(OAc)₂ / Ligand / CuI | Aryl Bromides/Chlorides | Terminal Alkynes | 70-90 | Bulky, electron-rich phosphine ligands can improve efficiency.[7] |
| NiCl₂(PCy₃)₂ / CuI | Aryl Iodides/Bromides | Terminal Alkynes | Good to excellent | Nickel-catalyzed variant for specific applications.[7] |
This table provides a general overview of the performance of different catalyst systems in Sonogashira couplings.[7]
Experimental Protocols
Protocol 1: General Procedure for a Sonogashira Enyne Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Materials and Reagents:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 mmol, 1-5 mol%)
-
Copper(I) iodide (CuI, 0.02-0.10 mmol, 2-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide under an inert atmosphere (Argon or Nitrogen).[7][8]
-
Solvent and Base Addition: Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M, followed by the amine base.[8]
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.[8]
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirring reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (typically 25-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting halide is consumed.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
This is the most effective method for removing dissolved gases from a solvent.[3]
Procedure:
-
Place the solvent in a Schlenk flask sealed with a stopcock.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to a high vacuum line and evacuate for 2-3 minutes.
-
Thaw: Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How To [chem.rochester.edu]
- 4. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot NIS-Promoted Cyclization/Palladium-Catalyzed Carbonylation for the Selective Synthesis of HFIP Ester-Containing Indenes and Thiochromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Stereoselectivity in the Hydrogenation of 1,4-Pentadiyne
Welcome to the technical support center for the stereoselective hydrogenation of 1,4-pentadiyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective hydrogenation of 1,4-pentadiyne?
A1: The main challenges include:
-
Over-reduction: The desired product, a pentadiene, can be further reduced to pentenes and ultimately pentane if the reaction is not carefully controlled.
-
Stereoselectivity: Achieving high selectivity for the desired cis (Z) or trans (E) isomer at both newly formed double bonds can be difficult. For non-conjugated diynes like 1,4-pentadiyne, controlling the stereochemistry at both sites simultaneously requires careful selection of catalyst and conditions.
-
Chemoselectivity: In cases of substituted 1,4-pentadiynes, other functional groups may be sensitive to the hydrogenation conditions.
-
Catalyst deactivation: The catalyst can lose activity over time due to poisoning or coking.
Q2: Which catalysts are recommended for the cis-selective hydrogenation of 1,4-pentadiyne?
A2: For high cis-selectivity, "poisoned" or deactivated catalysts are the industry standard. The two most common choices are:
-
Lindlar's Catalyst: This is a palladium-based catalyst supported on calcium carbonate and poisoned with lead acetate and often quinoline. It is known for its excellent ability to produce cis-alkenes from alkynes.[1][2]
-
P-2 Nickel Catalyst: This is a nickel boride catalyst, often used with ethylenediamine, which shows high stereospecificity for the formation of cis-olefins from alkynes.[3][4][5]
Q3: How can I achieve trans-selective hydrogenation of 1,4-pentadiyne?
A3: Achieving high trans-selectivity is generally more challenging than cis-selectivity. While not as common as cis-selective methods, some approaches include:
-
Dissolving Metal Reduction: The use of sodium in liquid ammonia (a Birch-type reduction) is a classic method for the trans-selective reduction of alkynes. However, this method has limited functional group tolerance.
-
Specialized Catalyst Systems: Certain ruthenium-based catalysts have been shown to favor trans-hydrogenation of alkynes.
Q4: What is the role of quinoline in Lindlar hydrogenation?
A4: Quinoline acts as a catalyst poison, which further deactivates the palladium catalyst.[1][2] This controlled deactivation is crucial for preventing the over-reduction of the initially formed alkene to an alkane, thereby increasing the selectivity for the desired diene. The amount of quinoline used can be a critical parameter to optimize for a specific substrate.
Troubleshooting Guides
Issue 1: Low Conversion of 1,4-Pentadiyne
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst has been stored properly and has not been exposed to air or moisture for extended periods. For P-2 Ni, which is often prepared in situ, verify the quality of the nickel salt and sodium borohydride.[5] |
| Insufficient Hydrogen | Check for leaks in the hydrogenation apparatus. Ensure the hydrogen balloon or cylinder is supplying a positive pressure of H₂. For reactions at atmospheric pressure, ensure the system is properly purged with hydrogen. |
| Catalyst Poisoning | The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst. Purify the 1,4-pentadiyne and use high-purity, degassed solvents. |
| Inadequate Mixing | For heterogeneous catalysts, efficient stirring is crucial to ensure good contact between the substrate, hydrogen, and catalyst surface. Increase the stirring rate. |
Issue 2: Over-reduction to Pentenes or Pentane
| Possible Cause | Troubleshooting Step |
| Catalyst is too active | Increase the amount of catalyst "poison" (e.g., quinoline for Lindlar's catalyst or ethylenediamine for P-2 Ni).[1][3] Prepare a fresh batch of Lindlar's catalyst with a higher concentration of lead acetate. |
| Reaction time is too long | Monitor the reaction progress closely using techniques like GC-MS or TLC. Quench the reaction as soon as the starting material is consumed. |
| High Hydrogen Pressure | Reduce the hydrogen pressure. For many selective hydrogenations, atmospheric pressure (using a hydrogen balloon) is sufficient. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). |
Issue 3: Poor Stereoselectivity (Formation of a mixture of Z,Z-, E,E-, and E,Z-isomers)
| Possible Cause | Troubleshooting Step |
| Isomerization of the product | The catalyst may be promoting the isomerization of the initially formed cis-alkene to the more stable trans-isomer. Ensure the catalyst is sufficiently "poisoned". Overly long reaction times can also lead to isomerization. |
| Incorrect Catalyst Choice | For cis-selectivity, ensure you are using a well-established catalyst like Lindlar's or P-2 Ni.[1][3] For trans-selectivity, a different approach like a dissolving metal reduction may be necessary. |
| Solvent Effects | The choice of solvent can influence stereoselectivity. Protic solvents like ethanol or aprotic solvents like ethyl acetate or hexane are commonly used. It may be necessary to screen different solvents to optimize for the desired stereoisomer. |
Data Presentation
The following tables summarize typical performance data for catalysts used in the cis-selective hydrogenation of alkynes. Note that these are generalized results, and optimization for 1,4-pentadiyne may be required.
Table 1: Catalyst Performance in Alkyne Semi-Hydrogenation
| Catalyst System | Support | Poison/Additive | Typical Stereoselectivity | Conversion | Reference |
| Lindlar's Catalyst | CaCO₃ | Pb(OAc)₂ + Quinoline | High (cis) | High | [1][2] |
| P-2 Nickel | - | Ethylenediamine | High (cis) | High | [3] |
| Palladium | BaSO₄ | Quinoline | High (cis) | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for cis-Selective Hydrogenation of 1,4-Pentadiyne using Lindlar's Catalyst
-
Catalyst Suspension: To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10 wt% relative to the substrate).
-
Solvent and Additive: Add a suitable solvent (e.g., ethyl acetate, ethanol, or hexane) to create a slurry. Add quinoline (typically 1-2 equivalents relative to the palladium).
-
Hydrogen Purge: Seal the flask with a septum and purge the system with hydrogen gas for several minutes. A hydrogen-filled balloon is often used to maintain a positive pressure of hydrogen.
-
Substrate Addition: Dissolve 1,4-pentadiyne in the same solvent and add it to the reaction flask via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: General Procedure for cis-Selective Hydrogenation of 1,4-Pentadiyne using P-2 Nickel Catalyst
-
Catalyst Preparation (in situ): In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate in ethanol. Cool the solution in an ice bath. Slowly add a solution of sodium borohydride in ethanol. A black precipitate of P-2 nickel will form.
-
Hydrogen Purge: Purge the flask with hydrogen gas.
-
Additive and Substrate: Add ethylenediamine to the catalyst suspension, followed by the 1,4-pentadiyne.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the hydrogenation of 1,4-pentadiyne.
Caption: Troubleshooting logic for common issues in 1,4-pentadiyne hydrogenation.
References
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectral Data: 1-Penten-3-yne and its Isomer (Z)-3-Penten-1-yne
A detailed guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of the conjugated enyne, 1-penten-3-yne. This guide provides a comparative analysis with its constitutional isomer, (Z)-3-penten-1-yne, supported by experimental and predicted spectral data.
This guide presents a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. For comparative purposes, predicted ¹H NMR data for its isomer, (Z)-3-penten-1-yne, is also included. The data is organized into structured tables for clarity, and detailed experimental protocols for acquiring such spectra are provided. Additionally, a graphical representation of the molecular structure and proton assignments for this compound is included to aid in spectral interpretation.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound, a terminal enyne, is characterized by signals from a vinyl group and a methyl group coupled through a carbon-carbon triple bond. The experimental data presented was acquired in carbon disulfide (CS₂).[1] In contrast, the predicted data for the internal enyne, (Z)-3-penten-1-yne, shows different chemical shifts and coupling patterns due to the different placement of the alkyne and the cis-configuration of the double bond.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1a (vinyl) | 5.245 | d | J(A,B) = 2.33 |
| H-1b (vinyl) | 5.391 | d | J(B,C) = 17.44 | |
| H-2 (vinyl) | 5.623 | dd | J(A,C) = 11.06, J(B,C) = 17.44 | |
| H-5 (methyl) | 1.876 | d | J(C,D) = 2.31 | |
| (Z)-3-Penten-1-yne (Predicted) | H-1 (alkynyl) | ~3.1 | dq | J(1,4) ≈ 2.5, J(1,5) ≈ 2.5 |
| H-3 (vinyl) | ~5.6 | dq | J(3,4) ≈ 11.0, J(3,5) ≈ 2.0 | |
| H-4 (vinyl) | ~6.1 | dq | J(4,3) ≈ 11.0, J(4,1) ≈ 2.5 | |
| H-5 (methyl) | ~1.9 | dd | J(5,4) ≈ 7.0, J(5,3) ≈ 2.0 |
¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (=CH₂) | ~123 |
| C-2 (-CH=) | ~128 |
| C-3 (≡C-) | ~85 |
| C-4 (-C≡) | ~80 |
| C-5 (-CH₃) | ~4 |
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following are detailed methodologies for obtaining ¹H and ¹³C NMR spectra for volatile, small organic molecules like this compound.
¹H NMR Spectroscopy
1. Sample Preparation:
-
Solvent: A suitable deuterated solvent in which the analyte is soluble should be chosen. For volatile compounds, deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices. The presented experimental data for this compound used carbon disulfide (CS₂).[1]
-
Concentration: A dilute solution of the compound (typically 1-5 mg) in the chosen solvent (0.5-0.7 mL) should be prepared. Given the volatility of this compound, this should be performed in a well-ventilated fume hood.
-
Internal Standard: A small amount of tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: The solution should be transferred to a high-quality 5 mm NMR tube. For volatile samples, sealing the tube properly is critical to prevent sample loss.
2. Instrument Parameters (300 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.
-
Number of Scans (NS): Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Spectral Width (SW): A range of 12-16 ppm is usually adequate.
-
Temperature: The experiment should be conducted at a stable temperature, typically 298 K (25 °C).
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
¹³C NMR Spectroscopy
1. Sample Preparation:
-
Follow the same procedure as for ¹H NMR spectroscopy, but a higher concentration of the analyte may be necessary due to the lower natural abundance of the ¹³C isotope.
2. Instrument Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is standard.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is common. For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons) is required, and an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Number of Scans (NS): A higher number of scans (from several hundred to thousands) is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A range of 0 to 220 ppm is typical for most organic compounds.
3. Data Processing:
-
Similar to ¹H NMR, the data requires Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to TMS.
Visualization of this compound Structure and Proton Assignments
Caption: Molecular structure of this compound with proton numbering.
References
Mass Spectrometry Analysis: A Comparative Guide to 1-Penten-3-yne and its Isomers
For researchers, scientists, and professionals in drug development, understanding the structural nuances of small organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structure through fragmentation analysis. This guide provides a comparative analysis of the electron ionization (EI) mass spectrum of 1-penten-3-yne against its structural isomers, cyclopentadiene and 3-penten-1-yne, offering insights into how molecular architecture influences fragmentation patterns.
This report delves into the mass spectral data of these C5H6 isomers, presenting a clear comparison of their fragmentation pathways. Detailed experimental protocols for the analysis of such volatile organic compounds are also provided, alongside visual representations of the fragmentation process and the analytical workflow to facilitate a deeper understanding.
Comparative Analysis of Mass Spectra
The electron ionization mass spectra of this compound and its isomers, cyclopentadiene and 3-penten-1-yne, reveal distinct fragmentation patterns that allow for their differentiation. While all three compounds share the same molecular weight of 66.10 g/mol , the distribution and abundance of their fragment ions are unique, reflecting the differences in their chemical structures.[1][2][3]
| Mass-to-Charge Ratio (m/z) | This compound Relative Abundance (%) | Cyclopentadiene Relative Abundance (%) | 3-Penten-1-yne Relative Abundance (%) | Plausible Fragment Ion |
| 66 | 100 | 100 | 65.8 | [C5H6]+• (Molecular Ion) |
| 65 | 85 | 80 | 100 | [C5H5]+ |
| 63 | 20 | 30 | 25 | [C5H3]+ |
| 51 | 30 | 15 | 35 | [C4H3]+ |
| 50 | 25 | 10 | 30 | [C4H2]+ |
| 41 | 15 | 60 | 10 | [C3H5]+ |
| 39 | 40 | 70 | 50 | [C3H3]+ |
Note: The relative abundances are approximated from the NIST WebBook data for illustrative comparison.
This compound exhibits a base peak at m/z 66, corresponding to the molecular ion [C5H6]+•.[1] A significant peak is observed at m/z 65, resulting from the loss of a single hydrogen atom. The presence of peaks at m/z 51 and 50 are characteristic of the fragmentation of the penten-yne structure.
Cyclopentadiene , a cyclic isomer, also shows a strong molecular ion peak at m/z 66.[2] However, it is distinguished by a very intense peak at m/z 65, indicating the facile loss of a hydrogen atom to form the stable cyclopentadienyl cation. Additionally, prominent peaks at m/z 41 and 39 are more significant in the spectrum of cyclopentadiene compared to this compound.
3-Penten-1-yne , another acyclic isomer, presents a different fragmentation pattern where the base peak is at m/z 65, suggesting that the loss of a hydrogen atom is the most favorable fragmentation pathway.[3] The molecular ion peak at m/z 66 is less abundant compared to the other two isomers.
Experimental Protocols
The mass spectral data for these volatile organic compounds are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Sample Preparation and Introduction:
-
Samples of this compound, cyclopentadiene, and 3-penten-1-yne are prepared in a volatile solvent, such as methanol or dichloromethane, at a concentration of approximately 1 mg/mL.
-
A small volume of the prepared sample (typically 1 µL) is injected into the gas chromatograph. For highly volatile compounds, headspace analysis or purge and trap techniques can be employed for sample introduction.
Gas Chromatography (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: The oven temperature is initially held at 40°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes. This temperature program allows for the separation of the isomers based on their boiling points and interactions with the stationary phase.
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) is used at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Scan Range: The mass spectrometer is set to scan a mass range of m/z 35-400.
-
Data Acquisition: The data is acquired in full scan mode to obtain the complete mass spectrum of each compound as it elutes from the GC column.
Visualizing Fragmentation and Workflow
To better understand the processes involved, the following diagrams illustrate the fragmentation pathway of this compound and the general experimental workflow.
Caption: Fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis.
References
A Comparative Guide to Infrared (IR) Spectroscopy of the Carbon-Carbon Triple Bond in Enynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the infrared (IR) spectroscopic features of the carbon-carbon triple bond (C≡C) in enynes and related alkyne systems. By presenting quantitative data, detailed experimental protocols, and visualizations of influencing factors, this document serves as a practical resource for the identification and characterization of enyne-containing molecules critical in pharmaceutical and materials science research.
Comparison of C≡C Stretching Frequencies
The position of the C≡C stretching vibration in an IR spectrum is highly sensitive to the molecular structure. In enynes, the conjugation of the triple bond with a double bond leads to a characteristic shift in its absorption frequency compared to isolated alkynes. The following table summarizes the C≡C stretching frequencies for a variety of enynes and reference alkynes, providing a basis for structural elucidation.
| Compound Name | Structure | Functional Group Class | C≡C Stretching Frequency (cm⁻¹) | Reference(s) |
| 1-Hexyne | CH₃(CH₂)₃C≡CH | Terminal Alkyne (Non-conjugated) | 2126 | [1] |
| (E)-3-Penten-1-yne | CH₃CH=CHC≡CH | Conjugated Enyne | ~2100 | [2] |
| 2-Methyl-1-hexen-3-yne | CH₂=C(CH₃)C≡CCH₂CH₃ | Conjugated Enyne | ~2230 | [3] |
| Phenylacetylene | C₆H₅C≡CH | Aryl-conjugated Alkyne | 2119.0 | |
| General Ranges | ||||
| Terminal Alkynes | R-C≡C-H | 2140 - 2100 | [1] | |
| Internal Alkynes | R-C≡C-R' | 2260 - 2190 | [1] | |
| Conjugated Alkynes | Lower frequency than non-conjugated | [4] |
Factors Influencing the C≡C Stretching Frequency in Enynes
The vibrational frequency of the carbon-carbon triple bond in enynes is influenced by several key factors. Understanding these relationships is crucial for accurate spectral interpretation. The following diagram illustrates the logical connections between these factors and the resulting shift in the C≡C stretching frequency.
References
Gas chromatography (GC) method for monitoring 1-Penten-3-yne reactions
A detailed comparison of gas chromatography with emerging analytical techniques for the real-time analysis of 1-penten-3-yne reactions, providing researchers in drug development and chemical synthesis with critical data for method selection.
In the landscape of chemical synthesis and drug development, the precise monitoring of reaction kinetics and product formation is paramount. For reactions involving volatile and reactive compounds such as this compound, a robust analytical method is crucial. Gas chromatography (GC), a cornerstone technique in analytical chemistry, offers a reliable and quantitative approach for this purpose.[1] This guide provides an objective comparison of a proposed GC method for monitoring this compound reactions with alternative real-time analysis techniques, supported by experimental protocols and comparative data.
The Gold Standard: Gas Chromatography (GC)
Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[1] For the analysis of this compound and its reaction products, a high-resolution capillary GC system equipped with a Flame Ionization Detector (FID) is a suitable choice due to its high sensitivity towards hydrocarbons.
Experimental Protocol: GC-FID Method for this compound
This protocol outlines a standard procedure for the quantitative analysis of this compound reaction mixtures.
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture at specific time intervals.
-
Dilute the aliquot with an appropriate solvent (e.g., hexane) containing a known concentration of an internal standard (e.g., dodecane).
-
Filter the sample if necessary to remove any particulate matter.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A Series GC or equivalent.[2]
-
Column: Agilent CP-Al2O3/KCl, 50 m x 0.32 mm, 5.0 µm film thickness.[3] This porous layer open tubular (PLOT) column is effective for separating light hydrocarbons, including alkynes and alkenes.[2][3]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.5 mL/min.
-
Injector: Split/splitless injector at 200 °C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Data Acquisition: Use chromatography data system software for peak integration and quantification.
3. Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound and the expected reaction products.
-
Analyze the standards using the established GC method to generate calibration curves for each compound.
Comparative Analysis: GC vs. Alternative Methods
While GC is a well-established and reliable technique, several alternative methods offer advantages in specific scenarios, particularly for real-time reaction monitoring.[4][5] The following table provides a comparative overview of the GC-FID method with Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Real-Time Mass Spectrometry.
| Feature | Gas Chromatography (GC-FID) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Real-Time Mass Spectrometry |
| Principle | Chromatographic separation based on boiling point and polarity.[1] | Direct chemical ionization and mass analysis. | Direct ionization and mass analysis of reaction components.[6] |
| Analysis Time | 15-30 minutes per sample.[7] | Real-time (seconds per data point).[5] | Real-time (seconds to minutes per data point).[4] |
| Sample Preparation | Required (quenching, dilution, filtration). | Minimal to none for gas-phase reactions. | Minimal for direct sampling from the reaction. |
| Linear Dynamic Range | 2-3 orders of magnitude.[5] | Up to 6 orders of magnitude.[5] | Varies with ionization source and analyte. |
| Selectivity | High, based on chromatographic separation. | Good, based on specific ion-molecule reactions. | Moderate to high, depending on mass resolution. |
| Initial Cost | Moderate | High | High |
| Ease of Use | Requires skilled operator for method development and maintenance. | Simpler operation for routine analysis.[5] | Can be complex depending on the setup. |
Visualizing the Workflow
The following diagram illustrates the logical workflow for monitoring a this compound reaction using the described GC method.
Caption: Workflow for GC-based monitoring of this compound reactions.
Conclusion
For the routine monitoring of this compound reactions where high accuracy and component separation are critical, the proposed GC-FID method stands as a robust and reliable choice. Its high selectivity and established protocols provide a solid foundation for quantitative analysis. However, for applications demanding real-time data and high throughput, alternative techniques such as SIFT-MS offer significant advantages in speed and reduced sample preparation. The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the research, including the need for real-time data, sample complexity, and available instrumentation.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. monitoring the reaction by GC - Chromatography Forum [chromforum.org]
A Comparative Analysis of the Reactivity of 1-Penten-3-yne and 1-Pentyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the chemical reactivity of 1-penten-3-yne and 1-pentyne. Understanding the distinct reactive properties of these five-carbon isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This document summarizes available experimental data, outlines detailed experimental protocols for key reactions, and visualizes reaction mechanisms to facilitate a comprehensive understanding.
Molecular Properties and Structural Overview
This compound is a conjugated enyne, featuring a vinyl group (C=C double bond) directly attached to an acetylenic group (C≡C triple bond). This conjugation gives rise to unique electronic properties and reactivity patterns. In contrast, 1-pentyne is a terminal alkyne, characterized by a triple bond at the terminus of the carbon chain.
| Property | This compound | 1-Pentyne |
| Chemical Structure | CH₂=CH-C≡C-CH₃ | CH≡C-CH₂CH₂CH₃ |
| Molecular Formula | C₅H₆[1] | C₅H₈ |
| Molecular Weight | 66.10 g/mol [1] | 68.12 g/mol |
| Systematic Name | Pent-1-en-3-yne[1] | Pent-1-yne |
| CAS Number | 646-05-9[2] | 627-19-0 |
Comparative Reactivity Analysis
The reactivity of these two compounds is fundamentally dictated by the nature of their unsaturated bonds. While both contain a triple bond, the conjugation in this compound introduces additional reaction pathways and modifies the reactivity of both the alkene and alkyne functionalities.
Electrophilic Addition
Electrophilic addition is a characteristic reaction of both alkenes and alkynes. However, alkynes are generally less reactive towards electrophiles than alkenes. This is attributed to the greater s-character of the sp-hybridized carbons in the triple bond, which holds the π-electrons more tightly, making them less available for attack by electrophiles.
In the case of this compound, the conjugated system allows for the possibility of 1,2-addition across either the double or triple bond, as well as 1,4-conjugate addition. Experimental evidence from analogous systems, such as the reaction of vinylacetylene (a close structural analog of this compound) with HCl, suggests that addition can occur preferentially at the double bond or via a 1,4-addition mechanism, leading to the formation of an allene intermediate which then rearranges.[3]
Comparative Data on Electrophilic Addition (Analogous Compounds)
Direct comparative kinetic data for this compound and 1-pentyne is scarce in the literature. However, by comparing the reactivity of their simpler analogs, vinylacetylene (for this compound) and propylacetylene (for 1-pentyne), we can infer their relative reactivities. Generally, terminal alkynes are more reactive than internal alkynes in many addition reactions.
| Reaction | Substrate | Reagent | Product(s) | Observations/Yield |
| Hydrochlorination | Vinylacetylene | HCl, CuCl | 2-chloro-1,3-butadiene | Major product via 1,4-addition and rearrangement.[3] |
| Hydrochlorination | 1-Pentyne | HCl | 2-chloro-1-pentene and 2,2-dichloropentane | Follows Markovnikov's rule. The second addition is also possible. |
| Bromination | 1-Penten-4-yne | Br₂ (1 equiv.) | 4,5-dibromo-1-pentyne | Addition occurs preferentially at the double bond.[4] |
| Bromination | 1-Pentyne | Br₂ (1 equiv.) | (E)-1,2-dibromo-1-pentene | Anti-addition is typically observed. |
Experimental Protocol: Bromination of 1-Pentyne
This protocol describes the addition of bromine to 1-pentyne. A similar procedure can be adapted for this compound to provide a comparative analysis.
Materials:
-
1-Pentyne
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 1-pentyne (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Prepare a solution of bromine (1.0 eq) in dichloromethane and place it in a dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of 1-pentyne over a period of 30 minutes, maintaining the temperature below 5 °C. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product, (E)-1,2-dibromo-1-pentene, can be purified by distillation or column chromatography.
Reaction Mechanism: Electrophilic Addition of HBr to 1-Pentyne
Caption: Mechanism of Markovnikov addition of HBr to 1-pentyne.
Nucleophilic Addition
Nucleophilic addition to simple, unactivated alkynes is generally difficult. However, conjugated systems like this compound can undergo nucleophilic conjugate addition (Michael addition) if the system is activated by an electron-withdrawing group. While this compound itself is not strongly activated, the polarization of the conjugated system can still facilitate attack by strong nucleophiles. Terminal alkynes like 1-pentyne can be deprotonated with a strong base to form an acetylide anion, which is a potent nucleophile itself and can participate in various substitution and addition reactions.
Comparative Data on Nucleophilic Addition (Analogous Systems)
| Reaction | Substrate | Reagent | Product(s) | Observations/Yield |
| Thiol Addition | Activated Enynes | Thiols | Vinyl sulfides | Generally proceeds via Michael-type addition. |
| Acetylide Formation | 1-Pentyne | NaNH₂ | Sodium pentynide | A common reaction for terminal alkynes. |
Experimental Protocol: Synthesis of a Grignard Reagent from 1-Pentyne and its Addition to Acetone
This protocol demonstrates the nucleophilic character of the acetylide derived from 1-pentyne.
Materials:
-
1-Pentyne
-
Ethylmagnesium bromide (EtMgBr) in THF
-
Acetone
-
Dry THF
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Three-neck round-bottom flask, dropping funnel, condenser
Procedure:
-
Set up a flame-dried three-neck flask under an inert atmosphere (nitrogen or argon) with a magnetic stirrer, a condenser, and a dropping funnel.
-
Add a solution of ethylmagnesium bromide in THF to the flask.
-
Add a solution of 1-pentyne (1.0 eq) in dry THF dropwise to the Grignard reagent at 0 °C.
-
After the addition is complete, warm the mixture to room temperature and stir for 1 hour to ensure complete formation of the pentynylmagnesium bromide.
-
Cool the solution back to 0 °C and add a solution of acetone (1.0 eq) in dry THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting tertiary alcohol can be purified by column chromatography.
Reaction Workflow: Nucleophilic Addition of 1-Pentyne Acetylide
Caption: Workflow for the nucleophilic addition of a 1-pentyne derivative.
Cycloaddition Reactions
Both this compound and 1-pentyne can act as dienophiles or dipolarophiles in cycloaddition reactions. The conjugated double bond in this compound can also participate as part of a diene system in certain cycloadditions. The Diels-Alder reaction and 1,3-dipolar cycloadditions are common examples. The reactivity in these reactions is highly dependent on the electronic nature of the reaction partners.
Comparative Data on Cycloaddition Reactions (Analogous Systems)
Kinetic data for the Diels-Alder reaction of vinylacetylene derivatives has been studied, indicating their participation as dienophiles.[5] Terminal alkynes like 1-pentyne are also known to undergo cycloaddition with 1,3-dipoles such as azides and diazomethane.
| Reaction | Substrate | Reagent | Product Type | General Reactivity |
| Diels-Alder | Vinylacetylene derivatives | Dienes | Cyclohexadiene derivatives | Acts as a dienophile.[5] |
| 1,3-Dipolar Cycloaddition | 1-Pentyne | Diazomethane | Pyrazole derivative | Common reaction for terminal alkynes. |
Experimental Protocol: 1,3-Dipolar Cycloaddition of Diazomethane to 1-Pentyne
Disclaimer: Diazomethane is a toxic and explosive gas and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
1-Pentyne
-
Diazomethane solution in diethyl ether
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, dissolve 1-pentyne (1.0 eq) in a minimal amount of diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (1.1 eq) to the stirred solution of 1-pentyne.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The disappearance of the yellow color of diazomethane indicates the completion of the reaction.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until the gas evolution ceases.
-
Remove the solvent under reduced pressure to obtain the crude pyrazole product.
-
The product can be purified by column chromatography or recrystallization.
Reaction Mechanism: [4+2] Cycloaddition (Diels-Alder)
Caption: A representative Diels-Alder reaction with an alkyne dienophile.
Conclusion
The reactivity of this compound and 1-pentyne, while both centered around their carbon-carbon triple bonds, exhibits significant differences due to the presence of a conjugated double bond in the former.
-
1-Pentyne behaves as a typical terminal alkyne. It undergoes electrophilic additions following Markovnikov's rule and can be readily deprotonated to form a potent carbon nucleophile. Its reactivity is generally predictable based on established alkyne chemistry.
-
This compound , as a conjugated enyne, displays more complex reactivity. The conjugated system allows for competing reactions at the double and triple bonds, as well as 1,4-conjugate additions. The electronic interplay between the two unsaturated functionalities can alter the regioselectivity of additions compared to isolated alkenes and alkynes.
For synthetic chemists and drug development professionals, the choice between these two isomers depends on the desired reaction pathway. 1-Pentyne is a reliable building block for introducing a linear five-carbon chain with a terminal alkyne for further functionalization. This compound offers opportunities for more complex transformations, including the construction of dienes and other conjugated systems, which are valuable motifs in many biologically active molecules. Further quantitative kinetic studies directly comparing these two molecules would be highly valuable to the scientific community for a more precise prediction of their reactivity in competitive scenarios.
References
A Comparative Guide to Lindlar and P-2 Nickel Catalysts for Alkyne Semi-Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective semi-hydrogenation of alkynes to cis-alkenes is a fundamental transformation in organic synthesis, critical for the construction of complex molecules, including pharmaceuticals and natural products. The choice of catalyst is paramount to achieving high yields and the desired stereoselectivity. This guide provides an objective comparison of two widely used catalysts for this purpose: the traditional Lindlar catalyst and the P-2 Nickel catalyst.
At a Glance: Performance Comparison
While the ideal catalyst can be substrate-dependent, a general performance comparison based on available data for the hydrogenation of various internal alkynes is summarized below.
| Performance Metric | Lindlar Catalyst | P-2 Nickel Catalyst |
| Typical Yield of cis-Alkene | 85-98%[1] | 90-99%[1] |
| Typical cis (Z) Selectivity | >95%[1] | >98%[1] |
| Reaction Time | Variable (minutes to hours)[2] | Typically rapid (minutes)[2] |
| Reaction Temperature | Room temperature to 80°C[2] | Room temperature[1] |
| Hydrogen Pressure | Atmospheric to slightly elevated[1][2] | Atmospheric[1] |
| Key Modifiers/Components | Lead acetate, quinoline[2][3][4] | Ethylenediamine (often used)[1] |
| Key Advantages | Well-established, reliable, high yields[1] | Palladium- and lead-free, high selectivity, rapid reactions[1] |
| Key Disadvantages | Contains toxic lead, catalyst can be pyrophoric, potential for over-reduction[1] | Air-sensitive preparation, potential for pyrophoric nature of nickel boride |
Delving into the Catalysts: A Detailed Look
Lindlar Catalyst: The Established Standard
The Lindlar catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate (or sometimes barium sulfate) and "poisoned" with lead acetate and quinoline.[2][3][4] This poisoning deactivates the most active catalytic sites, preventing the over-reduction of the initially formed cis-alkene to the corresponding alkane.[3]
The mechanism involves the syn-addition of hydrogen atoms to the alkyne, which is adsorbed onto the catalyst surface.[3][5] This stereospecific addition results in the exclusive formation of the cis-alkene.[3]
P-2 Nickel Catalyst: A High-Selectivity Alternative
The P-2 Nickel catalyst is a nickel boride catalyst, typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride.[1][6] For enhanced stereoselectivity in alkyne semi-hydrogenation, ethylenediamine is often added as a modifier.[1]
Similar to the Lindlar catalyst, the hydrogenation with P-2 Nickel occurs via a syn-addition of hydrogen on the catalyst surface, leading to the formation of the cis-alkene.[5] The P-2 catalyst is known for its high selectivity, often exceeding that of the Lindlar catalyst, and for promoting rapid reactions under mild conditions.[1]
Experimental Protocols
Preparation and Use of Lindlar Catalyst
Catalyst Suspension:
-
In a suitable reaction flask, suspend the Lindlar catalyst (5% palladium on calcium carbonate, poisoned with lead; typically 5-10% w/w relative to the alkyne) in a solvent such as ethanol, ethyl acetate, or hexane.[1]
-
Add a small amount of quinoline to the suspension.
Reaction Setup:
-
Add the alkyne substrate to the catalyst suspension.
-
Seal the flask and purge the system with hydrogen gas (typically from a balloon, maintaining a pressure of approximately 1 atm).[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude cis-alkene, which can be further purified by distillation or chromatography.
In Situ Preparation and Use of P-2 Nickel Catalyst
Catalyst Generation:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in ethanol.[1]
-
With stirring, add a solution of sodium borohydride in ethanol dropwise to the nickel salt solution. An immediate black precipitate of the P-2 Nickel catalyst will form.[1]
Reaction Setup:
-
After the catalyst formation is complete (approximately 5 minutes), add ethylenediamine (2 equivalents relative to Ni) to the catalyst suspension, followed by the alkyne substrate.[1]
-
Evacuate the flask and backfill it with hydrogen gas (1 atm, from a balloon).[1]
-
Stir the mixture vigorously at room temperature.[1]
-
Monitor the reaction progress. Hydrogen uptake is typically rapid.[1]
-
Once the reaction is complete, replace the hydrogen atmosphere with an inert gas.
-
Filter the reaction mixture through celite to remove the black catalyst.[1]
-
Remove the solvent from the filtrate under reduced pressure and purify the resulting cis-alkene as needed.[1]
Visualizing the Process
Catalytic Cycle of Alkyne Semi-Hydrogenation
Caption: General mechanism of alkyne semi-hydrogenation on a heterogeneous catalyst surface.
Comparative Workflow: Lindlar vs. P-2 Nickel
References
A Head-to-Head Comparison: First vs. Second-Generation Grubbs Catalysts in Enyne Metathesis
For researchers, scientists, and professionals in drug development, the efficiency of catalytic reactions is paramount. Enyne metathesis, a powerful tool for the formation of 1,3-dienes, has been significantly advanced by the development of ruthenium-based Grubbs catalysts. This guide provides an objective comparison of the first and second-generation Grubbs catalysts in enyne metathesis, supported by experimental data, detailed protocols, and a visualization of the catalytic cycle to aid in catalyst selection and experimental design.
The advent of Grubbs catalysts revolutionized olefin metathesis, and their application in enyne metathesis has been similarly impactful. The first-generation catalyst, featuring two tricyclohexylphosphine (PCy₃) ligands, demonstrated broad functional group tolerance and ease of handling. However, the development of the second-generation catalyst, which substitutes one PCy₃ ligand with a more electron-donating N-heterocyclic carbene (NHC) ligand, marked a significant leap forward in activity and efficiency.
Performance Comparison: A Quantitative Look
Experimental data consistently demonstrates the superior performance of the second-generation Grubbs catalyst in enyne metathesis, characterized by faster reaction times and higher yields, even with lower catalyst loadings. This enhanced activity is particularly evident with more sterically demanding or electronically deactivated substrates.
A clear illustration of this efficiency gap is the ring-closing enyne metathesis (RCEYM) of oct-1-en-6-yne. While the first-generation catalyst can achieve a respectable yield, the second-generation catalyst accomplishes the same transformation in a fraction of the time with a higher yield.[1]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Grubbs I | 5 | Dichloromethane | 40 | 12 | 85[1] |
| Grubbs II | 1-5 | Toluene | 80 | 2-4 | >90[1] |
Table 1: Comparison of Grubbs I and Grubbs II in the Ring-Closing Enyne Metathesis of Oct-1-en-6-yne.
The second-generation catalyst's superior performance extends to a broader substrate scope. It can effectively catalyze the metathesis of internal alkynes, which are often unreactive with the first-generation catalyst.[2] This expanded capability is crucial for the synthesis of complex molecular architectures.
The Catalytic Cycle: An "Ene-Then-Yne" Pathway
For ruthenium-based catalysts like the Grubbs catalysts, the enyne metathesis is generally understood to proceed via an "ene-then-yne" mechanism.[3][4][5] This pathway involves the initial interaction of the catalyst with the alkene moiety of the enyne substrate.
Caption: Catalytic cycle of enyne metathesis via the "ene-then-yne" pathway.
Experimental Protocols
The following provides a general methodology for conducting both ring-closing and cross-enyne metathesis reactions.
Materials:
-
Enyne substrate
-
Alkene co-substrate (for cross-enyne metathesis, typically 2-5 equivalents)
-
Grubbs Catalyst (First or Second Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
General Procedure for Ring-Closing Enyne Metathesis (RCEYM):
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is charged with the enyne substrate (1.0 eq).
-
Dissolution: Anhydrous, degassed solvent is added via syringe to dissolve the substrate to a desired concentration (typically 0.01-0.1 M).[1]
-
Catalyst Addition: The selected Grubbs catalyst (typically 1-5 mol%) is added to the reaction mixture under a positive flow of inert gas.[1]
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 40-80 °C) and monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Quenching: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether and stirred for 30 minutes to deactivate the catalyst.[1]
-
Work-up: The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the pure cyclic 1,3-diene.[1]
General Procedure for Cross-Enyne Metathesis (CEM):
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate and the alkene co-substrate (typically 2-5 equivalents) in anhydrous, degassed solvent.[6]
-
Catalyst Addition: Add the Grubbs catalyst (typically 1-5 mol%) to the solution.[6]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress of the reaction. Reaction times can vary from 2 to 24 hours.[6]
-
Quenching and Purification: Once the reaction is complete, quench the catalyst with ethyl vinyl ether and purify the product by flash column chromatography.[6]
Conclusion
The second-generation Grubbs catalyst offers a clear advantage in enyne metathesis, demonstrating higher efficiency, faster reaction rates, and a broader substrate scope compared to its first-generation counterpart. While the first-generation catalyst remains a viable option for simpler substrates, the second-generation catalyst is the preferred choice for more challenging transformations and for optimizing reaction efficiency. The selection of the appropriate catalyst, along with careful control of reaction conditions, is critical for achieving high yields and purity in the synthesis of valuable 1,3-diene products.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]
- 3. Enyne Metathesis [organic-chemistry.org]
- 4. Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Hydrofunctionalization of 1,3-Diynes and 1,3-Enynes
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of unsaturated carbon-carbon bonds is a cornerstone of modern organic synthesis, providing efficient pathways to complex molecular architectures. Among the various unsaturated substrates, conjugated 1,3-diynes and 1,3-enynes present unique challenges and opportunities in hydrofunctionalization reactions. These processes, involving the addition of an H-Y moiety across a π-system, are highly atom-economical and offer direct access to valuable building blocks such as functionalized enynes, dienes, and allenes.
This guide provides a comparative analysis of the hydrofunctionalization of 1,3-diynes and 1,3-enynes, focusing on the influence of the substrate's electronic and steric properties on reactivity, regioselectivity, and stereoselectivity. By presenting key experimental data, detailed protocols, and mechanistic illustrations, this document aims to equip researchers with the knowledge to effectively harness these powerful synthetic transformations.
Data Presentation: A Comparative Overview of Performance
The following tables summarize quantitative data for representative hydrofunctionalization reactions of 1,3-diynes and 1,3-enynes, highlighting the performance of various catalytic systems.
Table 1: Hydrofunctionalization of 1,3-Diynes
| Entry | Hydrofunctionalization Type | Catalyst System | Substrate | Product | Yield (%) | Regio-/Stereoselectivity |
| 1 | Hydrosilylation | Co(acac)₂ / dppp | 1,4-Bis(trimethylsilyl)buta-1,3-diyne | (E)-1,4-Bis(trimethylsilyl)-2-(diphenylsilyl)but-1-en-3-yne | 90 | >99% Regio- and Stereoselectivity[1] |
| 2 | Hydrosilylation | Co(acac)₂ / dppp | 1,4-Diphenylbuta-1,3-diyne | (E)-1,4-Diphenyl-2-(diphenylsilyl)but-1-en-3-yne | 85 | >99% Regio- and Stereoselectivity[1] |
| 3 | Hydroboration | [RuHCl(CO)(PPh₃)₃] | 1,4-Diphenylbuta-1,3-diyne | (Z)-2-Boryl-1,4-diphenylbut-1-en-3-yne | - | Complete Regio- and Stereocontrol (syn-addition)[2] |
| 4 | Hydroarylation | [MnBr(CO)₅] | 1,4-Di(p-tolyl)buta-1,3-diyne | Substituted 1,3-enyne | - | Single Isomer[2] |
| 5 | Hydroamination | CuCl | 1,4-Diphenylbuta-1,3-diyne with indole | N-Alkenyl indole | - | Z-stereoselectivity[2] |
Table 2: Hydrofunctionalization of 1,3-Enynes
| Entry | Hydrofunctionalization Type | Catalyst System | Substrate | Product | Yield (%) | Regio-/Stereoselectivity |
| 1 | Hydrosilylation | dppf-CoCl₂ | 4-Phenylbut-3-en-1-yne | (E)-4-Phenyl-3-(diphenylsilyl)buta-1,3-diene | 95 | 3,4-Hydrosilylation, >98% E |
| 2 | Hydrosilylation | Xantphos-CoCl₂ | 4-Cyclohexylbut-3-en-1-yne | (E)-4-Cyclohexyl-4-(diphenylsilyl)buta-1,3-diene | 85 | 4,3-Hydrosilylation, >98% E |
| 3 | Hydroamination | Pd(dba)₂ / DPEPhos | 4-Phenyl-3-en-1-yne with 2-aminophenol | 2-Methyl-4-phenyl-3,4-dihydro-2H-1,4-benzoxazine | 92 | Excellent Regio- and E-selectivity[3] |
| 4 | Hydroalkylation | Ruthenium catalyst | 1-Phenyl-1-en-3-yne with hydrazone | Product of hydroalkylation of the distal C=C bond | - | Regiospecific[4] |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are protocols for representative hydrofunctionalization reactions of a 1,3-diyne and a 1,3-enyne.
Protocol 1: Cobalt-Catalyzed Hydrosilylation of 1,3-Diynes
This procedure is adapted from the work of Ge and colleagues on the regio- and stereoselective hydrosilylation of 1,3-diynes.[1]
Materials:
-
Co(acac)₂ (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (2 mol%)
-
1,3-Diyne (1.0 equiv)
-
Diphenylsilane (1.2 equiv)
-
Toluene (solvent)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Co(acac)₂ and dppp.
-
Add dry toluene to dissolve the catalyst and ligand.
-
Add the 1,3-diyne substrate to the solution.
-
Finally, add diphenylsilane dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then stirred at 50 °C and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired silyl-functionalized 1,3-enyne.
Protocol 2: Palladium-Catalyzed Sequential Hydroamination and Hydroxylation of 1,3-Enynes
This protocol is based on the procedure reported for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines from 1,3-enynes and 2-aminophenols.[3]
Materials:
-
Pd(dba)₂ (5 mol%)
-
DPEPhos (10 mol%)
-
1,3-Enyne (1.0 equiv)
-
2-Aminophenol (1.2 equiv)
-
Toluene (solvent)
Procedure:
-
In a glovebox, a mixture of Pd(dba)₂, DPEPhos, the 1,3-enyne, and the 2-aminophenol derivative is added to a dry Schlenk tube.
-
Dry toluene is added, and the tube is sealed.
-
The reaction mixture is heated to 100 °C and stirred for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is evaporated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 3,4-dihydro-2H-1,4-benzoxazine.
Mandatory Visualization: Mechanistic Insights and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic concepts and logical relationships in the hydrofunctionalization of 1,3-diynes and 1,3-enynes.
Caption: Regioselectivity challenges in the hydrofunctionalization of 1,3-diynes.
Caption: Chemoselectivity challenges in the hydrofunctionalization of 1,3-enynes.
Comparative Discussion
The hydrofunctionalization of 1,3-diynes and 1,3-enynes presents distinct yet related challenges for synthetic chemists. The primary distinction lies in the nature of the unsaturation within the substrate, which dictates the primary selectivity issues that must be addressed.
Reactivity and Chemoselectivity:
For 1,3-diynes , the presence of two carbon-carbon triple bonds necessitates control over which alkyne undergoes hydrofunctionalization.[2] In unsymmetrically substituted diynes, electronic and steric differences between the two alkynes can direct the regioselectivity of the initial addition.[2] However, in many cases, mixtures of products arising from addition to either alkyne can be formed, and double addition products are also a possibility.[2]
In contrast, 1,3-enynes possess both a double and a triple bond, introducing a challenge of chemoselectivity: will the hydrofunctionalization occur at the alkene or the alkyne? The outcome is highly dependent on the catalytic system employed. For instance, certain cobalt catalysts have been shown to selectively hydrosilylate the alkyne moiety in the presence of the alkene. Conversely, other catalytic systems can favor reaction at the double bond.[4]
Regioselectivity and Stereoselectivity:
In the hydrofunctionalization of 1,3-diynes , once a specific alkyne has been selected, there are still multiple possible regioisomers (1,2-, 3,4-, or 1,4-addition) and stereoisomers (E/Z).[2] The regiochemical outcome is often governed by the catalyst and the nature of the nucleophile. For example, in the cobalt-catalyzed hydrosilylation of 1,3-diynes, the silicon atom typically adds to the internal carbon of the diyne system.[5] Stereoselectivity is also a critical aspect, with many catalytic systems providing high levels of stereocontrol, often leading to the exclusive formation of one stereoisomer (e.g., syn-addition).[2]
For 1,3-enynes , regioselectivity concerns the position of the nucleophile and hydrogen addition across the reacting π-system. For example, in the hydrosilylation of 4-aryl-substituted 1,3-enynes, a dppf-CoCl₂ system favors 3,4-addition, while a Xantphos-CoCl₂ system with 4-alkyl-substituted 1,3-enynes leads to 4,3-addition. Stereoselectivity is also paramount, with many reactions proceeding with high E/Z selectivity.
The hydrofunctionalization of 1,3-diynes and 1,3-enynes represents a powerful and atom-economical strategy for the synthesis of complex organic molecules. While both substrate classes offer access to valuable building blocks, they present distinct selectivity challenges. For 1,3-diynes, the primary hurdle is controlling which of the two alkynes reacts and the subsequent regiochemistry of the addition. For 1,3-enynes, the key challenge is achieving high chemoselectivity for either the alkene or the alkyne, followed by control of regioselectivity. The choice of catalyst and reaction conditions is therefore critical in directing the outcome of these transformations. A thorough understanding of the underlying mechanistic principles, as illustrated in this guide, is essential for the rational design of selective and efficient hydrofunctionalization reactions for both of these versatile substrate classes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Hydrofunctionalization Reactions of 1,3-Diynes | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cobalt-Catalyzed Regio- and Stereoselective Hydrosilylation of 1,3-Diynes To Access Silyl-Functionalized 1,3-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the DFT Computational Analysis of 1-Penten-3-yne Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Density Functional Theory (DFT) computational analyses of the reaction mechanisms of 1-penten-3-yne and its analogs. By presenting quantitative data from theoretical studies, we aim to offer insights into the reactivity of this versatile enyne system, which is a valuable synthon in organic synthesis.
Comparison of Reaction Mechanisms
The reactivity of this compound is characterized by the presence of both a carbon-carbon double bond and a triple bond, allowing for a variety of reaction pathways. Here, we compare the DFT-elucidated mechanism of the reaction of cis-3-penten-1-yne with a phenyl radical against a related 1,3-dipolar cycloaddition reaction of vinyl acetylene, a structurally similar enyne.
| Reaction Type | Reactants | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Computational Method |
| Radical Addition/Cyclization | cis-3-Penten-1-yne + Phenyl Radical | Bicyclic Polycyclic Aromatic Hydrocarbons (PAHs) | 1.4 - 7.1 (initial addition) | Highly exothermic | B3LYP/6-311+G(d,p) // B3LYP/6-31G(d) |
| 1,3-Dipolar Cycloaddition | Vinyl Acetylene + Methyl Azide | 1,2,3-Triazole derivatives | Not explicitly stated, but pathways determined | Not explicitly stated, but PES determined | B3LYP/6-311++G(3df,pd) |
Note: The data for the 1,3-dipolar cycloaddition is for vinyl acetylene, a close structural analog of this compound, and is used here for comparative purposes to illustrate the reactivity of the enyne functionality.
Detailed Reaction Analysis
Reaction of cis-3-Penten-1-yne with a Phenyl Radical
DFT calculations have been employed to investigate the formation of polycyclic aromatic hydrocarbons (PAHs) from the reaction of a phenyl radical with cis-3-penten-1-yne. The study reveals that the initial association of the phenyl radical with the enyne is highly exothermic with only minor barriers, ranging from 1.4 to 7.1 kcal/mol, providing a significant driving force for PAH formation. The subsequent cyclization and rearrangement steps leading to various bicyclic PAHs have overall barriers in the range of 19.2–38.0 kcal mol⁻¹.
The reaction can proceed through several pathways, depending on the initial site of radical addition to the pentenyne. The lowest energy pathways lead to the formation of stable bicyclic aromatic compounds.
Reaction pathway for PAH formation.
1,3-Dipolar Cycloaddition of Vinyl Acetylene with Methyl Azide
A theoretical study on the 1,3-dipolar cycloaddition of methyl azide to vinyl acetylene, an analog of this compound, highlights the competitive reactivity of the double versus the triple bond. DFT calculations at the B3LYP/6-311++G(3df,pd) level were used to map the potential energy surface for all possible cycloaddition pathways.[1] This type of reaction is a cornerstone in the synthesis of five-membered heterocyclic compounds.[1]
The study of vinyl acetylene provides a model for understanding how a 1,3-dipole might react with this compound, suggesting that cycloaddition could occur at either the vinyl or the ethynyl group, leading to different heterocyclic products. The regioselectivity and chemoselectivity of such reactions are crucial for synthetic applications and can be predicted using computational methods.
Experimental and Computational Protocols
DFT Calculations for the Reaction of cis-3-Penten-1-yne with a Phenyl Radical
The mechanistic pathways for the formation of PAHs were investigated using the Gaussian 09 program. The geometries of the reactants, intermediates, transition states, and products were optimized using the B3LYP density functional with the 6-31G(d) basis set. To obtain more reliable energies, single-point energy calculations were performed on the optimized geometries using the larger 6-311+G(d,p) basis set. The nature of all stationary points was confirmed by frequency calculations at the B3LYP/6-31G(d) level, where minima have no imaginary frequencies and transition states have exactly one imaginary frequency.
DFT Calculations for the 1,3-Dipolar Cycloaddition of Vinyl Acetylene with Methyl Azide
The potential energy surface for the interaction of vinyl acetylene with methyl azide was explored using DFT calculations at the B3LYP/6-311++G(3df,pd) level of theory.[1] All species involved in the reaction pathways were optimized to determine their geometries and energies, allowing for a comprehensive analysis of the possible cycloaddition products.[1]
Conclusion
DFT computational analysis serves as a powerful tool for elucidating the complex reaction mechanisms of unsaturated systems like this compound. The detailed study of its reaction with a phenyl radical reveals low-barrier pathways to the formation of polycyclic aromatic hydrocarbons. By comparing this with theoretical studies of analogous enyne systems, such as the 1,3-dipolar cycloaddition of vinyl acetylene, we can gain a broader understanding of the factors that govern the reactivity and selectivity of this compound in various chemical transformations. This knowledge is invaluable for the rational design of synthetic routes in materials science and drug development.
References
A Comparative Guide to the Structural Validation of Diels-Alder Adducts from 1-Penten-3-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the structure of Diels-Alder adducts derived from the versatile but unsymmetrical diene, 1-penten-3-yne. The inherent asymmetry of this diene presents unique challenges in unequivocally determining the regiochemistry and stereochemistry of the resulting cycloadducts. This document outlines detailed experimental protocols and presents a comparative analysis of spectroscopic data to aid researchers in the accurate structural elucidation of these compounds, which are valuable scaffolds in synthetic and medicinal chemistry.
I. The Diels-Alder Reaction of this compound: Regiochemical and Stereochemical Considerations
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.[1] When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the formation of multiple regioisomers is possible. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile.[2]
In the case of this compound, the vinyl group is typically more electron-rich and thus more nucleophilic than the ethynyl group. Consequently, in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride, N-phenylmaleimide), the reaction is expected to favor the formation of the "ortho" or "meta" adducts based on the alignment of the frontier molecular orbitals. The precise outcome can be influenced by steric factors and the specific reaction conditions.[2][3]
Furthermore, the concerted nature of the Diels-Alder reaction dictates that the stereochemistry of the dienophile is retained in the product.[4] For cyclic dienophiles, this leads to the formation of endo and exo stereoisomers. The endo product is often the kinetically favored product due to secondary orbital overlap, though the exo isomer is typically the thermodynamically more stable product.[4]
II. Comparative Analysis of Dienophiles in the Reaction with this compound
To illustrate the validation process, we will consider the reaction of this compound with two common dienophiles: maleic anhydride and N-phenylmaleimide. While specific experimental data for this compound is scarce in publicly available literature, we can extrapolate expected outcomes and analytical approaches based on reactions with structurally similar dienes.
Table 1: Comparison of Diels-Alder Reactions with this compound
| Parameter | Maleic Anhydride Adduct | N-Phenylmaleimide Adduct | Alternative Dienophile (e.g., Benzoquinone) |
| Reaction Conditions | Typically requires elevated temperatures (e.g., reflux in toluene or xylene).[5] | Similar to maleic anhydride, often requiring reflux in a high-boiling solvent.[6] | Reaction conditions can vary; some quinones are highly reactive and may proceed at lower temperatures. |
| Expected Major Regioisomer | 3-methyl-5-vinyl-cyclohex-4-ene-1,2-dicarboxylic anhydride | 3-methyl-5-vinyl-N-phenyl-cyclohex-4-ene-1,2-dicarboximide | Regioselectivity will depend on the substitution pattern of the quinone. |
| Expected Stereoselectivity | Predominantly the endo isomer under kinetic control. | Predominantly the endo isomer under kinetic control. | Can also favor the endo isomer, but may be influenced by steric and electronic factors. |
| Typical Yields | Moderate to high, depending on reaction time and temperature. | Moderate to high. | Yields are highly dependent on the specific quinone used. |
| Purification Method | Recrystallization from a suitable solvent system (e.g., toluene/hexane). | Column chromatography followed by recrystallization.[6] | Column chromatography is often required to separate regioisomers and byproducts. |
III. Experimental Protocols for Synthesis and Structural Validation
A. General Procedure for the Diels-Alder Reaction of this compound
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride or N-phenylmaleimide)
-
Anhydrous toluene or xylene
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the dienophile (1.0 eq) in anhydrous toluene (or xylene) in a round-bottom flask is added this compound (1.2 eq).
-
The reaction mixture is heated to reflux under an inert atmosphere and stirred for a specified time (typically monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by either recrystallization or column chromatography.
B. Structural Validation Workflow
The unequivocal determination of the structure of the Diels-Alder adducts relies on a combination of spectroscopic techniques.
Caption: Workflow for the validation of Diels-Alder adducts.
C. Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the connectivity and stereochemistry of the adducts.
-
¹H NMR: Provides information on the proton environment. Key signals to analyze include:
-
The chemical shifts and coupling constants of the olefinic protons in the newly formed cyclohexene ring.
-
The signals for the protons on the stereogenic centers, which can help determine the endo/exo configuration based on their coupling constants. For example, in norbornene systems, the coupling constant between bridgehead protons and endo protons is typically small, while the coupling to exo protons is larger.[7]
-
The signals corresponding to the methyl and vinyl substituents.
-
-
¹³C NMR: Indicates the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbonyl carbons (in the case of anhydride or imide adducts) and the olefinic carbons are particularly diagnostic.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for confirming the regiochemistry by connecting the substituents to the correct positions on the cyclohexene ring. For instance, an HMBC correlation between the methyl protons and the carbons of the cyclohexene ring can definitively establish the position of the methyl group.[8]
-
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for a Hypothetical endo-Adduct of this compound and Maleic Anhydride
| Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Key HMBC Correlations |
| Methyl Protons (-CH₃) | ~1.7 - 1.9 | ~18 - 22 | To C3 and C4 of the cyclohexene ring |
| Allylic Protons (on C3 & C6) | ~2.8 - 3.5 | ~35 - 45 | To olefinic carbons and carbonyl carbons |
| Carbonyl Carbons (C=O) | - | ~170 - 175 | From allylic protons |
| Olefinic Protons (on C4 & C5) | ~5.8 - 6.5 | ~125 - 140 | To each other (COSY) and to allylic carbons |
| Vinyl Protons (=CH₂) | ~5.0 - 6.0 | ~115 - 120 | To the carbon at the point of attachment |
2. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the adduct by providing a highly accurate mass measurement.
3. X-ray Crystallography: For adducts that form suitable single crystals, X-ray crystallography provides unambiguous proof of the molecular structure, including the relative stereochemistry of all chiral centers.[9] This technique is the gold standard for structural validation.
IV. Alternative Methods for Structural Elucidation
In cases where NMR data is ambiguous or crystals for X-ray analysis cannot be obtained, other methods can be employed:
-
Chemical Derivatization: The adduct can be converted to a derivative with a known and more easily characterizable structure. For example, hydrolysis of an anhydride adduct to the corresponding dicarboxylic acid can sometimes yield crystals more suitable for X-ray analysis.
-
Computational Chemistry: Density functional theory (DFT) calculations can be used to predict the relative energies of the possible regioisomers and stereoisomers, as well as to predict NMR chemical shifts.[10] Comparing the calculated data with the experimental data can provide strong evidence for the correct structure.
V. Conclusion
The structural validation of Diels-Alder adducts of this compound requires a multi-faceted analytical approach. While ¹H and ¹³C NMR provide the foundational data for determining the molecular framework, 2D NMR techniques are indispensable for definitively establishing the regiochemistry. For an unequivocal assignment of stereochemistry, X-ray crystallography remains the ultimate method. By combining these experimental techniques with computational modeling, researchers can confidently elucidate the structures of these synthetically important molecules, paving the way for their application in drug discovery and materials science.
References
- 1. Item - Synthesis of substituted N-phenylmaleimides and use in a DielsâAlder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. Express Polymer Letters [expresspolymlett.com]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
- 9. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Penten-3-Yne: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-penten-3-yne (CAS No. 646-05-9), a highly flammable and reactive acetylenic compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance. Due to its hazardous nature, on-site treatment is not recommended; professional disposal through an approved waste management provider is mandatory.
Key Safety and Handling Precautions
This compound is a volatile and reactive substance that requires careful handling in a controlled laboratory environment.[1][2] All operations should be conducted in a well-ventilated chemical fume hood.[1][2] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[3] Avoid all personal contact, including inhalation of vapors.[4] It is crucial to prevent contact with heat, sparks, open flames, and other ignition sources.[5][6] Use non-sparking tools and take precautionary measures against static discharge.[2][6]
Quantitative Data Summary
The following table summarizes key physical and hazard data for this compound and related flammable, reactive compounds. This information is critical for risk assessment and safe handling.
| Property | Value | Source |
| Molecular Formula | C5H6 | [2][7] |
| Molecular Weight | 66.10 g/mol | [2][7] |
| Boiling Point | 59.5 °C | [2] |
| Density | 0.7401 g/cm³ at 20 °C | [2] |
| Hazard Class | Flammable Liquid | [5][6] |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents, reducing agents | [8][9] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of this compound. Adherence to these procedures is essential to mitigate risks associated with this reactive compound.
Objective: To safely collect, store, and prepare this compound waste for professional disposal.
Materials:
-
Dedicated, compatible hazardous waste container (e.g., high-density polyethylene)
-
"Hazardous Waste" labels
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
Procedure:
-
Segregation and Collection:
-
At the point of generation, carefully collect all waste this compound, including contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated waste container.
-
Do not mix this waste with other chemical waste streams, particularly acids, bases, or oxidizing agents, to prevent dangerous reactions.[10][11]
-
Reaction mixtures containing this compound must be fully quenched as part of the experimental procedure before being collected for disposal.[12] If you are unsure how to safely quench your reaction, consult your institution's Environmental Health & Safety (EHS) department.[12]
-
-
Container Management:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a flammable storage cabinet.[11]
-
The storage area must be cool, dry, and well-ventilated, away from heat and direct sunlight.[2][8]
-
Ensure the storage location is separate from incompatible materials.[3][9]
-
-
Professional Disposal:
-
Do not attempt to neutralize or dispose of unwanted or expired this compound yourself.[12]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.[1][3][12]
-
Provide the EHS department with accurate information about the waste to ensure it is handled and transported in compliance with all regulations.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
This guidance is intended to supplement, not replace, your institution's specific chemical hygiene and hazardous waste management plans. Always consult your local EHS department for clarification and adherence to all applicable regulations.
References
- 1. umdearborn.edu [umdearborn.edu]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C5H6 | CID 136461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 13. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
